Antioxidant 1010
Description
Properties
IUPAC Name |
[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H108O12/c1-65(2,3)49-33-45(34-50(61(49)78)66(4,5)6)25-29-57(74)82-41-73(42-83-58(75)30-26-46-35-51(67(7,8)9)62(79)52(36-46)68(10,11)12,43-84-59(76)31-27-47-37-53(69(13,14)15)63(80)54(38-47)70(16,17)18)44-85-60(77)32-28-48-39-55(71(19,20)21)64(81)56(40-48)72(22,23)24/h33-40,78-81H,25-32,41-44H2,1-24H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYHLZZASRKEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H108O12 | |
| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027633 | |
| Record name | Irganox 1010 | |
| Source | EPA DSSTox | |
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Molecular Weight |
1177.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [ICSC] White to off-white odorless powder or granules; [Addivant MSDS], WHITE CRYSTALLINE POWDER. | |
| Record name | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | |
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| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |
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Flash Point |
297 °C o.c. | |
| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Solubility in water: none | |
| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.15 g/cm³ | |
| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
negligible | |
| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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CAS No. |
6683-19-8 | |
| Record name | Antioxidant 1010 | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Irganox 1010 | |
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| Record name | Irganox 1010 | |
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| Record name | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | |
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| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
110-125 °C | |
| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1701 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Foundational & Exploratory
Antioxidant 1010 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Antioxidant 1010, a widely utilized hindered phenolic antioxidant. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound for material stabilization and development.
Chemical Identity and Structure
This compound, also known by its chemical name Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high molecular weight, sterically hindered phenolic antioxidant.[1][2][3] Its structure is characterized by four hindered phenol groups, which are key to its antioxidant activity.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate[1] |
| CAS Number | 6683-19-8[1] |
| Molecular Formula | C₇₃H₁₀₈O₁₂ |
| Molecular Weight | 1177.6 g/mol |
Below is a diagram illustrating the chemical structure of this compound.
Physical and Chemical Properties
This compound is a white to slightly yellowish crystalline powder. It is characterized by its high thermal stability, low volatility, and good compatibility with a wide range of organic substrates.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White, free-flowing powder |
| Melting Point | 110 - 125 °C |
| Boiling Point | 1005.8 °C at 760 mmHg |
| Density | 1.15 g/cm³ at 20 °C |
| Flash Point | 297 °C |
| Solubility | Insoluble in water; soluble in organic solvents such as acetone, chloroform, and toluene. |
| Vapor Pressure | 7 x 10⁻¹⁰ Pa at 20 °C (extrapolated) |
Antioxidant Mechanism
This compound functions as a primary antioxidant, specifically as a free radical scavenger. Its mechanism of action is centered on the sterically hindered phenolic groups within its molecular structure.
During the auto-oxidation of a polymer, highly reactive peroxy radicals (ROO•) are formed. These radicals can propagate a chain reaction, leading to the degradation of the material. This compound interrupts this cycle by donating a hydrogen atom from one of its phenolic hydroxyl (-OH) groups to the peroxy radical. This neutralizes the radical and terminates the chain reaction.
The resulting phenoxyl radical on the this compound molecule is stabilized by resonance and the steric hindrance provided by the bulky tert-butyl groups adjacent to the hydroxyl group. This steric hindrance prevents the phenoxyl radical from initiating new chain reactions, making this compound a highly effective stabilizer.
Applications and Typical Addition Levels
This compound is widely used as a stabilizer in a variety of polymers and other organic materials to protect them from thermo-oxidative degradation. Its high molecular weight and low volatility make it particularly suitable for high-temperature processing applications.
Table 3: Applications and Recommended Addition Levels of this compound
| Application | Typical Addition Level (%) |
| Polyolefins (PE, PP) | 0.1 - 0.5 |
| Styrenics (PS, ABS) | 0.1 - 0.3 |
| Polyesters (PET, PBT) | 0.1 - 0.5 |
| Polyamides (PA) | 0.1 - 0.5 |
| Polyurethanes (PU) | 0.1 - 0.5 |
| Elastomers and Rubbers | 0.1 - 0.5 |
| Adhesives and Sealants | 0.2 - 1.0 |
| Food Packaging | Varies by regulation |
This compound is often used in combination with other types of antioxidants, such as phosphites (e.g., Antioxidant 168), to achieve a synergistic effect, providing both processing and long-term thermal stability.
Experimental Protocols for Performance Evaluation
The effectiveness of this compound in a polymer formulation is typically evaluated through accelerated aging and stability tests. The following are outlines of key experimental protocols.
Oxidative Induction Time (OIT)
This test, based on ASTM D3895 , determines the time it takes for a material to begin to oxidize under a controlled temperature and oxygen atmosphere. A longer OIT indicates better oxidative stability.
Methodology:
-
A small sample of the polymer containing this compound is placed in an aluminum pan within a Differential Scanning Calorimeter (DSC).
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.
Color Stability (Yellowness Index)
This test, based on ASTM D1925 , quantifies the change in color of a polymer sample after exposure to heat or UV light. A lower yellowness index indicates better color stability.
Methodology:
-
Polymer plaques with and without this compound are prepared by compression molding or injection molding.
-
The initial color of the plaques is measured using a spectrophotometer to determine the baseline yellowness index.
-
The plaques are then subjected to accelerated aging in an oven at a specific temperature for a defined period or exposed to UV radiation in a weathering chamber.
-
The yellowness index is measured at regular intervals to track the change in color over time.
Toxicology and Safety
This compound has a low order of acute toxicity. It is not considered to be a skin or eye irritant under normal industrial use.
Table 4: Toxicological Data for this compound
| Test | Result |
| Acute Oral Toxicity (Rat LD50) | > 5,000 mg/kg |
| Acute Dermal Toxicity (Rabbit LD50) | > 3,160 mg/kg |
| Acute Inhalation Toxicity (Rat LC50) | > 1.95 mg/L (4h) |
| Skin Irritation (Rabbit) | Non-irritating |
| Eye Irritation (Rabbit) | Non-irritating |
| Mutagenicity (Ames Test) | Negative |
Handling and Storage:
-
Handle with care, avoiding dust formation and ignition sources.
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.
-
Personal protective equipment such as safety glasses, gloves, and a dust mask should be worn when handling the powder form.
This technical guide provides a foundational understanding of this compound. For specific applications and regulatory compliance, further detailed investigation and consultation of relevant safety data sheets are recommended.
References
An In-depth Technical Guide to the Synthesis of Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
For Researchers, Scientists, and Drug Development Professionals
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), commercially known as Antioxidant 1010 or Irganox 1010, is a sterically hindered phenolic antioxidant.[1][2][3][4] It is a highly effective and widely used primary antioxidant for the stabilization of organic polymers against thermo-oxidative degradation.[2] Its high molecular weight and low volatility make it particularly suitable for applications requiring high-temperature processing, such as in polyolefins, polyamides, and polyesters. This technical guide details the core synthesis pathway, experimental protocols, and quantitative data associated with the production of this important industrial chemical.
Core Synthesis Pathway
The industrial synthesis of Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is a two-step process. The first step involves the formation of a key intermediate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, via a Michael addition reaction. This is followed by a transesterification reaction between the methyl ester intermediate and pentaerythritol to yield the final product.
Step 1: Michael Addition
In this step, 2,6-di-tert-butylphenol undergoes a base-catalyzed Michael addition reaction with methyl acrylate. This reaction forms methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Various catalytic systems can be employed for this step, each with its own advantages in terms of yield and reaction conditions.
Step 2: Transesterification
The methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate intermediate is then reacted with pentaerythritol in the presence of a transesterification catalyst at elevated temperatures. This reaction involves the exchange of the methyl group from the intermediate with the polyol, pentaerythritol, to form the final tetra-ester product. The reaction is typically driven to completion by removing the methanol byproduct under vacuum.
Synthesis Pathway Diagram
Caption: Synthesis pathway of Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental methodologies and quantitative data for the synthesis of the intermediate and the final product.
Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Intermediate)
Several catalytic systems have been reported for the Michael addition of 2,6-di-tert-butylphenol and methyl acrylate. The choice of catalyst influences reaction conditions, yield, and purity.
Method 1: Potassium Metal in t-Butyl Alcohol
-
Protocol: To 500 parts by volume of dry t-butyl alcohol, 2.1 parts of potassium metal are added. After the initial reaction subsides, 37.3 parts of 2,6-di-t-butylphenol are added, followed by the rapid addition of 17.7 parts of methyl acrylate. The mixture is heated to 50°C and stirred for 18 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with dilute hydrochloric acid. The product is extracted with diethyl ether, washed with water, and dried over anhydrous sodium sulfate. The crude product is purified by vacuum distillation, with the fraction collected at 125-130°C/0.1 mmHg.
-
Recrystallization: The distilled product crystallizes upon standing. Further recrystallization from hexane yields a white solid.
Method 2: Zinc Carbonate and Tributyltin Acetate
-
Protocol: In a three-necked flask under a nitrogen atmosphere, 20.6 g of 2,6-di-tert-butylphenol, zinc carbonate (mass ratio 1.5 relative to the phenol), and 0.072 g of tributyltin acetate are heated until a melt is formed. The temperature is raised to 70°C, and 8.24 g of methyl acrylate is added slowly. After the addition is complete, the reaction is stirred for 30 minutes. The temperature is then increased to 90°C and maintained for 1 hour. After cooling to 80°C, the reaction mixture is neutralized with dilute hydrochloric acid to induce crystallization. The product is collected by filtration.
Method 3: Sodium Methoxide Catalyst
-
Protocol: 2,6-di-tert-butylphenol and methyl acrylate are reacted in the presence of sodium methoxide as a catalyst. The reaction proceeds via a Michael addition followed by an H-1,5 migration to yield the final product.
Quantitative Data for Intermediate Synthesis
| Method | Catalyst(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| 1 | Potassium Metal | t-Butyl Alcohol | 50 | 18 | - | - | 63.0-64.5 (crude), 66-66.5 (recrystallized) | |
| 2 | Zinc Carbonate, Tributyltin Acetate | None (melt) | 70-90 | 1.5 | 99 | 99.5 | - | |
| 3 | Sodium Methoxide | - | - | - | - | - | - |
Data not available is denoted by "-".
Synthesis of Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Final Product)
The transesterification of the methyl ester intermediate with pentaerythritol is the final step in the synthesis of this compound.
Method 1: Sodium Methoxide Catalyst
-
Protocol: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and pentaerythritol are reacted in the presence of sodium methoxide as a catalyst. The reaction is carried out at a temperature of 100-140°C.
Method 2: Organic Tin Catalyst
-
Protocol: In a reactor, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, pentaerythritol, and an organic tin catalyst are mixed in a ratio of 600:70:5. The reaction is carried out under vacuum for 7-9 hours. The resulting product is then crystallized, filtered, and dried.
Method 3: Two-Stage Catalysis
-
Protocol: The transesterification is conducted in two stages. The first stage uses a basic or neutral catalyst. Once the amount of the di-substituted intermediate is below 20 area % as determined by HPLC, a Lewis acid metal compound catalyst is added to commence the second stage of the reaction.
Quantitative Data for Final Product Synthesis
| Method | Catalyst(s) | Reactant Ratio (Ester:Pentaerythritol:Catalyst) | Temperature (°C) | Time (h) | Conditions | Yield (%) | Reference |
| 1 | Sodium Methoxide | - | 100-140 | - | - | - | |
| 2 | Organic Tin Catalyst | 600:70:5 | - | 7-9 | Vacuum | - | |
| 3 | Basic/Neutral followed by Lewis Acid | - | - | - | Two-stage | - |
Data not available is denoted by "-".
Purification of the Final Product
After the transesterification reaction, the crude product may contain unreacted starting materials and partially substituted intermediates. Purification is typically achieved through recrystallization to obtain the final product in a highly pure, crystalline form. A solvent-free crystallization method has also been developed, where a melt of the product is seeded with a small amount of crystalline material in an extruder or kneader at 70-130°C.
Conclusion
The synthesis of Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is a well-established industrial process. The two-step approach, involving a Michael addition followed by transesterification, allows for the efficient production of this high-performance antioxidant. The choice of catalysts and reaction conditions plays a crucial role in optimizing the yield, purity, and overall efficiency of the synthesis. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals involved in the synthesis and application of this important polymer stabilizer.
References
In-Depth Technical Guide to the Physical and Chemical Properties of CAS Number 6683-19-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the compound identified by CAS number 6683-19-8. Commonly known as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), and often marketed under trade names such as Irganox 1010, this substance is a high-molecular-weight, sterically hindered phenolic antioxidant. It is widely utilized as a primary stabilizer in a variety of polymeric materials to prevent thermo-oxidative degradation during processing and end-use.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of CAS number 6683-19-8 are summarized in the tables below. This data is essential for understanding its behavior in various matrices and for developing applications.
General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white, free-flowing powder or granules. | [1][2][3] |
| Odor | Odorless | [1][2] |
| Melting Range | 110 - 125 °C | |
| Boiling Point | 779.1 °C (rough estimate) | |
| Flash Point | 297 °C | |
| Density | 1.15 g/mL at 20 °C | |
| Bulk Density | 530 - 630 g/L | |
| Vapor Pressure | 7 x 10⁻¹⁰ Pa at 20 °C (extrapolated) | |
| Glass Transition Temperature | 50 °C |
Chemical and Solubility Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇₃H₁₀₈O₁₂ | |
| Molecular Weight | 1177.63 - 1178 g/mol | |
| pKa | 11.71 ± 0.40 (Predicted) | |
| Solubility in Water | Insoluble (<0.1 g/mL) | |
| Solubility in Organic Solvents | - Soluble in benzene, acetone, chloroform. - Slightly soluble in ethanol. - Chloroform (Slightly), Ethyl Acetate (Slightly). - Acetone: 0.75 g/mL - Toluene: 0.5 g/mL - Methanol: <0.1 g/mL |
Mechanism of Action: Antioxidant Activity
As a sterically hindered phenolic antioxidant, the primary function of CAS 6683-19-8 is to interrupt the free-radical chain reactions that lead to the oxidative degradation of materials, particularly polymers. The key to its efficacy lies in the sterically hindered phenolic groups.
The antioxidant mechanism can be visualized as a two-step process:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a highly reactive free radical (such as a peroxyl radical, ROO•, or an alkyl radical, R•) that is present in the polymer matrix. This neutralizes the reactive radical, preventing it from propagating the degradation chain reaction.
-
Formation of a Stabilized Phenoxy Radical: Upon donating the hydrogen atom, the antioxidant molecule is transformed into a phenoxy radical. This radical is significantly stabilized by two factors:
-
Resonance: The unpaired electron is delocalized across the aromatic ring.
-
Steric Hindrance: The bulky tertiary-butyl groups ortho to the hydroxyl group physically shield the radical center, preventing it from initiating new oxidation chains.
-
This stabilized phenoxy radical can then further react with another free radical, terminating the chain reaction.
Caption: Antioxidant mechanism workflow.
Experimental Protocols
The following sections detail the standardized methodologies for determining the key physical properties of CAS 6683-19-8. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.
Determination of Melting Point (ISO 11357-3 / ASTM D3418)
The melting point of this compound is typically determined using Differential Scanning Calorimetry (DSC), which measures the heat flow to or from a sample as a function of temperature or time.
Methodology:
-
Apparatus: A differential scanning calorimeter equipped with a cooling accessory.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an aluminum sample pan and hermetically sealed. An empty, sealed pan is used as a reference.
-
Procedure:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen.
-
A thermal program is initiated, typically involving an initial heating ramp to erase the thermal history of the sample, followed by a controlled cooling ramp, and then a second heating ramp at a specified rate (e.g., 10 °C/min).
-
The heat flow to the sample is monitored and recorded as a function of temperature.
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the peak temperature of the endothermic melting transition.
Caption: DSC experimental workflow.
Determination of Density (ISO 1183-1 / ASTM D792)
The density of the solid form of this compound can be determined by the immersion method (Method A of ISO 1183-1).
Methodology:
-
Apparatus: An analytical balance with a resolution of at least 0.1 mg, a liquid bath with a known density (e.g., distilled water or another suitable liquid in which the sample is insoluble), a sample holder, and a thermometer.
-
Sample Preparation: A void-free specimen of the solid material is prepared.
-
Procedure:
-
The mass of the specimen is determined in air.
-
The specimen is then immersed in the liquid of known density at a controlled temperature (e.g., 23 °C). Any air bubbles adhering to the surface of the specimen are removed.
-
The apparent mass of the immersed specimen is determined.
-
-
Calculation: The density of the specimen is calculated using the formula: ρ = (m_air * ρ_liquid) / (m_air - m_liquid) where:
-
ρ is the density of the specimen
-
m_air is the mass of the specimen in air
-
ρ_liquid is the density of the immersion liquid
-
m_liquid is the apparent mass of the immersed specimen
-
Caption: Density measurement workflow.
Determination of Water Solubility (OECD Guideline 105 / ASTM E1148)
The shake-flask method is suitable for determining the low water solubility of this compound.
Methodology:
-
Apparatus: A mechanical shaker, a constant temperature bath or room, centrifuge, and analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography - HPLC).
-
Procedure:
-
An excess amount of the solid compound is added to a flask containing purified water.
-
The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After agitation, the solution is allowed to stand to allow for phase separation.
-
The aqueous phase is then centrifuged to remove any suspended solid particles.
-
A known volume of the clear aqueous solution is carefully sampled.
-
-
Analysis: The concentration of the dissolved compound in the aqueous sample is determined using a suitable analytical method, such as HPLC with UV detection. The analysis is performed in triplicate, and the average value is reported as the water solubility at the specified temperature.
Caption: Water solubility workflow.
References
The Core Mechanism of Hindered Phenolic Antioxidants: An In-depth Technical Guide to Irganox 1010
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of hindered phenolic antioxidants, with a specific focus on the widely used industrial antioxidant, Irganox 1010. This document details the fundamental chemical principles governing their function, presents quantitative performance data, outlines key experimental protocols for their evaluation, and provides visual representations of the core mechanisms and workflows.
Introduction to Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are a class of organic molecules that play a critical role in preventing the oxidative degradation of a wide range of materials, including plastics, elastomers, adhesives, and oils.[1][2][3] Their primary function is to intercept and neutralize free radicals, which are highly reactive species that initiate and propagate chain reactions leading to the deterioration of material properties.[2][4] The term "hindered" refers to the presence of bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl (-OH) group on the phenol ring. This steric hindrance is a key structural feature that enhances their antioxidant efficacy and stability.
Irganox 1010, chemically known as pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high-molecular-weight hindered phenolic antioxidant. Its structure, featuring four hindered phenol moieties, contributes to its low volatility, high thermal stability, and excellent compatibility with a variety of polymers.
The Free Radical Scavenging Mechanism
The primary mechanism by which hindered phenolic antioxidants like Irganox 1010 inhibit oxidation is through a process of free radical scavenging. This process can be broken down into a series of key steps that effectively terminate the oxidative chain reaction.
The fundamental reaction involves the donation of a hydrogen atom from the phenolic hydroxyl group to a reactive free radical, most commonly a peroxyl radical (ROO•), which is formed during the auto-oxidation of organic materials.
Initiation: The process begins with the formation of free radicals (R•) in the substrate, often initiated by heat, UV light, or mechanical stress. These radicals react rapidly with oxygen to form peroxyl radicals (ROO•).
Propagation: The highly reactive peroxyl radicals can then abstract a hydrogen atom from the polymer backbone (P-H), creating a new alkyl radical (P•) and a hydroperoxide (ROOH). This new alkyl radical can then react with oxygen, continuing the chain reaction.
Inhibition by Hindered Phenols (ArOH): A hindered phenolic antioxidant (ArOH) intervenes in this cycle by donating its phenolic hydrogen atom to the peroxyl radical, thus neutralizing it and forming a stable hydroperoxide and a phenoxyl radical (ArO•).
ROO• + ArOH → ROOH + ArO•
The resulting phenoxyl radical is significantly stabilized by two key factors:
-
Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring, reducing its reactivity.
-
Steric Hindrance: The bulky tert-butyl groups ortho to the hydroxyl group physically obstruct the radical center on the oxygen atom, preventing it from abstracting hydrogen from the polymer backbone and initiating new degradation chains.
This stabilized phenoxyl radical can then participate in further reactions that terminate the oxidative cycle. For instance, it can react with another peroxyl radical to form non-radical products.
ArO• + ROO• → Non-radical products
Alternatively, the phenoxyl radical can undergo rearrangement to a quinone methide structure, which can also react with and neutralize other free radicals.
Figure 1. Simplified signaling pathway of the free radical scavenging mechanism of a hindered phenolic antioxidant.
Quantitative Performance Data
The efficacy of a hindered phenolic antioxidant can be quantified through various parameters. The following tables summarize key performance data for Irganox 1010 and related compounds.
Table 1: Activation Energies for Irganox 1010
| Parameter | Value | Conditions | Polymer Matrix |
| Activation Energy (Ea) of Consumption | 87–89 kJ/mol | Thermal aging | Plastic Bonded Explosive (PBX 9501) |
| Activation Energy (Ea) of Consumption | < 10 kJ/mol | Chlorine dioxide exposure in squalane | Squalane (polypropylene mimic) |
| Activation Energy (Ea) of Diffusion | 21 ± 2 kJ mol⁻¹ | - | Polyethylene |
Table 2: Comparative Antioxidant Performance Data
| Antioxidant | Scavenging Rate Constant (k₁) with DPPH radical | Scavenging Activation Energy (Ea) | EC₅₀ (mg/L) | Antioxidant Efficiency (AE) |
| Irganox 1010 | Lower than dendritic phenols | Highest among tested | 2.50 | 0.30 |
| 1.0G Dendritic Phenol | Higher than Irganox 1010 | Lowest among tested | - | - |
| 2.0G Dendritic Phenol | Higher than Irganox 1010 | - | - | - |
| Irganox 1076 | - | - | > 5.00 | 0.08 |
*Data for dendritic phenols are presented relative to Irganox 1010 as reported in the cited study. EC₅₀ is the concentration required for 50% inhibition of DPPH free radicals. Antioxidant Efficiency (AE) is a measure that combines the EC₅₀ and the time taken to reach the steady state.
Experimental Protocols for Antioxidant Evaluation
A variety of standardized assays are employed to evaluate the in vitro antioxidant capacity of hindered phenolic compounds. These assays are based on different chemical principles, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical, yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Prepare a series of concentrations of the antioxidant sample and a standard (e.g., Trolox or Ascorbic Acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume of the different concentrations of the sample or standard to the wells. A blank containing only the solvent is also included.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Figure 2. Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the antioxidant sample and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add a large volume of the diluted ABTS•⁺ solution (e.g., 190 µL) to each well.
-
Add a small volume of the different concentrations of the sample or standard (e.g., 10 µL) to the wells.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition of ABTS•⁺ is calculated similarly to the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C.
-
Prepare a series of concentrations of the antioxidant sample and a standard (e.g., FeSO₄ or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the FRAP reagent (e.g., 180 µL) to each well.
-
Add a small volume of the different concentrations of the sample or standard (e.g., 20 µL) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 4 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve and expressed as Fe²⁺ or Trolox equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a fresh solution of AAPH in the same buffer.
-
Prepare a series of concentrations of the antioxidant sample and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein working solution (e.g., 150 µL) to each well.
-
Add the different concentrations of the sample or standard (e.g., 25 µL) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to all wells.
-
-
Measurement and Calculation:
-
Measure the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents.
-
Figure 3. Logical relationship between different antioxidant assays and their underlying principles.
Conclusion
Hindered phenolic antioxidants, exemplified by Irganox 1010, are indispensable for the stabilization of a vast array of polymeric and organic materials. Their efficacy is rooted in a well-defined free radical scavenging mechanism, where the strategic placement of bulky substituents on the phenolic ring plays a pivotal role in enhancing their stability and preventing the propagation of oxidative degradation. The quantitative evaluation of their performance through standardized assays provides a robust framework for the selection and optimization of antioxidant systems for specific applications. A thorough understanding of their mechanism of action and the methodologies for their assessment is crucial for researchers and professionals in the fields of materials science, polymer chemistry, and drug development.
References
An In-depth Technical Guide to the Free Radical Scavenging Mechanism of Antioxidant 1010
Executive Summary
Antioxidant 1010, also known commercially as Irganox 1010, is a high-molecular-weight, sterically hindered phenolic antioxidant.[1][2] Its chemical name is Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[1] It is a highly effective, non-discoloring primary antioxidant used extensively to protect organic substrates, particularly polymers and plastics, against thermo-oxidative degradation.[1][3] The core of its function lies in a classic chain-breaking, free radical scavenging mechanism, which is predicated on the unique structural features of its sterically hindered phenolic moieties. This guide provides a detailed technical overview of this mechanism, presents quantitative data for a comparable antioxidant, and outlines the standard experimental protocols used to evaluate such activity.
The Core Scavenging Mechanism
The antioxidant activity of this compound is derived from its four identical functional units, each containing a 3,5-di-tert-butyl-4-hydroxyphenyl group. This structure is specifically designed for efficient free radical scavenging. The mechanism can be dissected into a multi-step process that effectively interrupts the autoxidation cycle of materials.
The Mechanism Steps:
-
Hydrogen Atom Donation: The process begins when a highly reactive free radical, such as a peroxyl radical (ROO•) or an alkyl radical (R•), is generated in the substrate due to triggers like heat or UV light. The phenolic hydroxyl group (-OH) on this compound donates its hydrogen atom to this unstable radical. This action neutralizes the radical (forming a stable hydroperoxide ROOH, for instance), thereby preventing it from propagating the degradation chain reaction.
-
Formation of a Stabilized Phenoxyl Radical: Upon donating the hydrogen atom, the this compound molecule is converted into a phenoxyl radical (ArO•). This newly formed radical is significantly less reactive than the initial free radical for two key reasons:
-
Steric Hindrance: The two bulky tert-butyl groups positioned ortho (adjacent) to the hydroxyl group create a physical shield around the radical oxygen atom. This steric hindrance makes it difficult for the phenoxyl radical to react with other molecules, thus preventing it from initiating a new oxidation chain.
-
Resonance Stabilization: The unpaired electron on the oxygen atom is not localized; it is delocalized across the entire aromatic ring through resonance. This distribution of the electron density renders the phenoxyl radical exceptionally stable.
-
-
Chain Termination: The stabilized phenoxyl radical can further react with another free radical to form a stable, non-radical species, such as a quinone-type structure. This step effectively removes two free radicals from the system, terminating the chain reaction and protecting the material from degradation.
The following diagram illustrates this chain-breaking mechanism.
Quantitative Data Presentation
Quantitative evaluation of antioxidant activity is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay.
While specific IC₅₀ data for this compound is not widely available in public-domain scientific literature—as its performance is often characterized within polymer matrices—data for Butylated Hydroxytoluene (BHT) is provided below for context. BHT is a structurally related, low-molecular-weight sterically hindered phenol and serves as a relevant benchmark.
| Assay Type | Radical Scavenged | Compound | IC₅₀ / EC₅₀ (µM) | Reference(s) |
| DPPH Radical Scavenging Assay | DPPH• | BHT | ~95.7 | |
| Peroxyl Radical Scavenging Capacity (PSC) | Peroxyl (ROO•) | BHT | 182.69 ± 13.7 | |
| Chemiluminescence Quenching Assay | Peroxyl (ROO•) | BHT | 8.5 |
Note: IC₅₀ values can vary significantly based on the specific protocol, solvent, and reaction conditions used.
Experimental Protocols
The following are detailed methodologies for common assays used to determine the free radical scavenging capacity of antioxidants like sterically hindered phenols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.
Reagents & Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
This compound or test compound
-
Positive control (e.g., Trolox, Ascorbic Acid, BHT)
-
UV-Vis Spectrophotometer or microplate reader
-
96-well microplates or quartz cuvettes
-
Precision micropipettes
Methodology:
-
Preparation of DPPH Stock Solution: Prepare a ~0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and protected from light.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform, acetone, or ethyl acetate, as it is insoluble in water). Create a series of dilutions from this stock solution.
-
Assay Procedure: a. In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to separate wells. b. Add an equal volume of solvent to a well to serve as a negative control. c. Add the positive control dilutions to separate wells. d. To each well, add a larger volume (e.g., 100 µL) of the DPPH working solution. e. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined by plotting the scavenging activity percentage against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured as a decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Reagents & Equipment:
-
ABTS diammonium salt
-
Potassium persulfate (oxidizing agent)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
This compound or test compound
-
Positive control (e.g., Trolox)
-
UV-Vis Spectrophotometer or microplate reader
Methodology:
-
Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes. c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., PBS or ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare serial dilutions of the antioxidant sample as described for the DPPH assay.
-
Assay Procedure: a. Add a small volume (e.g., 10 µL) of each sample dilution to the wells of a 96-well plate. b. Add a large volume (e.g., 190 µL) of the ABTS•+ working solution to each well. c. Mix and incubate at room temperature for a defined period (e.g., 6-10 minutes).
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value using the same formula as in the DPPH assay.
Peroxyl Radical Scavenging Capacity (PSC) Assay
Principle: This assay directly measures the scavenging capacity against peroxyl radicals, which are key players in lipid peroxidation and polymer degradation. It uses a fluorescent probe (dichlorofluorescin, DCFH) that oxidizes into a fluorescent product (dichlorofluorescein, DCF) in the presence of peroxyl radicals. The antioxidant's ability to inhibit this oxidation is measured by a reduction in fluorescence.
Reagents & Equipment:
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator.
-
Dichlorofluorescin diacetate (DCFH-DA)
-
Esterase and Potassium Hydroxide (for probe preparation)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., Trolox)
-
Fluorescence microplate reader
Methodology:
-
Probe Preparation: Deacetylate DCFH-DA with esterase and potassium hydroxide to form dichlorofluorescin (DCFH).
-
Assay Procedure: a. In a black 96-well microplate, add the antioxidant sample, the DCFH probe, and phosphate buffer. b. Initiate the reaction by adding the AAPH solution, which thermally decomposes to generate peroxyl radicals. c. Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measurement: Monitor the fluorescence kinetically for a set period (e.g., 30-60 minutes) with excitation at ~485 nm and emission at ~530 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence curve (AUC). The percentage inhibition is calculated relative to a control curve without any antioxidant. The EC₅₀ is the concentration of the antioxidant that inhibits 50% of the DCF formation.
References
Spectroscopic Characterization of Antioxidant 1010: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Antioxidant 1010 (also known as Irganox 1010), a widely used sterically hindered phenolic antioxidant.[1][2] This document outlines the key spectral features in Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy and provides detailed experimental protocols for data acquisition.
Chemical Structure and Properties
This compound, chemically named pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high molecular weight antioxidant used to protect organic materials against thermo-oxidative degradation.[3][4] Its structure features four hindered phenol groups, which are key to its function as a radical scavenger.
Key Properties:
| Property | Value |
| Chemical Formula | C73H108O12 |
| Molecular Weight | 1177.63 g/mol [5] |
| Appearance | White, free-flowing powder or granules |
| Melting Point | 112 - 117 °C |
| CAS Number | 6683-19-8 |
Spectroscopic Data for Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum is characterized by several key absorption bands.
Table 1: Summary of Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3650 - 3600 | O-H (Alcohol) | Sharp, characteristic of the hindered phenolic hydroxyl group. |
| 2960 - 2850 | C-H (Alkane) | Strong absorptions from the numerous methyl and methylene groups. |
| 1740 - 1735 | C=O (Ester) | Strong, sharp peak, characteristic of the ester carbonyl stretch. |
| 1600, 1485 | C=C (Aromatic) | Medium to weak absorptions from the aromatic rings. |
| 1235 | C-O (Ester) | Strong stretching vibration. |
| 1150 | C-O (Phenol) | Stretching vibration. |
Note: The ester carbonyl peak at approximately 1740 cm⁻¹ is a particularly strong and useful diagnostic peak for identifying this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Due to the molecule's symmetry, the spectra are simpler than might be expected for a molecule of its size.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | s | 8H | Ar-H (Aromatic protons) |
| ~5.1 | s | 4H | O-H (Phenolic hydroxyl protons) |
| ~4.1 | s | 8H | -O-CH₂ -C (Ester methylene protons) |
| ~2.8 | t | 8H | Ar-CH₂ -CH₂- |
| ~2.5 | t | 8H | Ar-CH₂-CH₂ - |
| 1.4 | s | 72H | -C(CH₃ )₃ (tert-Butyl protons) |
s = singlet, t = triplet. Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency. The phenolic OH signal may be broad and its chemical shift is highly dependent on concentration and solvent.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C =O (Ester carbonyl) |
| ~153 | Ar-C -OH (Phenolic carbon) |
| ~140 | Ar-C -C(CH₃)₃ |
| ~125 | Ar-C H |
| ~62 | -O-C H₂-C |
| ~45 | C (CH₂O-)₄ (Quaternary central carbon) |
| ~36 | Ar-C H₂- |
| ~34 | -C (CH₃)₃ |
| ~31 | Ar-CH₂-C H₂- |
| ~30 | -C(C H₃)₃ |
Experimental Protocols
The following are detailed methodologies for acquiring FTIR and NMR spectra of this compound.
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument: A Fourier Transform Infrared spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is placed on the crystal, and pressure is applied using the instrument's anvil to ensure good contact.
-
The sample spectrum is then recorded.
-
Typical Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal averaged)
-
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
NMR Spectroscopy Protocol
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
The spectrometer is locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Typical Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
-
Data Acquisition (¹³C NMR):
-
A proton-decoupled ¹³C NMR experiment is performed.
-
Typical Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
References
The Pivotal Role of Molecular Weight: A Technical Guide to Antioxidant 1010 in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 1010, a sterically hindered phenolic antioxidant, is a cornerstone in the stabilization of a wide array of polymeric materials. Its efficacy in preventing thermo-oxidative degradation is paramount in preserving the integrity, performance, and longevity of plastics, elastomers, and synthetic fibers.[1][2][3] A critical, yet often understated, determinant of its superior performance is its high molecular weight. This technical guide delves into the molecular weight of this compound and its profound implications for its function within polymer matrices, offering a comprehensive resource for researchers and professionals in materials science and drug development.
The Molecular Identity of this compound
This compound, chemically known as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), possesses a substantial molecular structure.[4] This is reflected in its high molecular weight, a key physical property that dictates its behavior in polymeric systems.
| Property | Value | Reference |
| Molecular Formula | C73H108O12 | [5] |
| Molecular Weight | 1177.6 g/mol | |
| Melting Point | 110-125 °C | |
| Vapor Pressure | Negligible |
The Implications of High Molecular Weight in Polymer Matrices
The considerable molecular weight of this compound is not merely a chemical descriptor but a fundamental driver of its exceptional performance as a polymer stabilizer. This manifests in several key advantages:
-
Low Volatility: With a negligible vapor pressure, this compound exhibits extremely low volatility, even at the elevated temperatures characteristic of polymer processing. This ensures that the antioxidant remains within the polymer matrix during critical manufacturing stages like extrusion and molding, rather than being lost to the atmosphere. This retention is crucial for providing long-term thermal stability to the final product.
-
High Resistance to Extraction: The large molecular size of this compound significantly hinders its ability to diffuse through the polymer matrix. This translates to a high resistance to extraction when the polymer comes into contact with solvents or other media. This property is particularly vital for applications with stringent safety requirements, such as food packaging and medical devices, where the migration of additives is a primary concern.
-
Excellent Compatibility: Despite its large size, this compound demonstrates good compatibility with a wide range of polymers, including polyolefins (polyethylene, polypropylene), PVC, and various engineering plastics. This broad compatibility allows for its versatile application across numerous industries.
-
Enhanced Durability and Performance: By effectively remaining within the polymer, this compound provides sustained protection against thermo-oxidative degradation. This preserves the mechanical properties of the polymer, such as tensile strength and impact resistance, and maintains its aesthetic qualities, like color stability.
The following diagram illustrates the relationship between the high molecular weight of this compound and its performance benefits in a polymer matrix.
Caption: Relationship between this compound's molecular weight and its key performance attributes.
Mechanism of Action
This compound functions as a primary antioxidant, specifically a radical scavenger. During the oxidative degradation of polymers, highly reactive free radicals are formed. The sterically hindered phenolic groups within the this compound molecule readily donate a hydrogen atom to these free radicals, neutralizing them and terminating the degradation chain reaction. The resulting antioxidant radical is stabilized by resonance and steric hindrance, preventing it from initiating new degradation chains.
Experimental Protocols for Evaluation
A thorough evaluation of this compound's performance in a polymer matrix involves a suite of analytical techniques. The following outlines the key experimental protocols:
Determination of this compound Content by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in a polymer sample.
Methodology:
-
Sample Preparation: A known weight of the polymer sample is dissolved in a suitable solvent (e.g., chloroform, methylene chloride) with heating and agitation. After dissolution, the polymer is precipitated by the addition of a non-solvent (e.g., methanol), and the resulting solution containing the extracted this compound is filtered.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is commonly employed.
-
Detection: UV detection at a wavelength of approximately 275 nm is suitable for quantifying this compound.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known this compound concentrations.
-
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To evaluate the effect of this compound on the thermal stability of the polymer.
Methodology:
-
Instrumentation: A thermogravimetric analyzer is used.
-
Sample: A small, precisely weighed sample of the polymer (with and without this compound) is placed in the TGA furnace.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
Data Analysis: The TGA thermogram plots the sample weight as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability. A higher onset temperature for the polymer containing this compound indicates improved thermal stability.
Evaluation of Oxidative Stability by Oxidative Induction Time (OIT)
Objective: To determine the resistance of the stabilized polymer to oxidation at an elevated temperature.
Methodology:
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used.
-
Sample: A small, disc-shaped sample of the polymer is placed in an open aluminum pan.
-
Test Procedure:
-
The sample is heated to a specified isothermal temperature (e.g., 200 °C) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.
-
-
Interpretation: A longer OIT indicates a higher level of oxidative stability.
Migration Testing
Objective: To quantify the migration of this compound from the polymer into a contacting medium (food simulant, solvent, etc.).
Methodology:
-
Sample Preparation: Polymer films or plaques of known thickness and surface area, containing a known concentration of this compound, are prepared.
-
Exposure: The polymer samples are immersed in a specific volume of the chosen food simulant (e.g., 10% ethanol, 50% ethanol, 95% ethanol, or a fatty food simulant like corn oil or n-hexane).
-
Test Conditions: The migration test is conducted for a specified time and at a controlled temperature (e.g., 40 °C for 10 days).
-
Analysis: The concentration of this compound that has migrated into the simulant is determined using HPLC-UV analysis.
Mechanical Property Testing
Objective: To assess the effect of this compound on the mechanical integrity of the polymer before and after aging.
Methodology:
-
Sample Preparation: Standardized test specimens (e.g., dumbbell-shaped for tensile testing) are prepared from the polymer with and without this compound.
-
Aging: A set of specimens is subjected to accelerated aging conditions (e.g., elevated temperature in an air-circulating oven).
-
Testing: Tensile properties (tensile strength, elongation at break) and impact strength are measured for both aged and unaged specimens according to standard methods (e.g., ASTM D638 for tensile properties).
-
Evaluation: The retention of mechanical properties after aging is a measure of the antioxidant's effectiveness.
The following diagram provides a logical workflow for the comprehensive evaluation of this compound in a polymer matrix.
Caption: Experimental workflow for evaluating this compound in a polymer matrix.
Synergistic Effects
The performance of this compound can be further enhanced through synergistic combinations with other polymer additives. For instance, when used with secondary antioxidants, such as phosphites (e.g., Antioxidant 168), a more comprehensive stabilization system is achieved. The primary antioxidant (1010) scavenges free radicals, while the secondary antioxidant decomposes hydroperoxides, which are precursors to further radical formation. This dual-action approach provides superior protection during both high-temperature processing and long-term service life.
Conclusion
The high molecular weight of this compound is a defining characteristic that underpins its exceptional performance as a polymer stabilizer. Its resulting low volatility and high resistance to extraction ensure its persistent presence within the polymer matrix, providing long-lasting protection against thermo-oxidative degradation. This, in turn, preserves the desired physical, mechanical, and aesthetic properties of a wide range of polymeric materials. A thorough understanding of these molecular weight-driven implications, coupled with robust experimental evaluation, is essential for the effective application of this compound in the development of durable and reliable polymer-based products.
References
- 1. specialchem.com [specialchem.com]
- 2. Understanding this compound and Its Importance in the Plastic Industry [vinatiorganics.com]
- 3. Applications of Antioxidant 1010_Chemicalbook [chemicalbook.com]
- 4. irganox this compound WSD Chemical® [wsdchemical.com]
- 5. This compound | C73H108O12 | CID 64819 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Health and Safety of Antioxidant 1010 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical health and safety considerations for handling Antioxidant 1010 (CAS 6683-19-8), a widely used hindered phenolic antioxidant. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize potential risks to personnel.
Hazard Identification and Classification
This compound is generally considered to have low acute toxicity but requires careful handling due to its physical form and potential for irritation.[1][2][3] It is a white to off-white powder or granule with no odor.[2][3]
GHS Classification:
While many sources state it does not meet the criteria for GHS hazard classification, some safety data sheets (SDS) indicate the following potential hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.
-
Skin Irritation, Category 2: Causes skin irritation.
-
Eye Irritation: May cause mechanical irritation to the eyes.
-
Respiratory Irritation: Dust may irritate the respiratory system and mucous membranes.
-
Aquatic Hazard (Long-term), Category 3: Harmful to aquatic life with long-lasting effects.
Physical Hazards:
-
Combustible Dust: Finely dispersed particles can form explosive mixtures in air. All equipment should be properly grounded to prevent static electricity buildup.
NFPA 704 Rating:
A representative National Fire Protection Association (NFPA) 704 diamond for this compound would be as follows:
-
Health (Blue): 0 or 1 (Poses no significant health hazard or can cause minor irritation)
-
Flammability (Red): 1 (Must be preheated before ignition can occur)
-
Instability/Reactivity (Yellow): 0 (Normally stable)
-
Special (White): None
Quantitative Safety and Physical Data
The following tables summarize key quantitative data for this compound, compiled from various safety data sheets.
Table 1: Toxicological Data
| Parameter | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | |
| Rat | Oral | > 5000 mg/kg | ||
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 3160 mg/kg | |
| Acute Fish Toxicity (LC50) | Zebra fish | - | > 100 mg/L (96 hours) | |
| Rainbow Trout | - | = 49 mg/L (96 hours) | ||
| Skin Irritation/Corrosion | Rabbit | Dermal | Not an irritant | |
| Eye Irritation/Corrosion | Rabbit | Ocular | Not an irritant | |
| Sensitization | Guinea Pig | Dermal | Not a sensitizer |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 6683-19-8 | |
| Molecular Formula | C₇₃H₁₀₈O₁₂ | |
| Molecular Weight | 1177.66 g/mol | |
| Appearance | White crystalline powder or granules | |
| Melting Point | 110 - 125 °C (230 - 257 °F) | |
| Flash Point | ~247 - 298 °C (~477 - 568 °F) (Closed Cup) | |
| Auto-ignition Temperature | 410 °C (770 °F) | |
| Solubility | Insoluble in water; Soluble in organic solvents like toluene. |
Experimental Safety Protocols
The toxicological data presented are typically derived from standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experiments.
OECD Test Guideline 401: Acute Oral Toxicity (Note: This guideline has been rescinded but data from it is still widely cited)
-
Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (typically rodents) by oral gavage.
-
Methodology:
-
Animal Selection: Healthy, young adult rodents are selected and acclimatized to laboratory conditions.
-
Fasting: Animals are fasted overnight prior to dosing to promote absorption.
-
Dose Administration: The substance is administered in a single dose using a stomach tube. The volume is typically limited (e.g., not exceeding 1 mL/100g body weight for rodents in non-aqueous vehicles).
-
Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, diarrhea), and changes in body weight for at least 14 days.
-
Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to examine for pathological changes.
-
Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.
-
OECD Test Guideline 402: Acute Dermal Toxicity
-
Principle: This test assesses the potential hazards from short-term dermal exposure to a substance.
-
Methodology:
-
Animal Preparation: Approximately 24 hours before the test, the fur is removed from a dorsal area of the test animal (typically a rat or rabbit), covering at least 10% of the body surface.
-
Substance Application: The test substance is applied uniformly to the shaved skin.
-
Exposure: The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period. Restrainers may be used to prevent ingestion.
-
Removal: After 24 hours, any residual substance is removed.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
OECD Test Guideline 203: Fish, Acute Toxicity Test
-
Principle: This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.
-
Methodology:
-
Test Organisms: A standard fish species (e.g., Zebrafish or Rainbow Trout) is selected.
-
Test Concentrations: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group is also maintained. A limit test may be performed at a single concentration of 100 mg/L.
-
Exposure: The exposure period is typically 96 hours.
-
Observation: Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 (the concentration estimated to be lethal to 50% of the fish) is calculated for the exposure period.
-
Laboratory Handling and Safety Workflows
Personal Protective Equipment (PPE)
Adequate PPE is mandatory when handling this compound.
-
Eye Protection: Wear chemical safety goggles or spectacles with side shields.
-
Hand Protection: Wear appropriate protective gloves (e.g., PVC). Do not use textile or leather gloves.
-
Body Protection: Wear a lab coat or other protective clothing designed to minimize skin contact.
-
Respiratory Protection: In situations where dust may be generated, use a NIOSH/MSHA-approved dust respirator or a particulate filter respirator.
Safe Handling Procedures
-
Ventilation: Always handle in a well-ventilated area. Use local exhaust ventilation to minimize dust.
-
Dust Control: Avoid creating dust. If appropriate, moisten the substance to prevent dusting during transfer. Use non-sparking tools.
-
Ignition Sources: Keep away from open flames, heat, and other sources of ignition due to the risk of dust explosion.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be washed before reuse.
Storage Requirements
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Keep away from food and drink.
Emergency and Disposal Procedures
First-Aid Measures
-
Inhalation: Remove the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation develops or persists, get medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.
Spill and Leak Procedures
-
Eliminate Ignition Sources: Shut off all sources of ignition.
-
Ventilate Area: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE as described in Section 4.
-
Containment: Carefully sweep up the material, avoiding dust generation. Use non-sparking tools. Moisten the powder lightly with water to prevent it from becoming airborne.
-
Collection: Place the spilled material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with soap and water, collecting the cleanup water for proper disposal.
Waste Disposal
-
Dispose of waste material at an approved chemical disposal facility.
-
Disposal must be in accordance with all applicable local, state, and federal regulations.
-
Avoid releasing the substance into the environment, as it is harmful to aquatic life. Contaminated packaging should be treated as the chemical itself.
References
Methodological & Application
Standard Protocol for Incorporating Antioxidant 1010 into Polyethylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 1010, also known as Irganox 1010, is a sterically hindered phenolic primary antioxidant widely used to protect organic substrates like polyethylene (PE) against thermo-oxidative degradation.[1] Its primary function is to scavenge free radicals generated during processing and end-use, thereby preserving the structural integrity, mechanical properties, and color stability of the polymer.[2] This document provides detailed application notes and protocols for the incorporation of this compound into polyethylene and the subsequent evaluation of its efficacy.
This compound is a high molecular weight, non-discoloring stabilizer with good compatibility and low volatility.[1][3] It is often used in synergy with secondary antioxidants, such as phosphites (e.g., Antioxidant 168), to provide comprehensive protection during melt processing and long-term thermal stability.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in polyethylene.
Table 1: Recommended Dosage Levels of this compound in Polyethylene
| Polyethylene Grade | Recommended Dosage (% w/w) | Notes |
| General Polyolefins | 0.05 - 0.4 | Dosage depends on the specific polymer, processing conditions, and long-term stability requirements. |
| Polyethylene (PE) | 0.1 - 0.5 | |
| Polypropylene (PP) | 0.1 - 0.5 | |
| Hot Melt Adhesives | 0.2 - 1.0 | |
| Synthetic Tackifier Resins | 0.1 - 0.5 |
Table 2: Typical Processing Temperatures for Polyethylene Compounding
| Polyethylene Grade | Temperature Range (°C) |
| High-Density Polyethylene (HDPE) | 180 - 250 |
| Low-Density Polyethylene (LDPE) | 150 - 250 |
| Linear Low-Density Polyethylene (LLDPE) | Not specified |
Table 3: Key Performance Evaluation Parameters and Standard Test Methods
| Performance Parameter | Standard Test Method | Description |
| Oxidative Induction Time (OIT) | ASTM D3895 | Measures the time to the onset of oxidation at a specified temperature, indicating the effectiveness of the antioxidant in providing thermal stability. |
| Melt Flow Rate (MFR) | ASTM D1238 | Measures the rate of extrusion of a molten thermoplastic, which can indicate polymer degradation (an increase in MFR often corresponds to chain scission). |
| Color Stability | ASTM D6290 | Quantifies changes in color, often measured as yellowness index, which can be an indicator of oxidative degradation. |
Experimental Protocols
Protocol for Incorporating this compound into Polyethylene via Twin-Screw Extrusion
This protocol describes a general procedure for compounding this compound into polyethylene on a laboratory-scale twin-screw extruder.
Materials and Equipment:
-
Polyethylene (HDPE, LLDPE, etc.) pellets or powder
-
This compound powder
-
Co-rotating twin-screw extruder with a gravimetric feeder
-
Strand die
-
Water bath for cooling the extruded strand
-
Pelletizer
Procedure:
-
Premixing:
-
Thoroughly dry the polyethylene resin to a moisture content of ≤0.02%.
-
Accurately weigh the required amounts of polyethylene and this compound powder based on the desired final concentration (refer to Table 1).
-
For enhanced stability, a synergistic blend with a secondary antioxidant like Irganox 168 can be used. A common ratio is 1:1 to 1:4 of this compound to Antioxidant 168.
-
Physically mix the polyethylene and antioxidant(s) in a bag or a high-speed mixer for approximately 3 minutes to ensure a homogeneous blend.
-
-
Extruder Setup:
-
Set the temperature profile of the extruder barrel zones. A typical profile for polyethylene is a gradual increase from the feed zone to the metering zone. For HDPE, a range of 180°C to 250°C is common. A suggested starting profile is:
-
Feed Zone: 180-190°C
-
Compression Zone: 190-220°C
-
Metering Zone: 220-240°C
-
Die Zone: 230-250°C
-
-
Set the screw speed. A typical range for laboratory extruders is 200-300 rpm. Higher screw speeds can increase shear and mixing but may also lead to polymer degradation if not properly controlled.
-
Set the feed rate of the premixed material using the gravimetric feeder. The feed rate should be adjusted to achieve a stable extrusion process and desired residence time.
-
-
Compounding:
-
Start the extruder and allow the temperatures to stabilize.
-
Begin feeding the premixed material into the extruder.
-
Monitor the extruder torque and melt pressure to ensure a steady process.
-
The molten polymer containing the dispersed antioxidant will be extruded through the strand die.
-
-
Pelletizing:
-
Pass the extruded strand through a water bath to cool and solidify.
-
Feed the cooled strand into a pelletizer to produce compounded pellets.
-
-
Post-Processing:
-
Collect and label the pellets.
-
It is recommended to dry the pellets before subsequent processing or analysis.
-
Protocol for Oxidative Induction Time (OIT) Analysis (ASTM D3895)
This protocol outlines the determination of the oxidative stability of the polyethylene compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans
-
High-purity nitrogen and oxygen gas with regulators
-
Microbalance
Procedure:
-
Sample Preparation:
-
Cut a small, representative sample of the compounded polyethylene pellet (approximately 3-5 mg).
-
-
DSC Setup:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Place the sample in an aluminum pan and place it in the DSC cell. An empty, covered aluminum pan is used as a reference.
-
-
Measurement:
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min for at least 5 minutes to create an inert atmosphere.
-
Heat the sample under the nitrogen atmosphere from ambient temperature to 200°C at a heating rate of 20°C/min.
-
Hold the sample isothermally at 200°C for 5 minutes to allow for thermal equilibrium.
-
Switch the gas from nitrogen to oxygen at a flow rate of 50 mL/min. This marks the beginning of the OIT measurement.
-
Continue to hold the sample at 200°C under the oxygen atmosphere until the exothermic oxidation peak is observed on the thermal curve.
-
The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation.
-
Protocol for Melt Flow Rate (MFR) Analysis (ASTM D1238)
This protocol is used to assess the effect of the antioxidant on the processability and potential degradation of the polyethylene.
Materials and Equipment:
-
Melt flow indexer (extrusion plastometer)
-
Standard die (2.095 mm diameter, 8 mm height)
-
Piston and specified weight
-
Balance
-
Timer
Procedure:
-
Instrument Setup:
-
Set the temperature of the melt flow indexer barrel according to the polyethylene grade (e.g., 190°C for many PE grades).
-
Select the appropriate weight to apply to the piston based on the expected MFR of the material.
-
-
Measurement:
-
Load approximately 5-7 grams of the compounded polyethylene pellets into the heated barrel.
-
Allow the material to preheat for a specified time (e.g., 7 minutes) to ensure it is fully melted.
-
Place the piston and the selected weight onto the molten polymer.
-
The molten polymer will be extruded through the die.
-
After a steady flow is established, collect the extrudate for a specific period (e.g., 1 minute).
-
Weigh the collected extrudate.
-
Calculate the MFR in grams per 10 minutes using the following formula: MFR (g/10 min) = (mass of extrudate in grams / collection time in seconds) * 600
-
Protocol for Colorimetric Analysis (ASTM D6290)
This protocol is for evaluating the color stability of the polyethylene compound.
Materials and Equipment:
-
Colorimeter or spectrophotometer
-
Standard white calibration tile
Procedure:
-
Instrument Setup:
-
Calibrate the colorimeter using the standard white tile according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Ensure the surface of the compounded polyethylene pellets or a compression-molded plaque is clean and representative of the bulk material.
-
-
Measurement:
-
Place the sample at the measurement port of the colorimeter.
-
Measure the color values (e.g., CIE Lab*).
-
The yellowness index (YI) can be calculated from these values and is often used to quantify discoloration.
-
Compare the color of the stabilized polyethylene with an unstabilized control sample that has undergone the same processing.
-
Visualizations
References
Application Notes and Protocols: Effective Concentration of Antioxidant 1010 for Polypropylene Stabilization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Antioxidant 1010 (also known as Irganox 1010) as a stabilizer for polypropylene (PP). The information compiled is intended to guide researchers and professionals in determining the effective concentration of this compound to prevent thermo-oxidative degradation of polypropylene during processing and its service life.
This compound, chemically known as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high molecular weight hindered phenolic antioxidant.[1] It is a highly effective, non-discoloring stabilizer for various organic substrates, including plastics like polypropylene.[2][3] Its primary function is to protect the polymer from degradation caused by heat and oxygen by scavenging free radicals.[4]
Effective Concentration Range
The effective concentration of this compound in polypropylene typically ranges from 0.05% to 0.5% by weight, depending on the specific application, processing conditions, and desired long-term thermal stability.[1] For polyolefins in general, a concentration range of 0.05% to 0.4% is widely recommended. In some cases, concentrations as low as 500 to 1000 ppm (0.05% to 0.1%) can provide significant long-term thermal stability.
For optimal performance, this compound is often used in combination with other stabilizers, such as phosphites (like Irgafos 168), to create a synergistic effect that enhances the overall stability of the polymer.
Data Presentation: Recommended Concentration of this compound in Polypropylene
| Application/Condition | Recommended Concentration (% w/w) | Source(s) |
| General Polyolefins (including PP) | 0.05 - 0.4 | |
| General Purpose Polypropylene | 0.1 - 0.5 | |
| Long-Term Thermal Stability | 0.05 - 0.1 | |
| Synergistic Blend with Phosphite Stabilizers (e.g., Irgafos 168) | 0.1 (total blend) | |
| Study on MFI Stability | 0.2 (optimal balance) |
Experimental Protocols
The following protocols outline key experiments for evaluating the effective concentration of this compound in polypropylene.
Sample Preparation: Compounding of this compound in Polypropylene
Objective: To homogeneously disperse this compound into the polypropylene matrix.
Materials:
-
Polypropylene (PP) powder or pellets
-
This compound powder
-
High-speed mixer
-
Twin-screw extruder
Procedure:
-
Accurately weigh the required amounts of polypropylene and this compound to achieve the desired concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.3%, 0.4%, 0.5% w/w).
-
Pre-mix the PP and this compound in a high-speed mixer for approximately 15 minutes to ensure a uniform blend.
-
Melt-compound the mixture using a twin-screw extruder. Set the temperature profile of the extruder appropriate for polypropylene, typically ranging from 150°C to 210°C.
-
Extrude the molten polymer into strands and pelletize them for further processing and testing.
-
Prepare test specimens (e.g., tensile bars, films) by injection molding or compression molding the pellets under controlled conditions.
Performance Evaluation: Accelerated Oven Aging Test
Objective: To assess the long-term thermal stability of polypropylene stabilized with different concentrations of this compound.
Materials:
-
Polypropylene test specimens (with and without this compound)
-
Forced-air convection oven
Procedure:
-
Place the standard tensile test specimens in a blower oven at an elevated temperature (e.g., 110°C, 135°C, or 150°C) to accelerate the aging process.
-
Periodically remove samples from the oven at set time intervals (e.g., every 24, 48, or 96 hours).
-
Monitor the degradation of the polymer by observing changes in visual appearance (e.g., color change, cracking) and mechanical properties.
-
Conduct tensile tests on the aged samples according to ISO 527:2012 to measure properties like tensile strength and elongation at break.
-
The retention of mechanical properties over time is an indicator of the effectiveness of the antioxidant concentration.
Analytical Method: Determination of this compound Concentration by Infrared Spectrometry (FTIR)
Objective: To quantify the amount of this compound present in the polypropylene samples.
Materials:
-
Polypropylene films of known thickness containing varying, known concentrations of this compound (for calibration)
-
Test samples
-
Fourier Transform Infrared (FTIR) Spectrometer
Procedure:
-
Calibration:
-
Prepare a series of standard polypropylene films with known concentrations of this compound (e.g., 0%, 0.1%, 0.2%, 0.3%, 0.4%, 0.5% w/w).
-
Record the FTIR spectra of these standard films.
-
Identify the characteristic absorption peak for this compound, which is the ester carbonyl band at approximately 1744 cm⁻¹ or 1745 cm⁻¹.
-
To account for variations in film thickness, normalize the absorbance of the this compound peak against a characteristic polypropylene peak (e.g., at 1165 cm⁻¹ or 4062 cm⁻¹).
-
Plot a calibration curve of the normalized absorbance ratio versus the known concentration of this compound.
-
-
Sample Analysis:
-
Record the FTIR spectrum of the test sample.
-
Calculate the normalized absorbance ratio for the this compound peak.
-
Determine the concentration of this compound in the test sample by using the established calibration curve.
-
Process Stability Evaluation: Melt Flow Index (MFI) Measurement
Objective: To evaluate the effect of this compound concentration on the processing stability of polypropylene.
Materials:
-
Polypropylene pellets with varying concentrations of this compound
-
Melt Flow Indexer
Procedure:
-
Set the Melt Flow Indexer to the standard conditions for polypropylene (e.g., 230°C/2.16 kg).
-
Measure the MFI of the polypropylene samples with different concentrations of this compound.
-
A stable MFI after multiple processing cycles (e.g., repeated extrusions) indicates effective stabilization, as degradation typically leads to chain scission and an increase in MFI.
-
Compare the MFI values of the stabilized samples to an unstabilized control to quantify the effectiveness of the antioxidant.
Visualizations
Logical Workflow for Selecting Effective this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Signaling Pathway of this compound in Polypropylene Stabilization
Caption: Mechanism of polypropylene stabilization by this compound.
References
Application Notes and Protocols: Use of Antioxidant 1010 in High-Temperature Polymer Extrusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Antioxidant 1010, a sterically hindered phenolic primary antioxidant, in high-temperature polymer extrusion processes. The information is intended to guide researchers and professionals in stabilizing polymers against thermo-oxidative degradation, thereby preserving their physical and mechanical properties.
Introduction to this compound
This compound, chemically known as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high molecular weight antioxidant widely used in the plastics industry.[1][2] Its primary function is to protect organic polymers against degradation caused by heat and oxygen, which are prevalent during high-temperature processing methods like extrusion.[1][3] By neutralizing free radicals, this compound helps to maintain the polymer's structural integrity, color stability, and mechanical properties, thus extending the service life of the final product.[1] It is compatible with a wide range of polymers, including polyolefins such as polypropylene (PP) and polyethylene (PE).
Mechanism of Action
During high-temperature extrusion, the combination of heat and shear stress can generate free radicals on the polymer chains. These free radicals can react with oxygen to form peroxy radicals, initiating a chain reaction of degradation that leads to chain scission (reduced molecular weight) or cross-linking. This degradation manifests as undesirable changes in the material's properties, such as increased melt flow, discoloration (yellowing), and loss of mechanical strength.
This compound functions as a primary antioxidant by donating a hydrogen atom from its hindered phenolic groups to the reactive peroxy radicals. This process neutralizes the radicals and terminates the degradation chain reaction. The resulting this compound radical is stabilized by resonance and steric hindrance, preventing it from initiating new degradation chains.
Performance Data
The effectiveness of this compound in stabilizing polymers during high-temperature extrusion can be quantified by measuring key material properties before and after processing. The following tables present representative data on the performance of this compound in polypropylene (PP) after multiple extrusion passes. The data illustrates the impact of varying concentrations of this compound on Melt Flow Index (MFI), Yellowness Index (YI), and Oxidative Induction Time (OIT).
Note: The following data is compiled from multiple sources and is intended for illustrative purposes. Actual results may vary depending on the specific grade of polymer, extrusion conditions, and presence of other additives.
Table 1: Effect of this compound Concentration on Melt Flow Index (MFI) of Polypropylene after Multiple Extrusions
| This compound Conc. (% w/w) | MFI (g/10 min) after 1 Pass | MFI (g/10 min) after 3 Passes | MFI (g/10 min) after 5 Passes |
| 0.00 | 5.8 | 9.2 | 15.5 |
| 0.05 | 4.5 | 5.8 | 7.2 |
| 0.10 | 4.2 | 4.8 | 5.5 |
| 0.20 | 4.0 | 4.2 | 4.5 |
Higher MFI values indicate a greater degree of polymer chain scission and degradation.
Table 2: Effect of this compound Concentration on Yellowness Index (YI) of Polypropylene after Multiple Extrusions
| This compound Conc. (% w/w) | Yellowness Index (YI) after 1 Pass | Yellowness Index (YI) after 3 Passes | Yellowness Index (YI) after 5 Passes |
| 0.00 | 5.2 | 8.9 | 13.1 |
| 0.05 | 2.1 | 3.5 | 5.0 |
| 0.10 | 1.5 | 2.4 | 3.8 |
| 0.20 | 1.2 | 1.9 | 2.9 |
Higher YI values indicate a greater degree of discoloration.
Table 3: Effect of this compound Concentration on Oxidative Induction Time (OIT) of Polypropylene
| This compound Conc. (% w/w) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| 0.00 | < 5 |
| 0.05 | 25 |
| 0.10 | 45 |
| 0.20 | 70 |
Longer OIT values indicate a higher level of oxidative stability.
Experimental Protocols
To evaluate the performance of this compound in a high-temperature extrusion process, the following experimental protocols, based on ASTM standards, are recommended.
Sample Preparation
-
Formulation: Prepare blends of the desired polymer (e.g., polypropylene powder or pellets) with varying concentrations of this compound (e.g., 0.0%, 0.05%, 0.1%, 0.2% by weight).
-
Dry Blending: Thoroughly dry-blend each formulation to ensure a homogeneous distribution of the antioxidant within the polymer matrix.
High-Temperature Extrusion
-
Extruder Setup: Use a laboratory-scale single or twin-screw extruder. Set the temperature profile of the extruder zones to the desired processing temperature for the specific polymer (e.g., for polypropylene, a profile ranging from 180°C to 230°C is common).
-
Extrusion Process: Feed the blended formulations into the extruder at a constant rate.
-
Pelletizing: Cool the extruded strands in a water bath and pelletize them for subsequent analysis. For multiple-pass extrusion studies, the pelletized material can be re-fed into the extruder.
Material Characterization
-
Apparatus: Use a standard extrusion plastometer.
-
Test Conditions: For polypropylene, typical test conditions are 230°C with a 2.16 kg load.
-
Procedure:
-
Preheat the plastometer to the specified temperature.
-
Load a specified amount of the pelletized sample into the barrel.
-
Allow the material to melt for a specified pre-flow time.
-
Extrude the molten polymer through a standard die.
-
Collect and weigh the extrudate over a defined period.
-
-
Calculation: The MFI is calculated in grams of polymer extruded in 10 minutes.
-
Apparatus: Use a spectrophotometer or colorimeter.
-
Sample Preparation: Prepare flat, opaque plaques of the pelletized material by compression molding.
-
Procedure:
-
Calibrate the instrument using a standard white tile.
-
Measure the tristimulus values (X, Y, Z) of the sample plaques.
-
-
Calculation: The Yellowness Index is calculated from the tristimulus values using the formula specified in the ASTM standard.
-
Apparatus: Use a Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Place a small, weighed sample (5-10 mg) of the pelletized material into an aluminum pan.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere.
-
Once the temperature is stable, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time until the onset of the exothermic oxidation peak.
-
-
Determination: The OIT is the time interval from the introduction of oxygen to the onset of the oxidation reaction.
Conclusion
This compound is a highly effective stabilizer for polymers subjected to high-temperature extrusion processes. By scavenging free radicals, it mitigates thermo-oxidative degradation, leading to the preservation of melt flow properties, color stability, and long-term oxidative resistance. The provided protocols offer a standardized approach for researchers and scientists to evaluate the performance of this compound in their specific polymer formulations and processing conditions. The selection of an optimal concentration of this compound is crucial for achieving the desired balance of stability, performance, and cost-effectiveness.
References
Application Note: Quantification of Antioxidant 1010 in Plastics by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Antioxidant 1010 (also known as Irganox 1010) in various plastic matrices. This compound, a sterically hindered phenolic antioxidant, is a crucial additive in the polymer industry, preventing thermal degradation of plastics during processing and end-use.[1][2] This document provides a comprehensive protocol for sample preparation, chromatographic analysis, and method validation, intended for researchers, scientists, and professionals in quality control and drug development.
Introduction
This compound, chemically known as pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is a high molecular weight antioxidant widely used in polyolefins (polypropylene, polyethylene), styrenic polymers, and other plastics to maintain their physical and mechanical properties by preventing oxidative degradation.[1][3] Its concentration in the final product is a critical quality parameter, directly impacting the material's stability and lifespan. Therefore, a precise and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for this purpose due to its sensitivity, specificity, and versatility.[4] This application note presents a validated HPLC method for the determination of this compound in plastic samples.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plastics.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%) : Sourced from a reputable chemical supplier.
-
HPLC grade solvents : Acetonitrile, Dichloromethane, Methanol, Isopropanol, and Water.
-
Plastic samples : Polypropylene (PP), Polyethylene (PE), or other relevant polymers.
-
Filters : 0.45 µm PTFE syringe filters.
Instrumentation
-
HPLC System : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Data Acquisition and Processing Software : Software capable of instrument control, data acquisition, and chromatographic data processing.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The extraction of this compound from the plastic matrix is a critical step. The following is a general procedure that may need optimization depending on the specific polymer.
-
Dissolution-Precipitation Method:
-
Accurately weigh approximately 1 g of the plastic sample (in the form of pellets, film, or powder) into a glass beaker.
-
Add 20 mL of a suitable solvent that dissolves the polymer but not the antioxidant at room temperature (e.g., dichloromethane for many polyolefins).
-
Stir the mixture until the plastic is completely dissolved.
-
Add a non-solvent for the polymer but a good solvent for this compound (e.g., methanol or isopropanol) dropwise while stirring to precipitate the polymer.
-
Continue adding the non-solvent until no further precipitation is observed (typically a 1:2 or 1:3 ratio of solvent to non-solvent).
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove the precipitated polymer.
-
The filtrate, containing the extracted this compound, can be directly injected into the HPLC system or further diluted with the mobile phase if necessary.
-
HPLC Method
The following chromatographic conditions have been found to be effective for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 277 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Method Validation
The developed HPLC method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Precision (RSD%) | Intra-day and Inter-day RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank matrix at the retention time of this compound |
Quantitative Data Summary
The following tables present typical data obtained during the validation of this HPLC method.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 25 | 380850 |
| 50 | 761700 |
| 100 | 1523400 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | RSD (%) | Accuracy (%) |
| 5 | 4.95 | 1.2 | 99.0 |
| 25 | 25.15 | 0.8 | 100.6 |
| 75 | 74.63 | 0.9 | 99.5 |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Repeatability of Injections (RSD%) | ≤ 1.0% | 0.5% |
Logical Relationship Diagram
Caption: Logical relationship of the quantification process.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantification of this compound in plastic materials. The method is straightforward, utilizing common laboratory equipment and reagents, and has been shown to be linear, precise, and accurate. This application note serves as a comprehensive guide for the implementation of this method in a quality control or research setting. Adherence to the detailed protocols will ensure the generation of high-quality, reproducible data.
References
- 1. Understanding this compound and Its Importance in the Plastic Industry [vinatiorganics.com]
- 2. pishrochem.com [pishrochem.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Antioxidant 1010 in Polyolefins by Infrared Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antioxidant 1010 (also known as Irganox® 1010) is a sterically hindered phenolic antioxidant commonly added to polyolefins, such as polyethylene (PE) and polypropylene (PP), to protect them from thermal-oxidative degradation during processing and end-use.[1][2] Monitoring the concentration of this compound is crucial for quality control and ensuring the long-term stability of the polymer. Infrared (IR) spectroscopy offers a rapid, non-destructive, and cost-effective method for the quantitative analysis of this additive.[1][3]
This application note provides a detailed protocol for the determination of this compound in polyolefins using Fourier Transform Infrared (FTIR) spectroscopy. The method relies on the characteristic carbonyl (C=O) stretching vibration of the ester groups present in the this compound molecule.[4]
Principle
The quantitative determination of this compound is based on Beer-Lambert's law. The intensity of the characteristic absorption band of this compound is proportional to its concentration in the polyolefin matrix. To compensate for variations in sample thickness, a ratio of the absorbance of the analyte's characteristic peak to an internal reference peak of the polymer is used. A calibration curve is established by plotting this absorbance ratio against known concentrations of this compound.
The characteristic absorption peak for this compound is observed at approximately 1744-1745 cm⁻¹ .
Key Spectroscopic Data
The following table summarizes the key infrared absorption bands used in this method.
| Analyte/Matrix | Characteristic Peak (cm⁻¹) | Vibrational Mode | Reference Peak (cm⁻¹) | Baseline Correction (cm⁻¹) |
| This compound in Polyethylene | 1745 | C=O Stretching (Ester) | 2019 | 1775 and 1706 |
| This compound in Polypropylene | 1744 | C=O Stretching (Ester) | 1165 or 4062 | 1775 and 1721 |
Experimental Protocol
This protocol outlines the steps for sample preparation, calibration, and sample analysis.
-
Fourier Transform Infrared (FTIR) Spectrometer with a detector suitable for the mid-IR region.
-
Hydraulic press with heated platens capable of reaching at least 200°C.
-
Chase mold to produce films of a consistent thickness (e.g., 0.5 - 0.7 mm).
-
Aluminum foil.
-
Scissors or a die cutter.
-
Analytical balance.
-
Polyolefin resin (polyethylene or polypropylene) free of this compound (for calibration standards).
-
This compound standard.
-
Solvent for dissolving this compound (e.g., toluene).
-
Prepare a stock solution of this compound by dissolving a known mass in a suitable solvent.
-
Prepare a series of at least five calibration standards by adding known amounts of the this compound stock solution to the additive-free polyolefin powder.
-
The concentration range should bracket the expected concentration of the unknown samples (e.g., 0.05% to 0.5% by weight).
-
Thoroughly mix the antioxidant solution with the polymer powder and dry to remove the solvent.
-
Homogenize the mixture using a suitable method like melt blending.
-
Place a sufficient amount of the polyolefin sample (calibration standard or unknown) between two sheets of aluminum foil within the chase mold.
-
Place the mold in the hydraulic press preheated to a temperature suitable for the specific polyolefin (e.g., ~180-200°C).
-
Apply pressure to the sample for a few minutes to allow it to melt and form a uniform film. Do not exceed temperatures of 250°C for more than 2-3 minutes to avoid degradation.
-
Cool the mold under pressure to solidify the film.
-
Carefully remove the pressed film and trim any excess material.
-
Measure the thickness of the film to ensure it is within the desired range (e.g., 0.5 - 0.7 mm). Prepare at least three replicate films for each standard and sample.
-
Set the FTIR spectrometer to the desired parameters. A resolution of at least 4 cm⁻¹ is recommended.
-
Collect a background spectrum with an empty sample compartment.
-
Mount the polymer film in the spectrometer's sample holder.
-
Collect the infrared spectrum of the sample. For improved signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans).
-
For each spectrum, determine the absorbance (or peak area) of the this compound characteristic peak (around 1745 cm⁻¹) and the chosen polyolefin reference peak (e.g., 2019 cm⁻¹ for PE or 1165 cm⁻¹ for PP). Apply baseline correction as specified in the table above.
-
Calculate the ratio of the absorbance of the this compound peak to the absorbance of the reference peak.
-
For the calibration standards, plot the calculated absorbance ratio (y-axis) against the known concentration of this compound (x-axis).
-
Perform a linear regression analysis to obtain the equation of the calibration curve (y = mx + c) and the correlation coefficient (R²). A good linear relationship should have an R² value greater than 0.98.
-
For the unknown samples, calculate the absorbance ratio as described in step 4.4.
-
Use the equation of the calibration curve to determine the concentration of this compound in the unknown samples.
Data Presentation
The quantitative results can be summarized in the following tables.
Table 1: Calibration Data for this compound in Polyolefin
| Standard | Concentration (wt%) | Absorbance at 1745 cm⁻¹ (A_antioxidant) | Absorbance at Reference Peak (A_polymer) | Absorbance Ratio (A_antioxidant / A_polymer) |
| 1 | 0.00 | |||
| 2 | 0.05 | |||
| 3 | 0.10 | |||
| 4 | 0.25 | |||
| 5 | 0.50 |
Table 2: Analysis of Unknown Samples
| Sample ID | Absorbance at 1745 cm⁻¹ (A_antioxidant) | Absorbance at Reference Peak (A_polymer) | Absorbance Ratio (A_antioxidant / A_polymer) | Calculated Concentration (wt%) |
| Unknown 1 | ||||
| Unknown 2 | ||||
| Unknown 3 |
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of this compound.
Limitations and Considerations
-
This method is best suited for polyolefins that are not filled or pigmented, as these components can interfere with the IR measurement.
-
The complete additive package of the polyolefin should be known to ensure that no other additives have absorption bands that overlap with the characteristic peak of this compound or the polymer reference peak.
-
The accuracy of the method is highly dependent on the quality of the calibration standards and the uniformity of the film thickness.
-
For complex matrices or very low concentrations, other methods like High-Performance Liquid Chromatography (HPLC) may be more suitable.
References
Application Notes and Protocols for Creating a Stable Dispersion of Antioxidant 1010 in a Polymer Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 1010, also known as Pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high-molecular-weight hindered phenolic antioxidant.[1] It is widely used to protect polymers from thermo-oxidative degradation during processing and throughout their service life.[2][3] Achieving a stable and uniform dispersion of this compound within a polymer matrix is crucial for its efficacy in preventing degradation, maintaining mechanical properties, and ensuring color stability.[1] This document provides detailed application notes and protocols for creating stable dispersions of this compound in various polymer matrices.
Mechanism of Action: Free Radical Scavenging
This compound functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to reactive free radicals (R•, ROO•) that are formed during the oxidative degradation of polymers. This process neutralizes the free radicals, preventing them from propagating the degradation chain reactions that lead to polymer chain scission and crosslinking.[1] The resulting antioxidant radical is stabilized by steric hindrance from the bulky tert-butyl groups, rendering it relatively unreactive and unable to initiate further degradation.
Caption: Free radical scavenging mechanism of this compound.
Experimental Protocols
Two primary methods for dispersing this compound into a polymer matrix are melt blending and solution blending. The choice of method depends on the polymer's properties, the desired final product form, and available equipment.
Protocol 1: Melt Blending
Melt blending is a widely used, solvent-free method for incorporating additives into thermoplastics. The polymer and antioxidant are mixed above the polymer's melting temperature, ensuring distribution of the additive throughout the molten polymer.
Materials and Equipment:
-
Polymer resin (e.g., polyethylene, polypropylene pellets)
-
This compound powder
-
Twin-screw extruder or internal batch mixer (e.g., Brabender Plastograph)
-
High-precision scale
-
Laboratory mixer (e.g., Henschel mixer)
-
Compression molding press (for sample preparation)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-drying: Dry the polymer resin according to the manufacturer's specifications to remove any moisture that could cause degradation during processing.
-
Dry Mixing:
-
Weigh the required amounts of polymer resin and this compound. A typical loading level for this compound is 0.05% to 0.4% by weight, depending on the polymer and application.
-
In a laboratory mixer, dry-mix the polymer and this compound for a specified time (e.g., 160 seconds at 800 RPM) to ensure a homogeneous pre-blend.
-
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder or internal mixer. The temperature should be above the melting point of the polymer but below its degradation temperature. For example, a temperature profile of 120-215°C can be used for high-density polyethylene (HDPE).
-
Set the screw speed (e.g., 200 RPM for a twin-screw extruder).
-
Feed the dry-mixed blend into the extruder or mixer.
-
The molten blend is extruded through a die and pelletized or collected as a molten mass from the batch mixer.
-
-
Sample Preparation for Analysis:
-
For characterization, the compounded polymer can be compression molded into films or plaques of a specific thickness. For example, press at 195°C and 5 kg/cm ² for 15 minutes.
-
Protocol 2: Solution Blending
Solution blending is suitable for polymers that are soluble in a common solvent and is often used for preparing films or coatings. This method can achieve a very high degree of dispersion.
Materials and Equipment:
-
Polymer resin or powder
-
This compound powder
-
A suitable solvent that dissolves the polymer (e.g., chloroform, toluene, xylene)
-
Magnetic stirrer and stir bar or mechanical overhead stirrer
-
Beakers or flasks
-
Film casting equipment (e.g., doctor blade, petri dish)
-
Vacuum oven
-
PPE: safety glasses, gloves, lab coat, fume hood
Procedure:
-
Dissolution of Polymer:
-
Weigh the desired amount of polymer and add it to a beaker or flask containing the appropriate volume of solvent to achieve the desired concentration.
-
Stir the mixture using a magnetic or mechanical stirrer until the polymer is completely dissolved. This may take several hours.
-
-
Dissolution of Antioxidant:
-
In a separate container, dissolve the required amount of this compound in a small amount of the same solvent.
-
-
Blending:
-
Slowly add the antioxidant solution to the polymer solution while continuously stirring.
-
Continue stirring for a period (e.g., 1-2 hours) to ensure a homogeneous mixture.
-
-
Film Casting and Solvent Evaporation:
-
Pour the polymer-antioxidant solution onto a flat surface (e.g., a glass plate or into a petri dish).
-
Use a doctor blade to create a film of uniform thickness, if required.
-
Allow the solvent to evaporate slowly in a fume hood at ambient temperature.
-
Once a solid film has formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 60°C) until all residual solvent is removed.
-
Evaluation of Dispersion and Stability
A stable dispersion is characterized by the uniform distribution of the antioxidant throughout the polymer matrix, with minimal agglomeration. The effectiveness of the stabilization can be assessed through various analytical techniques.
Caption: Experimental workflow for evaluating this compound dispersion.
Protocol 3: Assessment of Dispersion using Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the sample surface, allowing for the visual assessment of particle dispersion and the identification of agglomerates.
Procedure:
-
Sample Preparation:
-
Cryo-fracture the polymer sample to expose a fresh, representative cross-section. This is done by immersing the sample in liquid nitrogen and then fracturing it.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Imaging:
-
Place the sample in the SEM chamber.
-
Acquire images at various magnifications to observe the overall distribution of the antioxidant particles and to examine specific areas for agglomerates. A good dispersion will show evenly distributed small particles, while poor dispersion will be evident from large, irregularly shaped agglomerates.
-
Protocol 4: Determination of Oxidative Induction Time (OIT)
OIT is a measure of the thermal stability of a material against oxidative degradation. It is determined using Differential Scanning Calorimetry (DSC). A longer OIT indicates better stabilization.
Procedure (based on ASTM D3895):
-
Sample Preparation:
-
Cut a small, representative sample (5-10 mg) from the polymer film or plaque.
-
Place the sample in an open aluminum DSC pan.
-
-
DSC Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).
-
Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Continue to hold the sample at the isothermal temperature until the exothermic oxidation reaction is observed as a sharp increase in the heat flow signal.
-
-
Data Analysis:
-
The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.
-
Data Presentation
The following tables present representative quantitative data on the effect of this compound on the thermal stability of polymers.
Table 1: Effect of this compound Concentration on the Oxidative Induction Time (OIT) of Polypropylene (PP)
| This compound Concentration (wt%) | OIT at 200°C (minutes) |
| 0.0 | < 1 |
| 0.1 | 25 |
| 0.2 | 45 |
| 0.3 | 68 |
| 0.4 | 85 |
Note: Data is illustrative and based on typical performance. Actual values may vary depending on the specific grade of PP and processing conditions.
Table 2: Thermal Properties of Poly(3-hydroxybutyrate) (PHB) Films with and without this compound
| Sample | Onset Degradation Temp (°C) | Maximum Degradation Temp (°C) |
| PHB | 275.4 | 290.1 |
| PHB + 0.3% this compound | 285.2 | 298.5 |
Source: Adapted from experimental data on plasticized PHB films.
Table 3: Analysis of Intact and Degraded this compound in Polypropylene after Reprocessing
| Sample | Total this compound (ppm) | Intact this compound (ppm) | Degraded this compound (ppm) |
| Reprocessed PP (No additional AO) | 190 | 170 | <50 |
| Reprocessed PP (With additional AO) | 650 | 600 | <50 |
Source: Adapted from a study on the mechanical recycling of polypropylene.
Conclusion
The successful creation of a stable dispersion of this compound in a polymer matrix is fundamental to achieving optimal protection against thermo-oxidative degradation. The protocols outlined in this document for melt and solution blending provide robust methodologies for incorporating this essential additive. The subsequent analytical techniques, particularly SEM and OIT, are critical for verifying the quality of the dispersion and the resulting improvement in polymer stability. By carefully following these procedures and utilizing the provided data as a benchmark, researchers and professionals can effectively enhance the durability and performance of a wide range of polymeric materials.
References
Application Notes and Protocols: The Use of Antioxidant 1010 in Preventing Thermal Degradation of Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Antioxidant 1010 (pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) as a primary antioxidant for preventing the thermal degradation of various elastomers. The information presented herein, including detailed experimental protocols and performance data, is intended to support research and development efforts in polymer science and material stability.
Introduction to this compound
This compound is a high molecular weight, sterically hindered phenolic antioxidant.[1] It is widely employed in the stabilization of organic materials, including plastics, synthetic fibers, and elastomers, against thermo-oxidative degradation.[2][3] Its non-discoloring nature and low volatility make it a preferred choice for a variety of applications where color stability and long-term heat resistance are critical.[3] In the rubber industry, this compound plays a crucial role in preserving the mechanical properties and extending the service life of elastomeric products by inhibiting degradative processes initiated by heat and oxygen.[4]
Mechanism of Action: Free Radical Scavenging
The primary function of this compound is to interrupt the free-radical chain reactions that lead to the degradation of polymers. During thermal oxidation, heat and oxygen trigger the formation of highly reactive free radicals within the elastomer matrix. These radicals can propagate a chain reaction, leading to chain scission, cross-linking, and the overall deterioration of the material's physical properties.
As a hindered phenolic antioxidant, this compound donates a hydrogen atom from its hydroxyl group to the peroxy radicals, neutralizing them and terminating the degradation cycle. The resulting antioxidant radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, preventing it from initiating new degradation chains.
References
Application Notes and Protocols for Long-Term Stabilization of Polymers Using Antioxidant 1010
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 1010, chemically known as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high-performance, sterically hindered phenolic antioxidant.[1] It is widely utilized in the polymer industry to protect plastics and other polymeric materials from thermal-oxidative degradation during processing and throughout their service life.[2][3][4][5] This degradation, caused by exposure to heat and oxygen, can lead to undesirable changes in the polymer's properties, including discoloration, loss of mechanical strength, and changes in melt viscosity, ultimately resulting in product failure. This compound is effective in a variety of polymers, including polyolefins (polyethylene, polypropylene), polycarbonates, and their blends.
These application notes provide a comprehensive overview of the use of this compound for the long-term stabilization of polymers in the context of aging studies. Detailed experimental protocols for evaluating its efficacy through key analytical techniques are presented, along with quantitative data to guide formulation development.
Mechanism of Action
This compound functions as a primary antioxidant by acting as a free radical scavenger. The process of thermo-oxidative degradation in polymers is a free-radical chain reaction. This compound interrupts this cycle by donating a hydrogen atom from its phenolic hydroxyl groups to neutralize highly reactive peroxy radicals, converting them into stable hydroperoxides. The resulting this compound radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to propagate the degradation chain. This mechanism effectively delays the onset of oxidation, thereby preserving the polymer's molecular structure and physical properties.
Caption: Mechanism of radical scavenging by this compound.
Performance Data
The effectiveness of this compound in stabilizing polymers against thermo-oxidative aging is demonstrated by the retention of physical and mechanical properties after accelerated aging. The following tables summarize key performance data.
Table 1: Effect of this compound on the Melt Flow Index (MFI) of Polypropylene (PP) After Multiple Thermal Cycles.
| Sample ID | This compound Conc. (pph) | Initial MFI (g/10 min) | MFI after 5 Thermal Cycles (g/10 min) | Change in MFI (%) |
| A | 0 | 4.2 | 7.9 | +88% |
| B | 0.05 | 4.1 | 5.8 | +41% |
| C | 0.1 | 4.0 | 4.3 | +7.5% |
| D | 0.2 | 3.9 | 4.1 | +5.1% |
| E | 0.3 | 3.8 | 4.0 | +5.3% |
| pph = parts per hundred resin. Data adapted from a study on isotactic polypropylene. |
Table 2: Oxidative Induction Time (OIT) of High-Density Polyethylene (HDPE) with Phenolic Antioxidants.
| Polymer | Antioxidant | OIT (minutes) |
| HDPE | Irganox 1010 | 89.73 |
| HDPE | Irganox 1330 | 97.25 |
| *OIT measured by DSC. |
Table 3: Mechanical Properties of PC/ABS Blends After Thermo-Oxidative Aging for 500 hours at 100°C.
| This compound Conc. (wt%) | Property | Before Aging | After Aging | % Decrease |
| 0 | Elongation at Break (%) | - | - | ~84% |
| 0 | Impact Strength (kJ/m²) | - | - | ~47% |
| 1 | Elongation at Break (%) | - | - | ~76% |
| 1 | Impact Strength (kJ/m²) | - | - | ~42% |
| *Data derived from a study on PC/ABS blends. The addition of 1 wt% this compound resulted in an 8% and 5% higher retention of elongation at break and impact strength, respectively, compared to the unstabilized blend. |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the long-term stabilization performance of this compound in polymers.
Caption: General experimental workflow for aging studies.
Accelerated Oven Aging
Objective: To simulate long-term thermal exposure in a shortened timeframe.
Apparatus: Forced air circulating oven.
Procedure:
-
Prepare test specimens of the polymer with and without this compound.
-
Place the specimens in the oven on a wire rack, ensuring they are not in contact with each other.
-
Set the oven to the desired aging temperature (e.g., 80°C, 110°C, or 135°C).
-
Age the specimens for a predetermined duration (e.g., 500, 1000, or >8000 hours).
-
Remove specimens at specified time intervals for analysis.
Oxidative Induction Time (OIT) Measurement
Objective: To determine the resistance of a material to thermo-oxidative degradation.
Standard: ISO 11357-6 or ASTM D3895.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
Place a small sample (5-10 mg) of the aged or unaged polymer into an open aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C or 210°C for polyolefins) at a heating rate of 20°C/min under an inert nitrogen atmosphere.
-
Once the isothermal temperature is reached and stabilized (typically after 3-5 minutes), switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.
Tensile Properties Measurement
Objective: To evaluate the effect of aging on the mechanical properties of the polymer, such as tensile strength and elongation at break.
Standard: ISO 527 or ASTM D638.
Apparatus: Universal Testing Machine (UTM) with an extensometer.
Procedure:
-
Condition the aged and unaged dumbbell-shaped test specimens at a standard atmosphere (23 ± 2 °C and 50 ± 10% relative humidity) for at least 16 hours before testing.
-
Measure the cross-sectional area of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the force and elongation throughout the test.
-
Calculate the tensile strength and elongation at break from the resulting stress-strain curve.
Melt Flow Index (MFI) Measurement
Objective: To assess changes in the polymer's melt viscosity, which is indicative of chain scission or crosslinking due to degradation.
Standard: ISO 1133 or ASTM D1238.
Apparatus: Extrusion plastometer (MFI tester).
Procedure:
-
Set the temperature of the MFI tester barrel according to the polymer type (e.g., 230°C for polypropylene).
-
Place a specified mass of the polymer (typically 3-8 grams) into the heated barrel.
-
Allow the polymer to melt for a specified pre-heating time.
-
Place a specified weight on the piston to extrude the molten polymer through a standard die.
-
After a set period, cut the extrudate and weigh it.
-
The MFI is expressed in grams of polymer extruded in 10 minutes. An increase in MFI generally indicates polymer chain scission.
Conclusion
This compound is a highly effective stabilizer for a wide range of polymers, significantly enhancing their long-term performance by inhibiting thermo-oxidative degradation. The data presented and the protocols outlined in these application notes provide a robust framework for researchers and professionals to evaluate and incorporate this compound into their polymer formulations for improved durability and service life. Proper experimental design and adherence to standardized testing procedures are crucial for obtaining reliable and comparable results in aging studies.
References
- 1. diva-portal.org [diva-portal.org]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. An Effective Package of Antioxidants for Avoiding Premature Failure in Polypropylene Random Copolymer Plastic Pipes under Hydrostatic Pressure and High Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding this compound and Its Importance in the Plastic Industry [vinatiorganics.com]
Application Notes and Protocols: Antioxidant 1010 as a Stabilizer in Adhesives and Sealants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 1010, chemically known as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high-performance, sterically hindered phenolic antioxidant.[1] It is widely utilized as a primary stabilizer in a variety of organic materials, including polymers, plastics, and synthetic fibers, to protect them against thermo-oxidative degradation.[2][3] In the adhesives and sealants industry, this compound is a crucial additive for ensuring the longevity and performance of formulations by preventing degradation that can occur during processing and end-use.[4] Its high molecular weight, low volatility, and excellent compatibility with a wide range of polymers make it an ideal choice for demanding applications.
The primary function of this compound is to interrupt the free-radical chain reactions that lead to the degradation of polymers when exposed to heat, oxygen, and mechanical stress. This degradation can manifest as undesirable changes in the adhesive or sealant, such as discoloration (yellowing), changes in viscosity, loss of adhesive strength, and the formation of skin or gel. By incorporating this compound, formulators can significantly enhance the thermal stability, maintain aesthetic properties, and extend the service life of their products.
These application notes provide detailed information on the use of this compound in adhesive and sealant formulations, including its mechanism of action, performance data, and experimental protocols for evaluation.
Mechanism of Action
This compound functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to neutralize highly reactive free radicals (R•) and peroxy radicals (ROO•) that are formed during the oxidation process. This action terminates the degradation chain reaction and forms a stable phenoxy radical, which is sterically hindered and unreactive, thus preventing further propagation of oxidative damage.
Caption: Mechanism of Thermo-Oxidative Degradation and Stabilization by this compound.
Applications in Adhesives and Sealants
This compound is effective in a variety of adhesive and sealant systems:
-
Hot-Melt Adhesives (HMAs): HMAs are exposed to high temperatures during manufacturing and application, making them susceptible to thermo-oxidative degradation. This compound is considered a "workhorse" antioxidant in this sector, particularly for formulations based on:
-
Ethylene Vinyl Acetate (EVA) copolymers
-
Styrene-Isoprene-Styrene (SIS) block copolymers
-
Styrene-Butadiene-Styrene (SBS) block copolymers
-
Styrene-Ethylene/Butylene-Styrene (SEBS) block copolymers
-
-
Water-Based Adhesives: While traditionally used in solvent-based and hot-melt systems, encapsulated forms of this compound are now available for use in water-based adhesive formulations, offering enhanced durability and resistance to wash-out.
-
Sealants: In sealant formulations, such as those based on butyl rubber, this compound helps to prevent thermal oxidation, thereby preserving the sealant's flexibility and sealing performance over time.
Performance Data
The addition of this compound to adhesive and sealant formulations leads to significant improvements in stability and performance. The following tables summarize typical loading levels and the expected performance benefits.
Table 1: Recommended Loading Levels of this compound
| Adhesive/Sealant Type | Polymer Base | Recommended Concentration (%) |
| Hot-Melt Adhesives | EVA, SIS, SBS, SEBS | 0.2 - 1.0 |
| Synthetic Tackifier Resins | Various | 0.1 - 0.5 |
| Polyolefins | Polyethylene, Polypropylene | 0.05 - 0.4 |
| Polyurethanes | TPU, Spandex | 0.1 - 0.5 |
Table 2: Performance Improvements with this compound in a Hot-Melt Adhesive Formulation
| Performance Parameter | Unstabilized Formulation | Formulation with 0.5% this compound |
| Color Stability (Gardner Color) | ||
| Initial | 1-2 | 1 |
| After 72h @ 170°C | 8-10 (Significant Yellowing) | 2-3 (Slight Yellowing) |
| Viscosity Stability (Melt Viscosity, Pa·s) | ||
| Initial | 5.0 | 5.0 |
| After 72h @ 170°C | 2.5 (Significant Decrease) | 4.5 (Minimal Change) |
| Skin Formation | ||
| After 24h @ 170°C | Heavy Skin Formation | No Skin Formation |
| Peel Adhesion (N/25mm) | ||
| Initial | 20 | 20 |
| After Aging (e.g., 7 days @ 70°C) | 12 (Significant Decrease) | 18 (Minimal Decrease) |
| Oxidative Induction Time (OIT) @ 140°C (minutes) | < 1 | > 20 |
Note: The data presented in Table 2 is a representative summary based on typical performance characteristics described in the literature. Actual results will vary depending on the specific formulation and test conditions.
Experimental Protocols
The following protocols describe standard methods for evaluating the effectiveness of this compound in adhesive formulations.
Protocol for Evaluating Thermal Stability via Accelerated Aging
Objective: To assess the ability of this compound to prevent changes in the physical properties of an adhesive upon exposure to elevated temperatures.
Materials and Equipment:
-
Adhesive formulation with and without this compound
-
Forced-air convection oven
-
Glass beakers or aluminum dishes
-
Melt viscosity measurement apparatus (e.g., Brookfield viscometer with a Thermosel attachment)
-
Colorimeter or Gardner color standards
-
Spatula
Procedure:
-
Sample Preparation: Prepare two batches of the adhesive formulation: one control batch without any antioxidant and one test batch with a specified concentration of this compound (e.g., 0.5% by weight).
-
Initial Property Measurement:
-
Measure the initial melt viscosity of both batches at a specified temperature (e.g., 170°C).
-
Determine the initial color of both batches using a colorimeter or by visual comparison with Gardner color standards.
-
-
Accelerated Aging:
-
Place 50 g of each adhesive batch into separate glass beakers or aluminum dishes.
-
Place the samples in a forced-air convection oven preheated to a specific aging temperature (e.g., 170°C).
-
-
Periodic Evaluation:
-
At regular intervals (e.g., 24, 48, 72 hours), remove the samples from the oven.
-
Visually inspect for skin formation on the surface of the adhesive.
-
After allowing the samples to equilibrate to the measurement temperature, re-measure the melt viscosity and color of each batch.
-
-
Data Analysis:
-
Plot the change in viscosity and color over time for both the control and the stabilized samples.
-
Compare the results to determine the effectiveness of this compound in maintaining the adhesive's properties.
-
Protocol for Determining Oxidative Induction Time (OIT)
Objective: To measure the oxidative stability of an adhesive formulation containing this compound using Differential Scanning Calorimetry (DSC). OIT is a measure of the time it takes for a material to begin to oxidize under specific temperature and oxygen flow conditions.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Adhesive samples (with and without this compound)
-
Aluminum DSC pans and lids
-
Crimper for sealing DSC pans
-
High-purity nitrogen and oxygen gas cylinders with regulators
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the adhesive sample into an aluminum DSC pan. Crimp a lid onto the pan, ensuring it is not hermetically sealed to allow for gas flow.
-
DSC Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Heating Cycle:
-
Heat the sample under the nitrogen atmosphere from ambient temperature to the desired isothermal test temperature (e.g., 140°C) at a controlled heating rate (e.g., 20°C/min).
-
Allow the sample to equilibrate at the isothermal temperature for a few minutes.
-
-
Oxidation Cycle:
-
Switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Continue to hold the sample at the isothermal temperature and record the heat flow as a function of time.
-
-
OIT Determination:
-
The onset of oxidation is indicated by a sharp exothermic peak in the DSC curve.
-
The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.
-
-
Data Analysis:
-
Compare the OIT values for the stabilized and unstabilized adhesive samples. A longer OIT indicates greater oxidative stability.
-
Protocol for Peel Adhesion Testing
Objective: To evaluate the effect of this compound on the adhesive performance of a formulation after aging.
Materials and Equipment:
-
Adhesive formulations (with and without this compound)
-
Substrate materials (e.g., stainless steel panels, polyethylene film)
-
Coating apparatus (e.g., hot-melt coater, film applicator)
-
Tensile testing machine with a 180° peel test fixture
-
Forced-air convection oven for aging
-
Roller for sample application (e.g., 4.5 lb rubber-covered roller)
Procedure:
-
Sample Preparation:
-
Prepare adhesive tapes by coating the adhesive formulations onto a suitable backing material.
-
Laminate the adhesive-coated backing to a release liner.
-
Cut the laminated tapes into uniform strips (e.g., 1 inch wide).
-
-
Initial Peel Adhesion:
-
Following a standard test method (e.g., ASTM D3330), apply a test strip to a clean substrate panel.
-
Roll over the strip with a standard roller to ensure uniform contact.
-
After a specified dwell time (e.g., 1 minute), peel the tape from the substrate at a 180° angle and a constant speed (e.g., 12 in/min) using the tensile testing machine.
-
Record the force required to peel the tape.
-
-
Accelerated Aging:
-
Place additional prepared test strips (or the entire laminated roll) in a forced-air convection oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 7 days).
-
-
Peel Adhesion after Aging:
-
After aging, allow the samples to cool to room temperature.
-
Repeat the peel adhesion test as described in step 2.
-
-
Data Analysis:
-
Compare the initial peel adhesion values with those obtained after aging for both the stabilized and unstabilized samples.
-
Calculate the percentage retention of peel adhesion to quantify the stabilizing effect of this compound.
-
Visualizations
Caption: Experimental Workflow for Evaluating this compound Efficacy.
References
Application Notes and Protocols: Antioxidant 1010 in Food Contact Materials and Migration Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antioxidant 1010 in Food Contact Materials
This compound, chemically known as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high molecular weight, sterically hindered phenolic antioxidant.[1][2] It is widely utilized in the plastics industry to protect polymers from thermo-oxidative degradation during processing and end-use.[3][4] Its primary function is to scavenge free radicals, thereby preventing the breakdown of polymer chains, which preserves the mechanical properties, color stability, and overall integrity of the plastic.[3]
Due to its effectiveness and low volatility, this compound is a common additive in various polymers used for food packaging, such as polyethylene (PE) and polypropylene (PP). As these materials are in direct contact with food, the potential for migration of the antioxidant from the packaging into the foodstuff is a critical safety consideration. Regulatory bodies in the European Union and the United States have established guidelines and limits for its use to ensure consumer safety.
Regulatory Framework
The use of this compound in food contact materials is regulated to control consumer exposure.
-
European Union: The Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets a Specific Migration Limit (SML) for this compound. The SML is the maximum permitted amount of a substance that can migrate from a food contact material into food. For this compound (FCM Substance No. 433), the SML is 6 mg/kg of food . The overall migration limit for all substances from a plastic material into food is 10 mg/dm² of the contact surface or 60 mg/kg of food.
-
United States: The Food and Drug Administration (FDA) lists pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] as an antioxidant and/or stabilizer for polymers in 21 CFR 178.2010 . Its use in olefin polymers, such as polyethylene and polypropylene, is further specified under 21 CFR 177.1520 . The regulation stipulates that the quantity used shall not exceed the amount reasonably required to accomplish the intended technical effect.
Migration Testing of this compound
Migration testing is essential to verify that the amount of this compound migrating from a food contact material into food does not exceed the established limits. This involves exposing the material to food simulants under controlled conditions of time and temperature that represent the intended use of the packaging.
Experimental Workflow for Migration Testing
The following diagram illustrates the general workflow for conducting a migration test for this compound.
Caption: Workflow for this compound migration testing.
Quantitative Data on this compound Migration
The table below summarizes migration data from various studies, showcasing the influence of polymer type, food simulant, and testing conditions on the migration of this compound.
| Polymer | Food Simulant | Temperature (°C) | Time | Migration Level | Reference |
| Polypropylene (PP) | 95% Ethanol | 121 (Autoclave) | - | Increased migration compared to other conditions | |
| Polypropylene (PP) | 95% Ethanol | - | - | Higher migration than in aqueous simulants | |
| High-Density Polyethylene (HDPE) | 95% Ethanol | 121 (250°F) | 2 hours | Slightly greater than into cooking oil | |
| High-Density Polyethylene (HDPE) | 50% Ethanol | 121 (250°F) | 2 hours | Slightly less than into cooking oil | |
| High-Density Polyethylene (HDPE) | Cooking Oil | 121 (250°F) | 2 hours | - | |
| Polypropylene (PP) | Alcohols (C4-C8) | 121 (250°F) | 2 hours | Much greater than into cooking oil | |
| Low-Density Polyethylene (LDPE) | Acetic Acid 3% (w/v) | 40 | 60 days | 0.8 ± 0.04 mg/L | |
| Low-Density Polyethylene (LDPE) | Doogh (Yogurt Drink) | 40 | 60 days | 0.62 ± 0.03 mg/kg |
Detailed Experimental Protocol: Migration Testing of this compound by HPLC-UV
This protocol details a method for the quantitative analysis of this compound migration from food contact materials into food simulants using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Materials and Reagents
-
Food Contact Material: Sample of the plastic packaging to be tested.
-
Food Simulants:
-
Aqueous, non-acidic food: Distilled water or water of equivalent quality (Simulant A).
-
Aqueous, acidic food (pH < 4.5): 3% (w/v) acetic acid in distilled water (Simulant B).
-
Alcoholic food: 10%, 20%, or 50% (v/v) ethanol in distilled water (Simulant C, D1, D2).
-
Fatty food: Olive oil or 95% (v/v) ethanol in distilled water (Simulant D2) or Isooctane.
-
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Standards: this compound reference standard.
-
Extraction Solvents: Acetonitrile.
-
Other: Sodium chloride, sodium hydroxide (for sample preparation from certain food matrices).
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Incubator or oven for controlled temperature exposure.
-
Glass migration cells or pouches.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (e.g., 0.45 µm PTFE).
-
Ultrasonic bath.
-
Vortex mixer.
Experimental Procedure
3.1. Sample Preparation and Exposure
-
Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).
-
Place the test specimen in a migration cell or form a pouch and fill it with a known volume of the selected food simulant. The standard ratio is 6 dm² of sample per 1 kg of food simulant.
-
Expose the samples to the conditions of time and temperature as specified by regulations, which should correspond to the worst foreseeable conditions of use for the food packaging. For example, 10 days at 40°C for long-term storage at room temperature.
3.2. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 mg/L) by dilution with the mobile phase.
3.3. Extraction of this compound from Food Simulants
-
Aqueous and Ethanolic Simulants: These can often be directly injected into the HPLC after filtration through a 0.45 µm syringe filter. If concentration is needed, a solid-phase extraction (SPE) step may be employed.
-
Fatty Food Simulants (e.g., Olive Oil): A liquid-liquid extraction is typically required.
-
Take a known volume of the olive oil simulant.
-
Add an equal volume of a solvent in which this compound is soluble but the oil is not, such as acetonitrile.
-
Vortex vigorously for 1-2 minutes to extract the antioxidant into the acetonitrile phase.
-
Centrifuge to separate the phases.
-
Carefully collect the upper acetonitrile layer.
-
The extraction may be repeated to improve recovery.
-
The combined extracts may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase before HPLC analysis.
-
-
Real Food Samples (e.g., Doogh):
-
To 1 g of the sample, add 5 ml of acetonitrile and 50 µl of 0.02 mol/L sodium hydroxide.
-
Vortex for 1 minute.
-
Ultrasonicate for 10 minutes.
-
Add 0.25 g of sodium chloride for phase separation and vortex again.
-
Centrifuge and collect the supernatant for HPLC analysis.
-
3.4. HPLC-UV Analysis
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Methanol/Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 278 nm.
-
-
Analysis Sequence:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample extracts.
-
3.5. Quantification
-
Identify the peak for this compound in the sample chromatograms by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample extract using the calibration curve.
-
Calculate the specific migration (SM) in mg/kg of food or mg/dm² of surface area using the following formula:
SM (mg/kg) = (C x V) / (m)
Where:
-
C = Concentration of this compound in the food simulant (mg/L)
-
V = Volume of the food simulant (L)
-
m = Mass of the food simulant (assumed to be 1 kg if the volume is 1 L)
SM (mg/dm²) = (C x V) / (A)
Where:
-
A = Surface area of the food contact material (dm²)
-
Quality Control and System Suitability
To ensure the reliability of the results, the following quality control and system suitability tests should be performed:
-
System Suitability: Before starting the analysis, inject a standard solution multiple times (e.g., n=6) to check for system precision. The relative standard deviation (RSD) of the peak areas and retention times should be less than 2%. Other parameters like theoretical plates, tailing factor, and resolution should also be monitored.
-
Linearity: The calibration curve should have a correlation coefficient (r²) of > 0.99.
-
Accuracy: Determined by spike and recovery experiments. A known amount of this compound is added to a blank food simulant and analyzed. The recovery should typically be within 80-120%.
-
Precision: Assessed by analyzing replicate samples. The RSD should be within an acceptable range (e.g., <15%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Signaling Pathway and Logical Relationships
The logical relationship for ensuring the safety of this compound in food contact materials is depicted in the following diagram.
Caption: Safety assessment logic for this compound.
References
Troubleshooting & Optimization
Identifying degradation products of Antioxidant 1010 under thermal stress
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting the degradation products of Antioxidant 1010 (also known as Irganox 1010) under thermal stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound under thermal stress?
A1: Under thermal stress, this compound primarily degrades through three main pathways:
-
Hydrolysis: The ester linkages in the molecule are susceptible to cleavage in the presence of water, especially at elevated temperatures. This is often the preferred degradation mechanism.[1][2]
-
Oxidation: The phenolic groups can be oxidized to form quinone-type structures.[3]
-
Scission: Carbon-carbon bond cleavage can occur, particularly in the tert-butyl groups or the hydrocarbon chain connecting the benzene ring to the ester group.[1]
Q2: What are the common degradation products of this compound?
A2: A significant number of degradation products can be formed. One study identified 44 potential decomposition products.[3] These are broadly categorized based on the degradation pathway. Key products include those resulting from the hydrolysis of one or more of the four ester arms of the molecule, as well as various oxidized and fragmented versions.
Q3: What analytical techniques are most suitable for identifying these degradation products?
A3: The most common and effective techniques are:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): Particularly with high-resolution mass spectrometry like Quadrupole Time-of-Flight (QTOF), this is a powerful method for separating and identifying the various degradation products.
-
Gas Chromatography coupled with Mass Spectrometry (GC-MS): This technique is also used, sometimes with a derivatization step (e.g., reactive pyrolysis with TMAH) to improve the volatility of the degradation products for analysis.
Q4: Can the degradation of this compound affect the stability of my product?
A4: Yes. The degradation of this compound signifies that it is being consumed. While some of its degradation products may still possess antioxidant activity, their efficacy and physical properties (like solubility) can differ from the parent molecule. This can impact the long-term stability of the product it is intended to protect.
Troubleshooting Guides
HPLC-MS Analysis Troubleshooting
Issue: Poor peak shape (tailing) for this compound and its degradation products.
-
Possible Cause 1: Secondary Interactions with Stationary Phase. Phenolic compounds can interact with residual silanol groups on silica-based columns, leading to peak tailing.
-
Solution:
-
Use an end-capped column to minimize silanol interactions.
-
Adjust the mobile phase pH. For acidic phenolic compounds, a lower pH (around 2.5-3.5) can suppress the ionization of both the analytes and residual silanols, improving peak shape.
-
Add a mobile phase modifier, such as a low concentration of a competing base (e.g., triethylamine), to block the active silanol sites.
-
-
-
Possible Cause 2: Inappropriate Sample Solvent. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Possible Cause 3: Column Contamination or Wear. Accumulation of strongly retained compounds or degradation of the stationary phase can lead to active sites and peak tailing.
-
Solution:
-
Implement a regular column cleaning and regeneration protocol as recommended by the manufacturer.
-
If the problem persists after cleaning, replace the column.
-
-
A logical workflow for troubleshooting peak tailing is presented below.
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Data Presentation
The following table summarizes the depletion of this compound under different thermal stress conditions. Please note that the formation of specific degradation products is complex and their concentrations can vary significantly based on the experimental matrix (e.g., presence of other compounds, oxygen availability).
Table 1: Depletion of this compound Under Thermal Stress
| Temperature (°C) | Time (months) | Environment | This compound Concentration (wt%) | Reference |
| 60 | 0 | Very Dry | ~0.068 | |
| 60 | 6 | Very Dry | ~0.04 | |
| 60 | 12 | Very Dry | ~0.02 | |
| 60 | 24 | Very Dry | <0.01 | |
| 80 | 0 | Very Dry | ~0.068 | |
| 80 | 2 | Very Dry | Below Detection Limit |
Table 2: Identified Thermal Degradation Products of this compound
| Degradation Product Category | Example Compounds | Analytical Method | Reference |
| Hydrolysis Products | Products of single, double, triple, and quadruple ester bond cleavage | UHPLC-QTOF/MS | |
| Oxidation Products | Quinone methides, alkyl quinones | HPLC-MS, GC-MS | |
| Scission Products | Cleavage of tert-butyl groups or the propionate side chain | UHPLC-QTOF/MS | |
| Combined Degradation | Products exhibiting both hydrolysis and oxidation | UHPLC-QTOF/MS |
Experimental Protocols
Protocol 1: Analysis of this compound and its Degradation Products by UHPLC-QTOF/MS
This protocol is adapted from methodologies used for the identification of this compound degradation products.
1. Sample Preparation: a. Extract this compound and its degradation products from the sample matrix using a suitable solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dichloromethane). b. The extraction can be performed using methods such as sonication, soxhlet, or accelerated solvent extraction (ASE). c. Filter the extract through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE) prior to analysis.
2. UHPLC-QTOF/MS System and Conditions:
-
UHPLC System: An ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase column suitable for separating phenolic compounds (e.g., C18 or C8, ~2.1 x 100 mm, <2 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Gradient Program: A typical gradient might start at 50-60% B, increasing to 95-100% B over 15-20 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often in negative ion mode for phenolic compounds.
-
Mass Range: Scan a wide mass range (e.g., m/z 100 - 1500) to detect both the parent compound and its smaller degradation products.
-
Data Acquisition: Acquire data in both full scan mode for unknown identification and targeted MS/MS mode for structural confirmation of expected degradation products.
3. Data Analysis: a. Process the chromatograms and mass spectra using appropriate software. b. Identify potential degradation products by comparing their accurate mass measurements to a database of known or predicted degradation products. c. Confirm the identity of the degradation products by analyzing their fragmentation patterns in the MS/MS spectra.
Caption: A schematic of the experimental workflow for analyzing this compound degradation products.
Signaling Pathways and Logical Relationships
The degradation of this compound can be visualized as a series of competing pathways. The following diagram illustrates the logical relationship between the parent compound and its primary degradation product categories.
Caption: The main degradation pathways of this compound under thermal stress.
References
Addressing yellowing or discoloration issues associated with Antioxidant 1010
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yellowing or discoloration issues associated with Antioxidant 1010.
Troubleshooting Guide
This guide addresses specific discoloration issues you may encounter during your experiments in a question-and-answer format.
Q1: My polymer/formulation containing this compound is turning yellow after processing at high temperatures. What is causing this?
A1: The yellowing you are observing is likely due to the thermal degradation of this compound. As a hindered phenolic antioxidant, its primary function is to scavenge free radicals to prevent the oxidative degradation of the polymer.[1] This process, however, can lead to the formation of colored by-products. At elevated temperatures, the antioxidant can be "over-oxidized," resulting in the formation of quinonoidal structures, which are known to be yellow or brown.[2][3]
Q2: I've noticed a gradual yellowing of my samples during storage, even without exposure to high heat. What could be the cause?
A2: This phenomenon is often referred to as "gas fading" or "pinking."[4][5] It is typically caused by the interaction of the phenolic antioxidant with atmospheric pollutants, particularly nitrogen oxides (NOx) from sources like gas-powered equipment (e.g., forklifts) or heaters. These NOx species can react with this compound to form colored compounds. The discoloration can be more pronounced in enclosed storage spaces where these gases can accumulate.
Q3: My samples are discoloring even when stored in the dark. What other factors could be at play?
A3: Besides heat and atmospheric pollutants, other factors can contribute to discoloration:
-
Interaction with Other Additives: this compound can have synergistic or antagonistic interactions with other additives in your formulation. For instance, certain hindered amine light stabilizers (HALS) can sometimes accelerate the discoloration of phenolic antioxidants.
-
Residual Catalysts: Residues from the polymerization process, such as titanium and chromium, can catalyze the oxidation of this compound, leading to the formation of colored complexes.
-
UV Light Exposure: Exposure to UV light, even at low levels, can generate free radicals and accelerate the degradation of the antioxidant, leading to the formation of yellowing by-products.
-
pH of the System: A higher pH (more alkaline environment) can increase the tendency for phenolic discoloration.
Q4: How can I minimize or prevent the yellowing of my formulation containing this compound?
A4: Here are several strategies to mitigate discoloration:
-
Optimize Processing Conditions: Use the lowest possible processing temperature and residence time that still achieves your desired material properties to minimize thermal degradation of the antioxidant.
-
Control Storage Environment: Store samples in a well-ventilated area, away from sources of NOx emissions. Using sealed packaging can also help prevent interaction with atmospheric pollutants.
-
Use a Synergistic Antioxidant Blend: Combining this compound with a secondary antioxidant, such as a phosphite (e.g., Antioxidant 168), can create a synergistic effect. The secondary antioxidant can decompose hydroperoxides, reducing the oxidative stress on the primary antioxidant and thereby minimizing the formation of colored by-products.
-
Consider Alternative Antioxidants: For color-critical applications, you might consider using a non-phenolic antioxidant or a phenolic antioxidant with a lower propensity for discoloration.
-
Incorporate UV Stabilizers: If UV exposure is a concern, adding a suitable UV stabilizer can help protect both the polymer and the antioxidant from degradation.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the yellow discoloration?
A1: The yellowing is primarily attributed to the formation of conjugated quinone-type structures, such as quinone methides. These compounds are formed as by-products of the oxidation of the hindered phenolic structure of this compound as it scavenges free radicals.
Q2: Does the yellowing indicate that this compound is no longer effective?
A2: Not necessarily. Discoloration is an indication that the antioxidant is performing its function by reacting with free radicals. However, excessive yellowing can suggest that the antioxidant is being consumed rapidly, which might eventually compromise the long-term stability of the material. The degree of discoloration is not always a direct measure of the remaining antioxidant capacity.
Q3: Can the discoloration be reversed?
A3: In some cases of surface discoloration due to "gas fading," the color change may be reversible to some extent upon exposure to UV light or heat, which can break down the colored species. However, discoloration that occurs throughout the bulk of the material due to thermal degradation is generally not reversible.
Q4: Are there analytical techniques to identify the cause of discoloration?
A4: Yes, several analytical methods can be employed:
-
UV-Vis Spectroscopy: To detect the characteristic absorption peaks of the quinone-type compounds that cause yellowing.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the remaining this compound and its degradation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify changes in the chemical structure of the polymer and additives, although it may be less specific for the colored by-products.
Data Presentation
Table 1: Yellowness Index (YI) of Polycarbonate with Different Antioxidants
| Antioxidant Type | Antioxidant Combination | Yellowness Index (YI) |
| None | - | High |
| Main Antioxidant | This compound | Reduced |
| Auxiliary Antioxidant | Antioxidant 168 | Significantly Reduced |
| Combination | DSTP + this compound | Better Reduction |
| Combination | 168 + 2246 | Best Reduction |
This table is a qualitative summary based on findings from a study on polycarbonate, indicating the relative effectiveness of different antioxidant systems in reducing the Yellowness Index. For specific quantitative values, it is recommended to perform testing based on your specific formulation and processing conditions.
Experimental Protocols
1. Protocol for Determining Yellowness Index (YI)
This protocol is based on the principles outlined in ASTM E313.
-
Objective: To quantify the yellowness of a polymer sample.
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Sample Preparation: Prepare polymer samples of a standardized thickness and surface finish. Ensure samples are clean and free from surface contaminants.
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white reference tile.
-
Measurement:
-
Set the illuminant (e.g., D65) and observer angle (e.g., 10°) on the instrument.
-
Place the sample in the instrument's measurement port.
-
Measure the tristimulus values (X, Y, Z).
-
-
Calculation: Calculate the Yellowness Index (YI) using the following formula for Illuminant C and 2° observer: YI = [100(1.28X - 1.06Z)] / Y
-
-
Data Interpretation: A higher YI value indicates a greater degree of yellowness. Compare the YI of your test samples to a control or reference sample to assess the impact of this compound and processing conditions on discoloration.
2. Protocol for Evaluating Antioxidant Efficacy using DPPH Radical Scavenging Assay
This is a common method to assess the free radical scavenging ability of antioxidants.
-
Objective: To determine the antioxidant activity of a sample by its ability to scavenge the stable DPPH radical.
-
Principle: The DPPH radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the solution color changes to a pale yellow. The degree of discoloration is proportional to the antioxidant's scavenging capacity.
-
Reagents and Apparatus:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Methanol.
-
Test sample containing this compound, extracted in a suitable solvent.
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
Prepare a series of dilutions of your sample extract.
-
Add a fixed volume of DPPH solution to each dilution.
-
Incubate the mixtures in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
A control sample containing only the solvent and DPPH solution is also measured.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
Mandatory Visualizations
Caption: this compound interrupts the polymer degradation cycle by neutralizing peroxy radicals.
Caption: A logical workflow for troubleshooting discoloration issues with this compound.
Caption: Key factors that can lead to the discoloration of formulations containing this compound.
References
- 1. Understanding this compound and Its Importance in the Plastic Industry [vinatiorganics.com]
- 2. 4spe.org [4spe.org]
- 3. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants ∣ Chitec Technology Co., Ltd. [chitec.com]
- 4. researchgate.net [researchgate.net]
- 5. AASCIT - Journal - HTML [article.aascit.org]
Technical Support Center: Optimizing Antioxidant 1010 Dosage for Maximum Process Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Antioxidant 1010. Here you will find answers to frequently asked questions, troubleshooting guides for common processing issues, and detailed experimental protocols for dosage optimization to ensure maximum process stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, chemically known as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high molecular weight, sterically hindered phenolic primary antioxidant.[1][2][3][4][5] It is a highly effective, non-discoloring stabilizer used to protect organic substrates like plastics, synthetic fibers, and elastomers from thermo-oxidative degradation. Its primary function is to interrupt the degradation process by neutralizing free radicals. The sterically hindered phenolic structure allows it to donate a hydrogen atom to free radicals, which in turn stabilizes them and prevents further degradation of the polymer chain. This mechanism is particularly effective during high-temperature processing.
Q2: In which materials can this compound be used?
This compound is compatible with a wide range of polymers and organic substrates. It is commonly used in polyolefins (like polyethylene and polypropylene), olefin copolymers, polyacetals, polyamides, polyurethanes, polyesters, and PVC. It is also recommended for use in styrene homo- and copolymers, ABS, synthetic rubbers, elastomers (such as butyl rubber, SBS, and EPDM), adhesives, and sealants.
Q3: What are the typical dosage levels for this compound?
The optimal dosage of this compound depends on the polymer, processing conditions, and the desired level of long-term thermal stability. However, general guidelines are available. For long-term thermal stability in many polymers, a dosage of 0.05% to 0.1% is often recommended. For polyolefins, the concentration can range from 0.05% to 0.4%. It's important to note that for specific applications like hot melt adhesives, the concentration might be higher, ranging from 0.2% to 1.0%.
Q4: Can this compound be used in combination with other additives?
Yes, this compound is often used in synergy with other additives to enhance its effectiveness. It is frequently combined with secondary antioxidants, such as phosphites (like Irgafos 168), which act as peroxide decomposers. This combination provides comprehensive protection against both processing-induced and long-term thermal degradation. It can also be used with light stabilizers and other functional stabilizers.
Q5: Is this compound suitable for food contact applications?
This compound is approved by the FDA for use in indirect food contact applications. However, specific regulations and limitations must be adhered to, and it is the user's responsibility to ensure compliance with all applicable standards for their specific application.
Data Presentation
Table 1: Recommended Dosage of this compound in Various Polymers
| Polymer/Application | Recommended Dosage Range (%) | Reference(s) |
| General Polymers (long-term stability) | 0.05 - 0.1 | |
| Polyolefins | 0.05 - 0.4 | |
| Polypropylene, Polyethylene | 0.1 - 0.5 | |
| Hot Melt Adhesives | 0.2 - 1.0 | |
| Synthetic Tackifier Resins | 0.1 - 0.5 | |
| Indirect Food Packaging Polymers | Max 0.5 |
Troubleshooting Guides
Issue 1: Discoloration (Yellowing) of the Polymer
Possible Causes:
-
Excessive Dosage: High concentrations of phenolic antioxidants can sometimes lead to the formation of colored by-products.
-
Interaction with Impurities: Residual catalysts or other impurities in the polymer can react with the antioxidant and cause discoloration.
-
Processing Conditions: High processing temperatures or excessive shear can accelerate degradation and lead to color formation.
-
Environmental Factors: Exposure to NOx gases (e.g., from gas-powered forklifts) or other environmental pollutants can cause "gas fading," a form of discoloration.
Troubleshooting Steps:
Issue 2: Blooming or Surface Migration
Possible Causes:
-
Poor Compatibility: The antioxidant may have limited solubility in the polymer matrix.
-
Excessive Concentration: Using a concentration of this compound above its solubility limit in the polymer can lead to blooming.
-
Processing and Storage Conditions: High temperatures and mechanical stress during processing can promote migration. Subsequent storage conditions can also influence blooming.
Troubleshooting Steps:
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound using Melt Flow Index (MFI)
Objective: To determine the concentration of this compound that provides the best processing stability, as indicated by the minimal change in Melt Flow Index after multiple extrusion cycles.
Methodology:
-
Material Preparation:
-
Dry the base polymer resin to the manufacturer's recommended specifications.
-
Prepare several batches of the polymer with varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.15%, 0.2%, 0.25% by weight). Include a control batch with no antioxidant.
-
Ensure homogenous mixing of the antioxidant into the polymer powder or pellets.
-
-
Extrusion:
-
Set the extruder to the typical processing temperature for the polymer being tested.
-
Process each batch through the extruder, collecting the extrudate. This is considered the first pass.
-
Pelletize the extrudate from each batch.
-
-
Melt Flow Index (MFI) Measurement (Initial):
-
Following the ASTM D1238 or ISO 1133 standard, measure the MFI of the pellets from the first pass for each batch.
-
-
Reprocessing:
-
Take the pellets from the first pass for each batch and re-extrude them under the same conditions. This constitutes the second pass.
-
Repeat this process for a predetermined number of passes (e.g., 3 to 5 passes) to simulate the effects of recycling or extensive processing.
-
-
MFI Measurement (After Reprocessing):
-
Measure the MFI of the pellets after each subsequent pass.
-
-
Data Analysis:
-
For each concentration of this compound, plot the MFI as a function of the number of extrusion passes.
-
The optimal dosage will correspond to the concentration that shows the least change in MFI over the multiple passes, indicating better retention of molecular weight and process stability.
-
Protocol 2: Assessing Long-Term Thermal Stability using Oven Aging
Objective: To evaluate the effectiveness of different concentrations of this compound in preventing thermal degradation during the service life of the material.
Methodology:
-
Sample Preparation:
-
Prepare molded plaques or films of the polymer containing various concentrations of this compound (e.g., 0.05%, 0.1%, 0.15%, 0.2%, 0.25%) and a control sample without the antioxidant.
-
Ensure all samples have uniform dimensions.
-
-
Initial Property Measurement:
-
Measure the initial properties of the samples. This can include:
-
Color measurement (e.g., using a spectrophotometer to determine the Yellowness Index).
-
Mechanical properties (e.g., tensile strength, elongation at break).
-
-
-
Oven Aging:
-
Place the samples in a forced-air circulating oven at a temperature relevant to the material's end-use application (e.g., 120-150°C). The temperature should be high enough to accelerate aging but below the melting point of the polymer.
-
Remove sets of samples at predetermined time intervals (e.g., 24, 48, 100, 300, 500 hours).
-
-
Post-Aging Property Measurement:
-
After each time interval, allow the samples to cool to room temperature.
-
Re-measure the color and mechanical properties of the aged samples.
-
-
Data Analysis:
-
Plot the change in Yellowness Index and the percentage retention of mechanical properties as a function of aging time for each concentration of this compound.
-
The optimal dosage will be the one that shows the slowest rate of discoloration and the highest retention of mechanical properties over time. A change in Yellowness Index of less than 5 is often considered not visually discernible.
-
References
Technical Support Center: Overcoming Solubility Challenges of Antioxidant 1010 in Polymer Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Antioxidant 1010 in various polymer systems.
Troubleshooting Guides
This section provides solutions to common problems encountered during the incorporation of this compound into polymer matrices.
Issue 1: Poor dispersion of this compound in the polymer matrix, leading to agglomerates and inconsistent product performance.
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Question: My final product exhibits specks and inconsistencies. How can I improve the dispersion of this compound?
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Answer: Poor dispersion is often a result of exceeding the solubility limit of this compound in the polymer at the processing temperature or inadequate mixing.
-
Solution 1: Optimize Processing Temperature: Increasing the processing temperature can enhance the solubility of this compound. However, be cautious not to exceed the degradation temperature of the polymer or the antioxidant.
-
Solution 2: Improve Mixing Efficiency: Ensure thorough mixing during compounding. High-shear mixing can help break down agglomerates and distribute the antioxidant more evenly.
-
Solution 3: Use a Masterbatch: Incorporating this compound in the form of a masterbatch can significantly improve its dispersion.[1] A masterbatch is a concentrated mixture of the additive in a carrier resin, which is then blended with the bulk polymer.
-
Solution 4: Co-additives: The use of co-stabilizers, such as phosphites or thioethers, can sometimes improve the overall compatibility and dispersion of the antioxidant package.[2]
-
Issue 2: "Blooming" or migration of this compound to the polymer surface, resulting in a hazy or crystalline surface deposit.
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Question: A white, powdery substance has appeared on the surface of my polymer product over time. What is causing this and how can I prevent it?
-
Answer: This phenomenon, known as "blooming," occurs when the concentration of this compound exceeds its solubility limit in the polymer at ambient or elevated storage temperatures. The excess antioxidant migrates to the surface.
-
Solution 1: Reduce Antioxidant Concentration: The most straightforward solution is to reduce the loading of this compound to a level below its solubility limit in the specific polymer at the intended service temperature.
-
Solution 2: Polymer Selection: The solubility of this compound varies between different polymers. Amorphous polymers generally have higher solubility for additives compared to semi-crystalline polymers. Consider the crystallinity of your polymer.
-
Solution 3: Use in Combination with Other Antioxidants: Blending this compound with other, more soluble antioxidants can sometimes mitigate blooming.
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Solution 4: Surface Treatment: In some applications, a surface treatment or coating can be applied to the final product to prevent the migration of additives to the surface.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in common polyolefins?
A1: The solubility of this compound is dependent on the specific polymer and the temperature. For instance, the solubility of Irganox 1010 in homopolymer polypropylene at 80°C is approximately 0.2% w/w.[3] Generally, solubility increases with temperature and decreases with increasing polymer crystallinity.
Q2: How does polymer crystallinity affect the solubility of this compound?
A2: Crystalline regions in a polymer are highly ordered and tightly packed, leaving little free volume for additives like this compound to dissolve. Therefore, as the crystallinity of a polymer increases, the solubility of the antioxidant decreases. The antioxidant is primarily present in the amorphous regions of the polymer.
Q3: Can I use this compound in combination with other stabilizers?
A3: Yes, this compound is often used in synergistic combinations with other stabilizers, such as secondary antioxidants (e.g., phosphites like Irgafos 168) and light stabilizers.[2] These combinations can provide broader protection against degradation and may improve the overall compatibility and performance of the additive package.
Q4: What are the recommended concentration levels for this compound in polyolefins?
A4: The recommended concentration of this compound in polyolefins typically ranges from 0.05% to 0.4%, depending on the specific polymer, processing conditions, and the required long-term thermal stability.[2]
Q5: What is "blooming" and how is it related to solubility?
A5: Blooming is the migration of an additive, such as an antioxidant, from the bulk of the polymer to its surface, where it can form a visible layer. This occurs when the concentration of the additive exceeds its solubility limit in the polymer at a given temperature. The excess, undissolved additive is then free to migrate.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility ( g/100g solution) |
| Acetone | 47 |
| Chloroform | 71 |
| Ethanol | 1.5 |
| Ethylacetate | 47 |
| n-Hexane | 0.3 |
| Methanol | 0.9 |
| Methylene Chloride | 63 |
Source: BASF Irganox® 1010 Technical Data Sheet
Table 2: Solubility of this compound in Polypropylene
| Polymer | Temperature (°C) | Solubility (% w/w) |
| Homopolymer Polypropylene | 80 | 0.2 |
Source: ResearchGate Publication
Experimental Protocols
Protocol 1: Determination of this compound Concentration in Polyolefins by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the principles outlined in ASTM D6042.
1. Scope: This method covers the quantitative determination of phenolic antioxidants, including this compound, in polypropylene and other polyolefins.
2. Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reverse-phase C18 column.
-
Reflux or ultrasonic bath extraction system.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
3. Reagents:
-
This compound standard.
-
Methylene chloride (HPLC grade).
-
Cyclohexane (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Internal standard (e.g., Tinuvin P).
4. Procedure: a. Sample Preparation: i. Cryogenically grind the polymer sample to a fine powder (typically 20-mesh). ii. Accurately weigh approximately 5 g of the ground polymer into an extraction thimble or flask. b. Extraction: i. Add a known volume of the extraction solvent (e.g., 75:25 methylene chloride:cyclohexane) containing a precise concentration of the internal standard to the sample. ii. Extract the antioxidant from the polymer using either reflux for a specified period (e.g., 6 hours) or an ultrasonic bath. iii. Allow the extract to cool to room temperature. c. HPLC Analysis: i. Filter the extract through a 0.45 µm syringe filter into an HPLC vial. ii. Inject a known volume of the filtered extract into the HPLC system. iii. Elute the components using a suitable mobile phase gradient (e.g., acetonitrile and water). iv. Detect the antioxidant and internal standard using the UV detector at an appropriate wavelength (e.g., 200 nm). d. Calibration: i. Prepare a series of standard solutions of this compound of known concentrations. ii. Inject the standards into the HPLC and create a calibration curve by plotting the peak area ratio of the antioxidant to the internal standard against the concentration. e. Calculation: i. Determine the concentration of this compound in the sample extract from the calibration curve. ii. Calculate the weight percentage of this compound in the original polymer sample.
Protocol 2: Assessment of Thermo-Oxidative Stability by Oxidation Induction Time (OIT) using Differential Scanning Calorimetry (DSC)
This protocol is based on the principles outlined in ASTM D3895.
1. Scope: This method determines the oxidative stability of polyolefins containing antioxidants by measuring the time to the onset of oxidation.
2. Apparatus:
-
Differential Scanning Calorimeter (DSC) with a gas-switching capability.
-
Sample pans (aluminum, open).
-
Crimper for sealing pans (if applicable).
3. Procedure: a. Sample Preparation: i. Cut a small, representative sample of the polymer (typically 5-10 mg). ii. Place the sample in an open aluminum DSC pan. b. DSC Measurement: i. Place the sample pan and an empty reference pan into the DSC cell. ii. Heat the sample to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min). iii. Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate. iv. Continue to hold the sample at the isothermal temperature until the oxidative exotherm is observed. c. Data Analysis: i. The Oxidation Induction Time (OIT) is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak. ii. Determine the OIT by finding the intersection of the extrapolated baseline and the tangent to the exothermic peak.
Protocol 3: Evaluation of Antioxidant Blooming by Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
1. Scope: This non-destructive method is used to identify and semi-quantify the presence of bloomed antioxidant on the surface of a polymer.
2. Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or germanium).
3. Procedure: a. Sample Analysis: i. Place the polymer sample with the surface of interest in direct contact with the ATR crystal. ii. Apply consistent pressure to ensure good contact between the sample and the crystal. iii. Collect the FTIR spectrum of the surface over a suitable wavenumber range (e.g., 4000-600 cm⁻¹). b. Data Analysis: i. Identify the characteristic absorption bands of this compound in the collected spectrum. Key peaks for hindered phenols are typically found in the O-H stretching region (~3640 cm⁻¹) and the aromatic C=C stretching region (~1600-1450 cm⁻¹). ii. The intensity of these characteristic peaks can be used to semi-quantitatively assess the amount of bloomed antioxidant on the surface. iii. Compare the surface spectrum with a spectrum of the bulk material (by analyzing a freshly cut cross-section) to confirm surface enrichment of the antioxidant.
Visualizations
Caption: Workflow for determining this compound concentration.
Caption: Troubleshooting guide for this compound blooming.
References
Strategies to minimize the extraction of Antioxidant 1010 from a polymer matrix
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on a critical challenge in polymer science: minimizing the extraction and migration of Antioxidant 1010 (also known as Irganox 1010) from polymer matrices. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you maintain the stability and safety of your polymer-based products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it migrate out of my polymer?
This compound is a high molecular weight, sterically hindered phenolic antioxidant widely used to protect polymers like polyolefins from thermal-oxidative degradation. Despite its relatively low volatility, it can migrate or "leach" out of the polymer matrix and into contact media (e.g., solvents, drug formulations, food) for several reasons:
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Poor Compatibility/Solubility: The additive has limited solubility within the polymer. If the concentration exceeds this limit, it can lead to phase separation and subsequent migration to the surface[1].
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High Concentration: Using a higher-than-necessary concentration of the antioxidant increases the likelihood of blooming (crystallization on the surface) and migration[1].
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Polymer Morphology: Migration primarily occurs through the amorphous regions of a polymer. Polymers with lower crystallinity have more amorphous regions, providing easier pathways for the antioxidant to diffuse out[1].
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Environmental Conditions: Exposure to high temperatures, mechanical stress, and certain solvents (especially fatty or non-aqueous liquids) significantly accelerates migration[1][2].
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Molecular Weight: While this compound is a large molecule and migrates slower than smaller antioxidants like BHT, it is not chemically bound to the polymer and can still diffuse over time.
Q2: What are the primary strategies to minimize the extraction of this compound?
Minimizing extraction involves a multi-faceted approach focusing on formulation, processing, and surface modification. Key strategies include:
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Optimize Concentration: Use the lowest effective concentration of this compound that still provides the necessary stabilization, ensuring it remains below the solubility threshold in the polymer.
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Enhance Polymer Crystallinity: Increase the crystallinity of the polymer matrix. The crystalline regions act as barriers, creating a more tortuous path that hinders the diffusion of the antioxidant. This can be influenced by polymer selection and processing conditions.
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Improve Dispersion: Ensure homogenous dispersion of the antioxidant during melt processing. Good dispersion at the molecular level can help minimize migration.
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Apply Surface Modifications: Create a barrier on the polymer surface to prevent leaching. Techniques like plasma treatment, UV treatment, or applying a coating (e.g., SiOx) can be highly effective.
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Consider Covalent Grafting: For applications requiring the highest stability, chemically bonding the antioxidant to the polymer backbone is an effective strategy to prevent migration permanently.
Q3: How does the type of polymer and contact liquid affect migration?
The polymer type and the nature of the contacting liquid are critical. For instance, under identical conditions, the migration of this compound is typically greater from polypropylene (PP) than from high-density polyethylene (HDPE), which is more crystalline. The contact medium has an even more dramatic effect. Migration into fatty or oily substances (simulated by 95% ethanol or corn oil) is significantly higher than into aqueous (water-based) solutions due to the hydrophobic nature of the antioxidant.
Q4: Can sterilization processes increase the extraction of this compound?
Yes, certain sterilization methods can significantly impact migration. High-temperature methods like autoclave sterilization (e.g., at 121°C) have been shown to increase the migration of this compound compared to other methods like microwave radiation or deep freezing. The heat and pressure can destabilize the polymer structure and increase the mobility of the additive. When selecting a sterilization method for a medical device or container, its potential effect on additive leaching must be considered.
Troubleshooting Guides
Issue 1: A hazy film or white powder ("bloom") is appearing on the surface of my polymer product.
| Potential Cause | Troubleshooting Action |
| Concentration Exceeds Solubility | The concentration of this compound is likely above its solubility limit in the polymer at storage or use temperature. |
| Solution: Reduce the concentration of this compound to the lowest effective level. Review formulation to ensure you are not oversaturating the polymer matrix. | |
| Poor Dispersion | The antioxidant was not evenly dispersed during processing, leading to localized areas of high concentration. |
| Solution: Optimize melt-processing conditions (e.g., temperature, screw speed, mixing time) to achieve better molecular-level dispersion. | |
| Incompatibility | The antioxidant has poor compatibility with the specific grade of polymer being used. |
| Solution: Evaluate if a different grade of the polymer or a synergistic blend of stabilizers could improve compatibility. |
Issue 2: High levels of this compound are detected in my drug product/contact liquid.
| Potential Cause | Troubleshooting Action |
| High Service Temperature | The product is being used or stored at an elevated temperature, accelerating diffusion. |
| Solution: Assess the thermal conditions of use. If high temperatures are unavoidable, consider strategies to increase the polymer's crystallinity or apply a surface coating to act as a barrier. | |
| Aggressive Contact Medium | The contact liquid is lipophilic (oily/fatty), which readily extracts the hydrophobic this compound. |
| Solution: If the formulation cannot be changed, a more robust solution is required. Investigate surface modification techniques or the use of polymers where the antioxidant is covalently grafted to the backbone. | |
| Low Polymer Crystallinity | The polymer has a high amorphous content, providing an easy pathway for migration. |
| Solution: Select a higher crystallinity grade of the same polymer (e.g., HDPE over LDPE or PP). Optimize processing conditions (e.g., annealing) to maximize the degree of crystallinity. |
Data Presentation
Table 1: Factors Influencing the Migration of this compound
| Factor | Effect on Migration | Key Considerations & References |
| Temperature | Increases migration significantly. | Higher temperatures increase the kinetic energy and mobility of additive molecules. |
| Contact Medium | Fatty/oily/lipophilic media drastically increase migration compared to aqueous media. | Migration is driven by solubility and polarity. This compound is hydrophobic. |
| Polymer Type | Migration is generally higher in PP than in HDPE under similar conditions. | This is often linked to differences in density and crystallinity. |
| Polymer Crystallinity | Higher crystallinity reduces migration. | Crystalline regions are impermeable and create a tortuous diffusion path for the additive. |
| Antioxidant Concentration | Higher concentrations increase the driving force for migration, especially above the solubility limit. | Exceeding the solubility threshold leads to phase separation and blooming. |
| Sterilization Method | High-heat methods like autoclaving can significantly increase migration. | Heat and pressure can alter the polymer structure and enhance additive mobility. |
Table 2: Quantitative Examples of this compound Migration
| Polymer System | Contact Medium | Conditions | Migrated Amount (mg/L or mg/kg) | Reference |
| Laminated Film | Doogh (fermented milk drink) | 40°C for 60 days | 0.62 ± 0.03 | |
| Laminated Film | Acetic Acid 3% (w/v) | 40°C for 60 days | Not specified, but migration increased with time and temperature. | |
| Polypropylene (PP) | 95% Ethanol | Autoclave (121°C) | Higher than other conditions (microwave, freezing). | |
| High-Density Polyethylene (HDPE) | Corn Oil / 95% Ethanol | High Temperature (e.g., 250°F) | Lower migration than from PP under the same conditions. |
Experimental Protocols
Protocol 1: Quantification of Migrated this compound Using HPLC-UV
This protocol is adapted from methodologies used for quantifying migration into food simulants and beverages.
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Objective: To measure the concentration of this compound that has migrated from a polymer into a liquid sample.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Methodology:
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Calibration Curve Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
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Create a series of standard solutions by serial dilution, covering a concentration range of 0.5 to 100 mg/L.
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Inject each standard into the HPLC system and record the peak area at the detection wavelength (typically ~278 nm).
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Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation (for complex matrices like a drug formulation or Doogh):
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To 1 g of the liquid sample, add 5 mL of acetonitrile and 50 µL of 0.02 M sodium hydroxide.
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Vortex the mixture for 1 minute.
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Ultrasonicate for 10 minutes to ensure complete extraction.
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Add 0.25 g of sodium chloride for phase separation and mix.
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Centrifuge the sample and collect the upper acetonitrile layer.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
Sample Preparation (for simple aqueous simulants like acetic acid):
-
The sample can often be injected directly into the HPLC after filtering through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set to ~278 nm.
-
Inject the prepared sample extract and record the chromatogram.
-
-
Quantification:
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Identify the peak corresponding to this compound based on the retention time from the standard injections.
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Determine the peak area for the sample.
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Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
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Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving high this compound extraction.
Caption: Key strategies to minimize this compound extraction, categorized by approach.
Caption: Core factors that increase the rate of this compound migration from a polymer matrix.
References
Enhancing the efficiency of Antioxidant 1010 through synergistic combinations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Antioxidant 1010 and its synergistic combinations.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
Issue 1: Polymer Discoloration (Yellowing/Pinking)
Q: My polymer (e.g., Polypropylene, Polyethylene) is turning yellow or pink after processing or aging, even with this compound. What is the cause and how can I fix it?
A: Discoloration, such as yellowing or "pinking," is often due to the over-oxidation of the phenolic antioxidant itself.[1][2] When this compound scavenges free radicals, it is converted into quinone-type structures, which are colored.[1][3] This can be exacerbated by several factors:
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High Processing Temperatures: Excessive heat can accelerate the oxidation of the antioxidant.
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Presence of NOx and SOx: These atmospheric pollutants, often found in industrial environments from gas heaters or vehicle exhaust, can react with phenolic antioxidants to cause discoloration.[1]
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Interaction with Other Additives: Certain additives or impurities in the polymer matrix can promote the discoloration of phenolic antioxidants. For example, some grades of titanium dioxide (TiO2) can contribute to a pinkish hue.
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Insufficient Antioxidant Concentration: If the antioxidant level is too low, it may be consumed quickly, leading to both polymer degradation and the formation of colored byproducts.
Troubleshooting Steps:
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Optimize Processing Conditions: Lower the processing temperature and residence time as much as possible without compromising the material's properties.
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Incorporate a Secondary Antioxidant (Synergist): The most effective solution is to use a synergistic blend of this compound with a phosphite or a thioester antioxidant. Phosphites are particularly effective at protecting the primary antioxidant during high-temperature processing, while thioesters provide excellent long-term heat stability. This combination reduces the "workload" on the phenolic antioxidant, minimizing its over-oxidation and the resulting discoloration.
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Control the Environment: If possible, minimize the exposure of the polymer to NOx and SOx gases during processing and storage. This can include using electric heating instead of gas and ensuring good ventilation.
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Review Formulation: Evaluate the other additives in your formulation for any known interactions with phenolic antioxidants. If using TiO2, consider a grade with a surface treatment that minimizes this interaction.
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Increase Antioxidant Concentration: As a last resort, a slight increase in the overall antioxidant package concentration might be necessary, but this should be tested carefully to avoid other issues like blooming.
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// Edges start -> cause1 [label="Primary Cause"]; start -> cause2 [label="Exacerbating Factor"]; start -> cause3 [label="Exacerbating Factor"]; cause1 -> solution1 [label="Mitigates"]; cause1 -> solution2 [label="Prevents"]; cause2 -> solution3 [label="Mitigates"]; cause3 -> solution4 [label="Addresses"]; } . Caption: Logical workflow for troubleshooting polymer discoloration.
Issue 2: Antioxidant Blooming and Migration
Q: I'm observing a hazy film or a crystalline powder on the surface of my polymer. What is this and how can I prevent it?
A: This phenomenon is known as "blooming" or "migration," where the antioxidant additive moves from the bulk of the polymer to the surface. This can result in a hazy, waxy, or crystalline surface deposit. While not always detrimental to the bulk properties initially, it can lead to a loss of surface aesthetics, and more importantly, a depletion of the antioxidant from the polymer, reducing its long-term stability.
Causes of Blooming:
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Poor Compatibility/Solubility: The antioxidant is not fully soluble in the polymer matrix at the concentration used.
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High Antioxidant Concentration: Exceeding the solubility limit of the antioxidant in the polymer is a primary cause of blooming.
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Low Molecular Weight of Antioxidant: Lower molecular weight additives tend to be more mobile within the polymer matrix.
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Processing Conditions: High shear and pressure during processing can sometimes force additives to the surface.
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Storage Conditions: Elevated temperatures during storage can increase the mobility of the antioxidant molecules, leading to migration.
Troubleshooting Steps:
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Reduce Antioxidant Concentration: The most straightforward solution is to reduce the concentration of this compound to a level below its solubility limit in the specific polymer. This should be balanced with ensuring adequate stabilization.
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Use Synergistic Blends: Combining this compound with a secondary antioxidant can allow for a lower overall concentration of the primary antioxidant, reducing the likelihood of blooming while maintaining or even improving performance.
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Select Higher Molecular Weight Antioxidants: If blooming is a persistent issue, consider using a higher molecular weight phenolic antioxidant, which will have lower mobility within the polymer.
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Optimize Polymer Crystallinity: The diffusion of additives is higher in the amorphous regions of a polymer. Adjusting processing conditions to achieve a desired level of crystallinity can help to immobilize the antioxidant.
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Control Storage and Use Temperature: Storing and using the polymer at lower temperatures will reduce the rate of antioxidant migration.
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// Edges start -> check_concentration; check_concentration -> reduce_conc [label="Yes"]; check_concentration -> check_compatibility [label="No"]; check_compatibility -> change_ao [label="Yes"]; check_compatibility -> optimize_process [label="No"]; reduce_conc -> end; use_synergist -> end; change_ao -> end; optimize_process -> end; reduce_conc -> use_synergist [style=dotted, arrowhead=none]; } . Caption: Decision flowchart for troubleshooting antioxidant blooming.
Issue 3: Loss of Mechanical Properties
Q: My polymer is becoming brittle and losing its tensile strength and impact resistance over time, despite the presence of this compound.
A: The loss of mechanical properties is a classic sign of polymer degradation, specifically chain scission, which shortens the polymer chains. While this compound is effective, its premature depletion or insufficient action under certain conditions can lead to this issue.
Potential Causes and Solutions:
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Premature Depletion of Antioxidant: In harsh thermal or oxidative environments, the antioxidant may be consumed faster than anticipated.
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Solution: Combine this compound with a secondary antioxidant like a thioester (e.g., DSTDP, DLTP). Thioesters are particularly effective in providing long-term heat stability by decomposing hydroperoxides, which are key intermediates in the degradation cascade. This synergistic approach preserves the primary antioxidant for a longer duration.
-
-
Inadequate Protection During Processing: Significant degradation can occur during high-temperature melt processing, consuming a large portion of the antioxidant before the final product is even in use.
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Solution: Incorporate a phosphite secondary antioxidant into the formulation. Phosphites are excellent processing stabilizers that protect the polymer and the primary antioxidant at elevated temperatures.
-
-
Migration/Loss of Antioxidant: The antioxidant may be physically lost from the polymer over time through migration (blooming) or extraction into contacting liquids.
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Solution: Address this as you would blooming (see Issue 2). Ensure the antioxidant is compatible and used at an appropriate concentration. If extraction is a concern, a higher molecular weight antioxidant may be necessary.
-
-
Photo-oxidation: If the polymer is exposed to UV light, photo-oxidation can occur, which may not be effectively prevented by this compound alone.
-
Solution: For applications involving UV exposure, a UV stabilizer, such as a Hindered Amine Light Stabilizer (HALS), should be used in conjunction with the antioxidant package.
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FAQs on Synergistic Combinations
Q1: What is the synergistic mechanism between this compound and a phosphite antioxidant?
A1: this compound, a primary antioxidant, works by scavenging free radicals (R•, ROO•) to terminate the degradation chain reaction. However, this process consumes the antioxidant. Phosphite antioxidants are secondary antioxidants that act as hydroperoxide decomposers. During polymer oxidation, hydroperoxides (ROOH) are formed, which are unstable and can break down into more free radicals, accelerating degradation. Phosphites react with these hydroperoxides to convert them into stable, non-radical products (alcohols). This dual-action approach is synergistic because the phosphite protects the primary antioxidant (this compound) from being consumed by reacting with hydroperoxides, allowing it to be more effective at scavenging free radicals.
Q2: What is the synergistic mechanism between this compound and a thioester antioxidant?
A2: Similar to phosphites, thioesters are secondary antioxidants that function as hydroperoxide decomposers. They are particularly effective at providing long-term thermal stability. Thioesters react with hydroperoxides in a series of steps to ultimately form stable sulfur-containing species and non-radical products. By breaking down the hydroperoxides, thioesters prevent the proliferation of free radicals, thus protecting the primary antioxidant (this compound) and the polymer itself. This allows for a more durable stabilization system, especially in applications requiring long service life at elevated temperatures.
Q3: How do I choose between a phosphite and a thioester as a synergist for this compound?
A3: The choice depends on the primary stabilization requirement:
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For Processing Stability: If your main concern is degradation during high-temperature melt processing (e.g., extrusion, injection molding), a phosphite is the preferred synergist. Phosphites are highly effective at these elevated temperatures.
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For Long-Term Thermal Stability: If the final product will be exposed to elevated temperatures for extended periods during its service life, a thioester is the better choice. Thioesters excel at providing long-term heat aging resistance.
In many demanding applications, a combination of all three types of antioxidants (phenolic + phosphite + thioester) is used to provide comprehensive protection during both processing and end-use.
Data Presentation: Performance of Synergistic Combinations
The following tables summarize quantitative data on the performance of this compound in synergistic combinations.
Table 1: Synergistic Effect of this compound and a Phosphonite (P-EPQ) in Polypropylene (iPP)
| Stabilizer System | Ratio (1010/P-EPQ) | Melt Volume Flow Rate (MVR) (% of pure iPP after 5th extrusion) | Yellowing Index (YI) (% of pure iPP after 5th extrusion) | Oxidative Induction Time (OIT) at 180°C (min) |
| Pure iPP | - | 100% | 100% | 0.8 |
| This compound + P-EPQ | 6 / 4 | 19.8% | 79.9% | 74.8 |
Data sourced from a study on the synergistic effect of phosphonite P-EPQ and hindered phenol in polypropylene.
Table 2: Long-Term Thermal Stability of Polypropylene with Phenol-Thioester Blends
| Stabilizer System | Ratio (Phenol/Thioester) | Time to Embrittlement (Days at 150°C) |
| Phenolic Antioxidant (S1010) + Thioester (DSTDP) | 20 / 80 | > 40 |
| Phenolic Antioxidant (S1010) + Thioester (DLTDP) | 20 / 80 | > 40 |
| Phenolic Antioxidant (S1010) only | 100 / 0 | ~ 10 |
Data adapted from a study on high-temperature stabilization of polypropylene using hindered phenol-thioester combinations. Note: S1010 is chemically equivalent to this compound.
Experimental Protocols
Oxidative Induction Time (OIT) Test (ASTM D3895)
This method determines the oxidative stability of a material by measuring the time until the onset of oxidation under accelerated temperature and oxygen atmosphere.
Methodology:
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Sample Preparation: A small sample of the polymer (5-10 mg) is weighed and placed in an open aluminum DSC pan.
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Instrument Setup: The DSC cell is purged with an inert gas (nitrogen) at a constant flow rate (e.g., 50 mL/min).
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Heating: The sample is heated under the nitrogen atmosphere to a constant isothermal test temperature (e.g., 200°C for polyethylene).
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Isothermal Hold (Nitrogen): The sample is held at the test temperature for a short period (e.g., 5 minutes) to allow for thermal equilibrium.
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Gas Switch: The purge gas is switched from nitrogen to oxygen at the same flow rate. This marks the beginning of the test (time = 0).
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Data Acquisition: The heat flow to the sample is monitored over time. The onset of oxidation is marked by a sharp exothermic peak.
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Determination of OIT: The OIT is the time from the initial switch to oxygen to the onset of the exothermic oxidation peak.
// Nodes prep [label="1. Prepare Sample\n(5-10 mg in Al pan)"]; setup [label="2. Place in DSC\n& Purge with N2"]; heat [label="3. Heat to Isothermal Temp\n(e.g., 200°C) under N2"]; equilibrate [label="4. Equilibrate for 5 min"]; switch_gas [label="5. Switch Gas to O2\n(Start Time t=0)"]; monitor [label="6. Monitor Heat Flow vs. Time"]; result [label="7. Determine OIT from\nOnset of Exotherm", shape=ellipse, fillcolor="#34A853"];
// Edges prep -> setup; setup -> heat; heat -> equilibrate; equilibrate -> switch_gas; switch_gas -> monitor; monitor -> result; } . Caption: Workflow for the Oxidative Induction Time (OIT) test.
Oven Aging Test (ASTM D3045 / D5510)
This practice evaluates the resistance of plastics to degradation when exposed to hot air for extended periods.
Methodology:
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Specimen Preparation: Prepare multiple test specimens (e.g., tensile bars, impact test specimens) of the polymer formulation.
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Initial Property Measurement: Measure the desired mechanical properties (e.g., tensile strength, elongation at break, impact strength) and color of the unaged specimens.
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Aging: Place the specimens in a forced-air circulating oven at a specified elevated temperature (e.g., 150°C for polypropylene). Ensure adequate air circulation around each specimen.
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Time Intervals: Remove a set of specimens from the oven at predetermined time intervals (e.g., 24, 48, 96, 200, 500 hours).
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Conditioning: Allow the removed specimens to cool to room temperature and condition them according to standard procedures before testing.
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Property Measurement: Measure the same mechanical properties and color as in step 2 for each set of aged specimens.
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Data Analysis: Plot the change in properties as a function of aging time. The end of the material's useful life is often defined as the time to reach a certain percentage of property loss (e.g., 50% loss of tensile elongation).
Quantification of Bloomed Antioxidant on Polymer Surface via HPLC
This method can be adapted to quantify the amount of this compound that has migrated to the surface of a polymer film or plaque.
Methodology:
-
Surface Extraction:
-
Carefully wipe a defined surface area of the polymer with a swab soaked in a suitable solvent (e.g., isopropanol or acetonitrile).
-
Alternatively, immerse the polymer sample in a known volume of solvent for a short, defined period to dissolve the surface antioxidant.
-
-
Sample Preparation:
-
Extract the antioxidant from the swab into a known volume of the solvent.
-
If immersion was used, the solvent can be used directly or diluted as necessary.
-
Filter the resulting solution through a 0.45 µm filter to remove any particulates.
-
-
HPLC Analysis:
-
Inject a known volume of the sample extract into an HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile is typically used.
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance (around 275-280 nm).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Compare the peak area of the antioxidant in the sample chromatogram to the calibration curve to determine its concentration in the extract.
-
Calculate the amount of bloomed antioxidant per unit of surface area of the polymer.
-
References
Validation & Comparative
Comparative Analysis of Antioxidant 1010 versus Antioxidant 1076 in Polypropylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used primary hindered phenolic antioxidants, Antioxidant 1010 and Antioxidant 1076, in the stabilization of polypropylene (PP). This analysis is based on their chemical structure, theoretical performance advantages, and available experimental data to assist researchers and professionals in selecting the appropriate stabilizer for their specific applications.
Introduction to this compound and Antioxidant 1076
This compound and Antioxidant 1076 are sterically hindered phenolic antioxidants crucial for protecting polypropylene from degradation during processing and its service life.[1] They function by scavenging free radicals, thereby inhibiting the auto-oxidative degradation cycle of the polymer.[2]
This compound , chemically known as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high molecular weight antioxidant.[1] Its structure contains four hindered phenol functional groups, which theoretically provides a high capacity for neutralizing free radicals.[1][3] This high molecular weight also contributes to its low volatility and high resistance to extraction, making it suitable for demanding applications requiring long-term thermal stability.
Antioxidant 1076 , or Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is another effective sterically hindered phenolic antioxidant. It possesses a single hindered phenol functional group and a long alkyl chain that enhances its compatibility and solubility in polyolefins like polypropylene.
Structural and Theoretical Comparison
The primary difference in the performance of these two antioxidants stems from their molecular structure.
| Feature | This compound | Antioxidant 1076 | Reference |
| Chemical Name | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | |
| Molecular Weight | 1177.6 g/mol | 530.9 g/mol | |
| Hindered Phenol Groups | 4 | 1 | |
| Physical Form | White crystalline powder | White crystalline powder | |
| Melting Point | 110-125 °C | 50-55 °C |
Theoretically, with four times the number of active phenolic groups, this compound is expected to exhibit superior antioxidant efficacy compared to Antioxidant 1076 at the same weight concentration. Its higher molecular weight also suggests lower migration and volatility, leading to better long-term performance, especially at elevated temperatures.
Performance Data in Polypropylene
Long-Term Thermal Stability (Oxidation Induction Time - OIT)
OIT is a key measure of the effectiveness of an antioxidant in preventing thermal degradation. A longer OIT indicates better thermal stability.
| Antioxidant | Concentration in PP | OIT (minutes) at 200°C | Expected Performance | Reference |
| Unstabilized PP | 0% | < 1 | Poor | |
| Antioxidant 1076 | 0.1% | Data not available in a direct comparative study | Good | |
| This compound | 0.1% | Data not available in a direct comparative study | Excellent |
Note: While specific comparative OIT values are not available, the higher number of functional groups and lower volatility of this compound strongly suggest it would provide a significantly longer OIT compared to Antioxidant 1076 at equivalent loadings.
Processing Stability (Melt Flow Index - MFI)
MFI is an indicator of the polymer's molecular weight. A stable MFI after processing or aging suggests that the antioxidant has effectively prevented polymer chain scission.
| Antioxidant | Concentration in PP | MFI (g/10 min) - Initial | MFI (g/10 min) - After Multiple Extrusions | Expected Performance | Reference | |---|---|---|---|---| | Unstabilized PP | 0% | ~3 | Significantly Increases | Poor | | | Antioxidant 1076 | 0.1% | ~3 | Data not available in a direct comparative study | Good | | | This compound | 0.1% | ~3 | Data not available in a direct comparative study | Excellent | |
Note: The combination of a hindered phenol like this compound with a phosphite secondary antioxidant is particularly effective in maintaining MFI stability during processing.
Color Stability (Yellowness Index - YI)
The Yellowness Index measures the degree of discoloration in the polymer, which can be caused by degradation. A lower YI is desirable.
| Antioxidant | Concentration in PP | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After Aging/Irradiation | Reference | |---|---|---|---| | Unstabilized PP | 0% | Low | High | | | Antioxidant 1076 | 0.5 phr | ~2.5 | ~5 (after 50 kGy irradiation) | | | This compound | 0.5 phr | ~3.0 | ~6 (after 50 kGy irradiation) | |
Note: The available data on Yellowness Index is from a study on irradiation effects, not thermal aging. In this specific study, Antioxidant 1076 showed slightly better resistance to yellowing upon irradiation compared to this compound. However, for thermal stability, this compound is generally considered to provide good color retention.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
-
Compounding: Polypropylene powder is dry-blended with the specified concentration of this compound or Antioxidant 1076.
-
Extrusion: The blend is melt-compounded using a twin-screw extruder. The extruded strands are then pelletized.
-
Specimen Molding: The pellets are injection-molded or compression-molded into specimens of the required dimensions for each test.
Oxidation Induction Time (OIT) Measurement (ASTM D3895)
-
A small sample (5-10 mg) of the stabilized polypropylene is placed in an open aluminum pan.
-
The sample is heated in a Differential Scanning Calorimeter (DSC) under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).
-
Once the temperature is stable, the atmosphere is switched to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Melt Flow Index (MFI) Measurement (ASTM D1238)
-
The MFI of the initial and aged polypropylene pellets is measured using a melt flow indexer at a specified temperature (e.g., 230°C) and load (e.g., 2.16 kg).
-
The amount of polymer extruded through a standard die in 10 minutes is measured and reported as the MFI.
Yellowness Index (YI) Measurement (ASTM E313)
-
The color of the molded polypropylene plaques (initial and aged) is measured using a spectrophotometer or colorimeter.
-
The Yellowness Index is calculated from the tristimulus values (X, Y, Z) obtained from the instrument.
Long-Term Thermal Aging (Oven Aging)
-
Molded specimens are placed in a circulating air oven at a specified temperature (e.g., 150°C).
-
Samples are removed at regular intervals for OIT, MFI, and YI testing to evaluate the long-term performance of the antioxidants.
Visualizations
Antioxidant Mechanism of Action
Caption: Mechanism of polymer stabilization by a hindered phenolic antioxidant.
Experimental Workflow for Antioxidant Evaluation
Caption: Workflow for evaluating antioxidant performance in polypropylene.
Conclusion
Both this compound and Antioxidant 1076 are effective hindered phenolic antioxidants for polypropylene. The choice between them depends on the specific requirements of the application.
-
This compound is generally preferred for applications requiring superior long-term thermal stability and low volatility , due to its higher molecular weight and greater number of functional groups.
-
Antioxidant 1076 offers a good balance of performance and cost-effectiveness and may be suitable for applications with less stringent long-term heat aging requirements. It has also shown good performance in terms of color stability under irradiation.
For optimal performance, these primary antioxidants are often used in combination with secondary antioxidants, such as phosphites, to provide synergistic protection during both processing and the end-use of the polypropylene product. It is always recommended to conduct specific testing to determine the optimal antioxidant system for a given application.
References
Performance evaluation of Antioxidant 1010 against other hindered phenolic antioxidants
In the realm of polymer stabilization, hindered phenolic antioxidants are the unsung heroes, diligently working to fend off thermo-oxidative degradation and extend the service life of a vast array of plastic products. Among these, Antioxidant 1010 stands as a benchmark due to its high performance and versatility. This guide provides an objective comparison of this compound's performance against other common hindered phenolic antioxidants, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.
Hindered phenolic antioxidants are primary antioxidants that function as radical scavengers, interrupting the auto-oxidation cycle of polymers.[1] Their efficacy is influenced by factors such as molecular weight, steric hindrance around the phenolic hydroxyl group, and compatibility with the polymer matrix.[2] this compound, with its high molecular weight and tetra-functional structure, is known for its low volatility, excellent extraction resistance, and long-term thermal stability.[2][3]
Quantitative Performance Comparison
The following tables summarize key performance metrics for this compound and its counterparts in various polymer systems. The data is compiled from multiple studies to provide a comprehensive overview.
Thermal Stability and Oxidative Resistance
Oxidative Induction Time (OIT) is a critical measure of an antioxidant's ability to resist thermal degradation at elevated temperatures. A longer OIT indicates superior performance.
Table 1: Oxidative Induction Time (OIT) of Various Hindered Phenolic Antioxidants in Polyolefins
| Antioxidant | Polymer | Concentration (wt%) | Test Temperature (°C) | OIT (minutes) | Reference |
| This compound | HDPE | 0.1 | 200 | 89.73 | [4] |
| Irganox 1330 | HDPE | 0.1 | 200 | 97.25 | |
| Irganox 1024 | HDPE | 0.1 | 200 | Not specified, but lower than 1010 | |
| Irganox 3114 | HDPE | 0.1 | 200 | Not specified, but lower than 1010 | |
| This compound | HDPE | 0.05 | 200 | 19.42 | |
| This compound | HDPE | 0.1 | 200 | 34.01 | |
| BHT | HXLPE | 0.1 | Not specified | Lowest oxidation index |
Note: Direct comparison of OIT values should be made with caution as test conditions can vary between studies.
Thermogravimetric Analysis (TGA) is another method to assess thermal stability by measuring weight loss as a function of temperature. A higher decomposition temperature indicates better thermal stability.
Table 2: Thermal Decomposition Temperatures of Hindered Phenolic Antioxidants
| Antioxidant | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Reference |
| This compound | ~300 | ~375 | |
| Irganox 1330 | ~325 | ~400 | |
| Irganox 1024 | ~275 | ~325 | |
| Irganox 3114 | ~300 | ~350 |
Color Stability
The Yellowness Index (YI) is a measure of the tendency of a polymer to discolor upon processing and aging. A lower YI value is desirable.
Table 3: Yellowness Index (YI) of Polypropylene Stabilized with Different Antioxidants after Irradiation
| Antioxidant | Concentration (wt%) | Yellowness Index (YI) | Reference |
| This compound | 0.1 | Lower than unstabilized PP | |
| Irganox 1076 | 0.1 | Lower than this compound | |
| Irganox 168 (Phosphite) | 0.1 | Higher than unstabilized PP |
Mechanical Property Retention
The retention of mechanical properties, such as tensile strength and impact strength, after accelerated aging is a crucial indicator of an antioxidant's long-term effectiveness.
Table 4: Mechanical Property Retention of PC/ABS Blends with this compound after 500h Aging at 100°C
| Property | Without this compound | With 1 wt% this compound | Reference |
| Elongation at Break | ~68% decrease | ~76% decrease (8% higher retention) | |
| Impact Strength | ~37% decrease | ~42% decrease (5% higher retention) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Oxidative Induction Time (OIT) Measurement
Standard: ASTM D3895
Methodology:
-
A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan within a Differential Scanning Calorimeter (DSC).
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled rate.
-
Once the temperature stabilizes, the atmosphere is switched to pure oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time.
Yellowness Index (YI) Measurement
Standard: ASTM E313
Methodology:
-
A spectrophotometer or colorimeter is used to measure the tristimulus values (X, Y, Z) of the polymer sample.
-
The instrument is calibrated using a standard white tile.
-
The polymer plaque is placed in the instrument's measurement port, ensuring it completely covers the aperture.
-
The Yellowness Index is calculated from the measured tristimulus values using the formula specified in ASTM E313. A lower YI value indicates less yellowing.
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the antioxidant mechanism and experimental workflows.
Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.
Caption: Experimental workflow for evaluating antioxidant performance.
Concluding Remarks
This compound demonstrates robust performance across a range of critical parameters, particularly in providing long-term thermal stability. Its high molecular weight contributes to low volatility and migration, making it a reliable choice for durable applications. However, the selection of an optimal antioxidant is highly dependent on the specific polymer, processing conditions, and end-use environment. For instance, in applications requiring superior resistance to discoloration under irradiation, other options like Irganox 1076 might offer an advantage. Furthermore, synergistic combinations of primary antioxidants like this compound with secondary antioxidants (e.g., phosphites) often yield the most effective stabilization systems. This guide serves as a foundational resource for comparing hindered phenolic antioxidants, and further application-specific testing is always recommended to determine the most suitable stabilization package.
References
Synergistic Stabilization: A Comparative Analysis of Antioxidant 1010 and Irgafos 168 Performance
A deep dive into the enhanced polymer protection offered by the synergistic combination of a primary and a secondary antioxidant, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Antioxidant 1010, both alone and in conjunction with the secondary antioxidant Irgafos 168. This analysis is supported by experimental data on thermal stability, processing stability, and color fastness.
The longevity and performance of polymeric materials are intrinsically linked to their resistance to degradation. Oxidative degradation, initiated by heat, light, and residual catalysts, can lead to a loss of mechanical properties, discoloration, and overall failure of the material. To counteract this, antioxidants are incorporated into polymer matrices. This guide focuses on the synergistic effects of a blend of a primary hindered phenolic antioxidant, this compound, and a secondary phosphite antioxidant, Irgafos 168.
This compound functions as a highly effective radical scavenger, donating a hydrogen atom to terminate the free radical chain reactions that propagate degradation.[1] However, this process leads to the formation of hydroperoxides, which themselves can become sources of new radicals. This is where the secondary antioxidant, Irgafos 168, plays a crucial role. As a hydroperoxide decomposer, Irgafos 168 converts these unstable hydroperoxides into stable, non-radical products, thus preventing further degradation and protecting the primary antioxidant from premature depletion.[2] This cooperative mechanism results in a synergistic effect, where the combined performance of the two antioxidants surpasses the sum of their individual contributions.
Performance Data: A Comparative Overview
The following tables summarize the performance of unstabilized polypropylene (PP) compared to PP stabilized with this compound alone and a blend of this compound and a secondary phosphite antioxidant, demonstrating the significant improvements in thermal and processing stability, as well as color retention.
Table 1: Thermal Stability Assessment by Oxidation Induction Time (OIT)
| Formulation | Polymer Matrix | Antioxidant Concentration | Oxidation Induction Time (OIT) at 200°C (minutes) |
| Control | HDPE | None | < 1 |
| Formulation A | HDPE | 0.1% this compound | 25 |
| Formulation B | HDPE | 0.1% this compound + 0.1% Irgafos 168 | 45 |
Data adapted from a study on the interaction of antioxidants with carbon black in polyethylene.
Table 2: Processing Stability Assessment by Melt Volume-Flow Rate (MVR)
| Formulation | Polymer Matrix | Antioxidant System | MVR (230°C/2.16 kg) after 1st Extrusion (cm³/10 min) | MVR (230°C/2.16 kg) after 5th Extrusion (cm³/10 min) | % Change in MVR |
| Control | iPP | None | 3.5 | 15.2 | +334% |
| Formulation C | iPP | 0.06% this compound + 0.04% P-EPQ* | 3.2 | 4.1 | +28% |
*P-EPQ is a high-performance phosphonite secondary antioxidant with a similar function to Irgafos 168. Data adapted from a study on the synergistic antioxidant effect of phosphonite P-EPQ and hindered phenol in polypropylene.[3]
Table 3: Color Stability Assessment by Yellowness Index (YI)
| Formulation | Polymer Matrix | Antioxidant System | Yellowness Index (YI) after 1st Extrusion | Yellowness Index (YI) after 5th Extrusion |
| Control | iPP | None | 2.5 | 10.8 |
| Formulation C | iPP | 0.06% this compound + 0.04% P-EPQ* | 1.8 | 3.2 |
*P-EPQ is a high-performance phosphonite secondary antioxidant with a similar function to Irgafos 168. Data adapted from a study on the synergistic antioxidant effect of phosphonite P-EPQ and hindered phenol in polypropylene.[3]
Visualizing the Synergistic Mechanism
The following diagram illustrates the cooperative mechanism between the primary antioxidant (this compound) and the secondary antioxidant (Irgafos 168) in preventing polymer degradation.
Caption: Synergistic antioxidant mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Oxidation Induction Time (OIT) Measurement
Standard: ASTM D3895
-
Sample Preparation: A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used for the analysis.
-
Procedure:
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen at a constant flow rate.
-
The instrument records the heat flow from the sample as a function of time.
-
-
Data Analysis: The OIT is determined as the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates greater thermal stability.
Melt Flow Index (MFI) / Melt Volume-Flow Rate (MVR) Measurement
Standard: ISO 1133
-
Sample Preparation: The polymer, in pellet or powder form, is dried to remove any moisture.
-
Instrumentation: An extrusion plastometer (melt flow indexer) is used.
-
Procedure:
-
A specified amount of the polymer is loaded into the heated barrel of the plastometer at a set temperature (e.g., 230°C for polypropylene).
-
A piston with a specified weight is placed on top of the molten polymer.
-
The molten polymer is extruded through a standardized die.
-
-
Data Analysis:
-
For MFI, the extrudate is collected over a specific time period, and the weight is measured. The MFI is expressed in grams per 10 minutes.
-
For MVR, the volume of the extrudate is measured over a specific time period. The MVR is expressed in cubic centimeters per 10 minutes. A smaller change in MFI/MVR after processing indicates better processing stability.
-
Yellowness Index (YI) Measurement
Standard: ASTM E313
-
Sample Preparation: A flat, opaque plaque of the polymer with a standardized thickness is prepared by compression molding.
-
Instrumentation: A spectrophotometer or colorimeter is used.
-
Procedure:
-
The instrument is calibrated using a standard white tile.
-
The color coordinates (tristimulus values X, Y, and Z) of the polymer plaque are measured.
-
-
Data Analysis: The Yellowness Index is calculated from the measured tristimulus values using a specific formula defined in the ASTM standard. A lower YI value indicates better color stability and less degradation.
References
- 1. polyce-project.eu [polyce-project.eu]
- 2. researchgate.net [researchgate.net]
- 3. Item - Evaluation of the Oxidative Stability of Multi-Extruded Polypropylene as Assessed by Physicomechanical Testing and Simultaneous Differential Scanning Calorimetry-Chemiluminescence - University of Sussex - Figshare [sussex.figshare.com]
Validating the Efficacy of Antioxidant 1010: A Comparative Guide to Accelerated Aging Test Protocols
Introduction
Antioxidant 1010, a sterically hindered phenolic primary antioxidant, is a widely utilized stabilizer in the polymer industry, designed to protect organic substrates from thermo-oxidative degradation.[1][2] To validate its long-term effectiveness, manufacturers and researchers rely on accelerated aging test protocols. These tests simulate the effects of long-term environmental exposure in a condensed timeframe, providing critical data on the material's stability and lifespan.[3]
This guide offers an objective comparison of this compound's performance against common alternatives, supported by experimental data from accelerated aging studies. It provides detailed methodologies for key experiments and presents quantitative data in clearly structured tables for ease of comparison. This information is intended for researchers, scientists, and drug development professionals working with polymer stabilization.
This compound and Its Alternatives
This compound, chemically known as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), functions by scavenging free radicals that are generated during the oxidation of polymers, thereby interrupting the degradation chain.[2] Its high molecular weight and low volatility make it an effective long-term thermal stabilizer.[2]
Common alternatives to this compound include:
-
Other Hindered Phenolic Antioxidants: Such as Irganox 1076, which has a similar mechanism of action but a different molecular structure that can affect its compatibility and performance in specific polymers.
-
Phosphite-based Secondary Antioxidants: Like Irgafos 168, these are often used in synergy with primary antioxidants like this compound. They work by decomposing hydroperoxides, which are precursors to free radicals.
-
Natural Antioxidants: There is growing interest in natural alternatives like Vitamin E and polyphenols (e.g., from quercetin) due to environmental and health considerations.
Accelerated Aging Test Protocols
The most widely accepted standard for accelerated heat aging of plastics is ASTM D3045: Standard Practice for Heat Aging of Plastics Without Load . This practice outlines the procedures for exposing plastic specimens to elevated temperatures in a controlled environment to accelerate the aging process.
Another key test is the Oxidation Induction Time (OIT) , often performed according to standards like ASTM D3895. OIT is a measure of a material's resistance to oxidation at a specific temperature in an oxygen atmosphere and is a direct indicator of the effectiveness of the antioxidant package.
Key Performance Indicators for Evaluating Antioxidant Effectiveness
The effectiveness of this compound and its alternatives is quantified through several key performance indicators measured before and after accelerated aging:
-
Oxidation Induction Time (OIT): A longer OIT signifies greater resistance to oxidation.
-
Mechanical Properties: Changes in tensile strength, elongation at break, and impact strength are measured to assess the retention of physical integrity.
-
Color Stability (Yellowness Index): An increase in the yellowness index indicates oxidative degradation.
-
Melt Flow Rate (MFR): Significant changes in MFR can point to chain scission or cross-linking of the polymer.
Comparative Performance Data
The following tables summarize the performance of this compound and its alternatives in various polymers under accelerated aging conditions.
Table 1: Performance in Polypropylene (PP)
| Polymer | Antioxidant(s) & Concentration | Accelerated Aging Conditions | Key Performance Indicator | Results | Source(s) |
| Isotactic Polypropylene (iPP) | This compound / P-EPQ (6/4 mass ratio) | Multiple extrusions | Melt Volume Flow Rate (MVR) & Yellowness Index (YI) | MVR and YI were only 19.8% and 79.9% of pure iPP after the fifth extrusion. | |
| Isotactic Polypropylene (iPP) | This compound / P-EPQ (6/4 mass ratio) | 180°C in oxygen atmosphere | Oxidation Induction Time (OIT) | OIT increased from 0.8 min (pure iPP) to 74.8 min. | |
| Polypropylene (PP) | Quercetin | 210°C | Oxidation Induction Time (OIT) | Quercetin increased PP's OIT by ten times, outperforming Irganox 1010. | |
| High-Impact Polypropylene (PP) | Irganox 1010 and Irgafos 168 | 80°C in air (oven aging) | OIT and Antioxidant Concentration | A linear correlation was found between OIT values and the concentration of these antioxidants. |
Table 2: Performance in Polyethylene (PE)
| Polymer | Antioxidant(s) & Concentration | Accelerated Aging Conditions | Key Performance Indicator | Results | Source(s) |
| High-Density Polyethylene (HDPE) | Irganox 1010 | Multiple melt-mixing cycles | Molecular Weight Retention | The retention of molecular weight improves with increased Irganox 1010 dosage. | |
| High-Density Polyethylene (HDPE) | Vitamin E | Multiple melt-mixing cycles | Molecular Weight, Rheological Behavior, Mechanical Properties, Thermal Stability | Vitamin E was found to be superior to Irganox 1010 in these tests, even at lower doses. |
Table 3: Performance in Acrylonitrile-Butadiene-Styrene (ABS)
| Polymer | Antioxidant(s) & Concentration | Accelerated Aging Conditions | Key Performance Indicator | Results | Source(s) |
| Polycarbonate/ABS Blend | 1 wt% this compound | 500 hours | Elongation at Break & Impact Strength | Samples with this compound showed 8% and 5% higher retention in elongation at break and impact strength, respectively, compared to samples without the antioxidant. | |
| Polycarbonate/ABS Blend | 1 wt% this compound | 500 hours | Color Change (ΔE) | The ΔE value was 35.3% lower for the sample with this compound. | |
| ABS | Irganox 1076, Irganox 245, Irgafos 168 | Melt-blending at 220°C | Oxidation Onset Temperature (OOT) and Oxidation Peak Temperature (OP) | The addition of primary antioxidants (Irganox 1076 and 245) increased thermal-oxidative stability. A synergistic effect was observed with the combination of primary antioxidants. |
Experimental Protocols
Accelerated Heat Aging (Based on ASTM D3045)
Objective: To evaluate the resistance of plastic materials to degradation from prolonged exposure to elevated temperatures.
Apparatus:
-
Forced-air convection oven capable of maintaining the set temperature within ±1°C.
-
Specimen mounting rack.
Procedure:
-
Specimen Preparation: Prepare at least three test specimens of the polymer formulation (with and without antioxidants) according to the relevant material specification. The thickness should be representative of the intended application.
-
Initial Property Measurement: Measure the desired properties (e.g., tensile strength, color) of the unaged specimens.
-
Exposure: Place the specimens in the oven on a rack, ensuring adequate air circulation around each specimen. The exposure temperature should be selected based on the material's intended use and thermal stability. Common temperatures range from 70°C to 150°C.
-
Aging Intervals: Remove the specimens from the oven at predetermined time intervals. The intervals should be chosen to allow for the characterization of the degradation progression.
-
Conditioning: Before post-aging measurements, condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for a specified period.
-
Final Property Measurement: Measure the same properties as in step 2 on the aged specimens.
-
Data Analysis: Compare the properties of the aged specimens to the unaged specimens to determine the extent of degradation.
Oxidation Induction Time (OIT) Test
Objective: To determine the time to the onset of oxidation of a material under an oxygen atmosphere at a specified temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC).
Procedure:
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) of the material into an open aluminum DSC pan.
-
Heating: Heat the sample in the DSC under an inert nitrogen atmosphere to the desired isothermal test temperature (e.g., 210°C) at a controlled rate (e.g., 20°C/min).
-
Isothermal Hold (Inert Atmosphere): Hold the sample at the isothermal temperature for a short period (e.g., 3 minutes) to allow for thermal equilibrium.
-
Gas Switching: Switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Data Recording: Record the heat flow as a function of time. The onset of oxidation is marked by a sharp exothermic peak.
-
OIT Determination: The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak.
Visualizations
References
A Comparative Analysis of Melt Flow Index Stability in Polymers: Antioxidant 1010 vs. BHT
In the realm of polymer science, maintaining the integrity of materials during processing and throughout their lifecycle is paramount. Oxidative degradation, a common challenge, can significantly alter a polymer's properties, including its melt flow index (MFI), which is a crucial indicator of its processability and molecular weight. This guide provides a comparative study on the efficacy of two widely used antioxidants, Antioxidant 1010 and Butylated Hydroxytoluene (BHT), in stabilizing the MFI of polymers.
Introduction to Antioxidants
This compound , scientifically known as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high-molecular-weight, sterically hindered phenolic antioxidant.[1][2] It is recognized for its high efficiency and broad compatibility with various polymers, including polyolefins like polyethylene and polypropylene.[3][4]
Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant commonly used to prevent oxidative degradation in plastics and other materials.[5] It functions as a free radical scavenger to terminate autoxidation processes.
Mechanism of Antioxidant Action
Both this compound and BHT operate on a similar principle of interrupting the free-radical chain reactions that lead to polymer degradation. During processing or exposure to heat and oxygen, unstable free radicals are formed on the polymer chains. These radicals can react with oxygen to form peroxy radicals, which then propagate the degradation by abstracting hydrogen from other polymer chains, leading to chain scission and a change in MFI.
This compound and BHT, being phenolic antioxidants, donate a hydrogen atom to the peroxy radicals, thereby neutralizing them and forming a stable antioxidant radical that does not propagate the degradation chain. The sterically hindered nature of these antioxidants enhances the stability of their resulting radicals.
Comparative Performance Data
While direct head-to-head MFI stability data is proprietary and varies with the specific polymer and processing conditions, a qualitative and property-based comparison can be made.
| Property | This compound | BHT (Butylated Hydroxytoluene) | Impact on MFI Stability |
| Chemical Name | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | 2,6-di-tert-butyl-4-methylphenol | - |
| Molecular Weight | 1177.6 g/mol | 220.35 g/mol | Higher molecular weight of this compound leads to lower volatility and migration, resulting in better long-term thermal stability and MFI retention, especially at high processing temperatures. |
| Physical Form | White crystalline powder | White crystalline solid | - |
| Volatility | Very Low | High | BHT's higher volatility can lead to its depletion during high-temperature processing, potentially reducing its effectiveness in stabilizing MFI over multiple processing cycles. |
| Thermal Stability | Excellent | Moderate | This compound's superior thermal stability ensures its presence and activity at higher processing temperatures, providing more consistent MFI stability. |
| Migration Rate | Low | High | Lower migration from the polymer matrix means this compound provides more persistent protection, leading to more stable MFI over the product's lifetime. BHT can migrate more readily, which is a concern for applications like food packaging. |
| Typical Dosage | 0.05 - 0.5% | 0.01 - 0.1% | Dosage affects performance; however, the inherent properties of the antioxidant are more critical for stability. |
Experimental Protocol: Melt Flow Index (MFI) Testing
The MFI test is a standardized method (ASTM D1238, ISO 1133) to measure the ease of flow of a molten thermoplastic. A stable MFI after processing or aging indicates effective stabilization by the antioxidant.
Objective: To determine the MFI of a polymer sample stabilized with an antioxidant after a defined heat history or processing cycle.
Apparatus:
-
Melt Flow Indexer (Extrusion Plastometer)
-
Standard test die (typically 2.095 mm diameter)
-
Calibrated piston and weights (e.g., 2.16 kg, 5 kg)
-
Cutting tool
-
Digital balance
Procedure:
-
Sample Preparation: Polymer samples containing specified concentrations of this compound or BHT are prepared, typically by melt compounding.
-
Machine Warm-Up: The MFI tester barrel is heated to the specified temperature for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).
-
Loading the Sample: Approximately 4 to 7 grams of the polymer sample are loaded into the heated barrel. The material is packed down with the piston to remove air pockets.
-
Preheating: The polymer is allowed to preheat in the barrel for a specified time (e.g., 5-7 minutes) to reach thermal equilibrium.
-
Applying the Load: The specified weight is placed on the piston, which forces the molten polymer to extrude through the die.
-
Extrudate Collection: After an initial extrusion is discarded, timed segments of the extrudate are cut and collected.
-
Weighing and Calculation: The collected extrudates are weighed. The MFI is calculated in grams per 10 minutes using the formula: MFI = (Weight of extrudate in grams / Time of collection in seconds) * 600
Summary and Conclusion
Both this compound and BHT are effective phenolic antioxidants that protect polymers from oxidative degradation and help stabilize the melt flow index. However, their performance characteristics differ significantly due to their molecular structures.
-
This compound is a high-performance stabilizer ideal for demanding applications. Its high molecular weight, low volatility, and excellent thermal stability make it highly effective at maintaining MFI, especially during high-temperature processing and for long-term applications. Its low migration rate is a significant advantage in applications with stringent safety requirements, such as food packaging.
-
BHT is a cost-effective antioxidant suitable for general-purpose applications. However, its higher volatility and lower molecular weight can make it less effective in high-temperature processing environments and may lead to a higher migration rate from the finished product. This can result in less consistent MFI stability over multiple heat histories.
For researchers and professionals in drug development and other high-stakes fields, where material consistency and long-term stability are critical, This compound generally offers a more robust and reliable solution for maintaining MFI stability. The choice between the two will ultimately depend on the specific polymer, processing conditions, performance requirements, and regulatory considerations of the end-use application.
References
A Comparative Guide to Validated HPLC Methods for the Accurate Measurement of Antioxidant 1010
For researchers, scientists, and drug development professionals, the accurate quantification of additives like Antioxidant 1010 (also known as Irganox 1010) is critical for ensuring product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose. This guide provides a comparative overview of validated HPLC methods for the determination of this compound, complete with experimental data and detailed protocols.
Comparison of Validated HPLC Methods
Several HPLC methods have been developed and validated for the analysis of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of key performance parameters from different validated methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity (r²) | > 0.9994[1] | - | - |
| Linear Range (µg/mL) | 0.1–46.8[1] | - | - |
| Limit of Detection (LOD) (µg/mL) | 0.011–0.151[1] | - | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.031–0.393[1] | - | - |
| Intra-day Precision (%RSD) | 0.25–3.17[1] | - | - |
| Inter-day Precision (%RSD) | 0.47–3.48 | - | - |
| Accuracy (Recovery %) | 80.39–104.31 | - | - |
| Stability (%RSD) | 0.35–3.29 | - | - |
Experimental Protocols
Detailed methodologies are crucial for replicating analytical results. Below are protocols for two distinct HPLC methods for the analysis of this compound.
Method 1: Gradient HPLC-UV for Simultaneous Analysis of Antioxidants
This method is suitable for the simultaneous quantification of this compound and other antioxidants, along with their degradation products.
-
Chromatographic System:
-
Column: Waters Symmetry RP18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Methanol, Acetonitrile, and Acetic acid-water (1:99, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 277 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol).
-
Perform serial dilutions to create calibration standards within the desired linear range.
-
-
Sample Preparation (from Polymeric Material):
-
Grind the polymer sample to a fine powder.
-
Extract this compound from the sample using a suitable solvent (e.g., a mixture of dichloromethane and cyclohexane) via methods like ultrasonic or reflux extraction.
-
Filter the extract before injection into the HPLC system.
-
Method 2: Rapid Resolution LC (RRLC) for Fast Analysis
This method is optimized for high-throughput screening and rapid quantification of this compound.
-
Chromatographic System:
-
Column: ZORBAX Eclipse XDB-C18 (2.1 mm × 50 mm, 1.8 µm)
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 60°C (can be optimized up to 85°C for faster analysis)
-
Detection Wavelength: 200 nm
-
Injection Volume: 2 µL
-
-
Standard and Sample Preparation:
-
Follow similar procedures as in Method 1, ensuring the final solvent is compatible with the mobile phase.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for HPLC analysis of this compound and the logical relationship of method validation parameters.
Caption: A typical workflow for the HPLC analysis of this compound.
Caption: Key parameters for the validation of an HPLC method.
References
A Comparative Analysis of Antioxidant 1010's Efficacy in Preventing Polymer Cross-linking
An in-depth guide for researchers and scientists on the cross-linking inhibition efficiency of Antioxidant 1010 in various polymers, supported by experimental data and methodologies.
This compound, also known as Irganox 1010, is a high molecular weight, sterically hindered phenolic antioxidant.[1][2] It is widely utilized in the plastics industry to protect organic substrates against thermo-oxidative degradation. Its primary function is to scavenge and neutralize free radicals generated during oxidative processes, thereby preserving the structural integrity, color stability, and mechanical properties of polymers such as polyethylene, polypropylene, and polyvinyl chloride.[1] This guide provides a comparative analysis of this compound's efficiency in inhibiting cross-linking in various polymers, presenting key experimental data and methodologies for researchers in the field.
Mechanism of Action: How this compound Inhibits Cross-linking
This compound functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to reactive radicals. This process deactivates the radicals and interrupts the auto-oxidative chain reaction that leads to polymer degradation and cross-linking. The resulting phenoxyl radical from this compound is stabilized by the steric hindrance of the adjacent tert-butyl groups, which prevents it from initiating new degradation pathways.
Below is a diagram illustrating the general mechanism of radical scavenging by a hindered phenolic antioxidant like this compound.
Comparative Performance of this compound
The efficiency of an antioxidant in preventing cross-linking is often a balance between its ability to scavenge radicals and its potential to interfere with desirable cross-linking processes, particularly in applications like highly cross-linked polyethylene (HXLPE) for medical implants.
Table 1: Cross-linking Inhibition Efficiency of this compound in Highly Cross-linked Polyethylene (HXLPE)
| Antioxidant (0.1% wt) | Polymer | Cross-link Density (mol/dm³) | Oxidation Index (after accelerated aging) | Reference |
| Control (No Antioxidant) | UHMWPE | 0.203 | 0.549 | |
| This compound (HPAO) | UHMWPE | 0.167 | 0.28 | |
| Vitamin E | UHMWPE | 0.130 | 0.29 | |
| Butylated Hydroxytoluene (BHT) | UHMWPE | 0.139 | 0.21 | |
| Beta-Carotene | UHMWPE | 0.131 | 0.35 |
Note: A lower cross-link density indicates a higher degree of cross-linking inhibition. A lower oxidation index signifies better oxidative stability.
The data indicates that while all tested antioxidants reduce cross-linking to some extent compared to the control, this compound (HPAO) demonstrates the least reduction in cross-link density, suggesting it is less inhibitive of the desired cross-linking process in HXLPE compared to Vitamin E, BHT, and Beta-Carotene. In terms of oxidative stability, BHT showed the lowest oxidation index, followed by this compound and Vitamin E.
In low-density polyethylene (LDPE), materials with this compound have been shown to have a higher degree of cross-linking, although it is less effective in delaying low-temperature pre-cross-linking compared to other antioxidants like Antioxidant 300.
Experimental Protocols
The following section details the methodologies used in the studies cited for evaluating the cross-linking inhibition efficiency of antioxidants.
1. Sample Preparation and Cross-linking
A common procedure for preparing and cross-linking polymer samples with antioxidants is as follows:
2. Measurement of Cross-link Density
Equilibrium swelling experiments are a widely used method to determine the cross-link density of a polymer network.
-
Procedure:
-
Samples of the cross-linked polymer are weighed.
-
The samples are immersed in a suitable solvent (e.g., hot o-xylene) until equilibrium swelling is reached.
-
The swollen samples are removed and weighed again to determine the amount of solvent absorbed.
-
The swell ratio, cross-link density, and molecular weight between cross-links are then calculated using established theories, such as the Flory-Rehner equation.
-
3. Evaluation of Oxidative Stability
Accelerated aging followed by Fourier Transform Infrared Spectroscopy (FTIR) is a common method to assess the oxidative stability of the polymer.
-
Procedure:
-
The cross-linked polymer samples are subjected to accelerated aging in an oxygen atmosphere at elevated temperature and pressure (e.g., 4 weeks in oxygen at 5 atmospheres and 70°C).
-
After aging, FTIR is used to measure the maximum oxidation index of each sample. A higher oxidation index indicates a greater degree of oxidation.
-
Other techniques to determine cross-linking density and polymer degradation include mechanical testing (stress-strain, DMA), Nuclear Magnetic Resonance (NMR) relaxation, and Gel Permeation Chromatography (GPC) to analyze molecular weight distribution.
Conclusion
This compound is an effective primary antioxidant for a variety of polymers, playing a crucial role in preventing thermo-oxidative degradation. When considering its cross-linking inhibition efficiency, particularly in applications where a certain degree of cross-linking is desired, such as in HXLPE, this compound exhibits a favorable balance. It provides significant protection against oxidation while having a less pronounced inhibitory effect on the cross-linking process compared to other antioxidants like Vitamin E and BHT. The choice of antioxidant should be tailored to the specific polymer and the performance requirements of the final application, considering factors such as the desired cross-link density and the necessary level of long-term oxidative stability.
References
A Comparative Analysis of Antioxidant 1010 and Novel Antioxidant Agents: A Guide to Cost-Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of material science and drug development, the selection of appropriate antioxidants is paramount to ensure product stability and longevity. While Antioxidant 1010, a sterically hindered phenolic antioxidant, has long been a benchmark for stabilizing organic substrates, a new generation of antioxidants, including bio-based alternatives, presents compelling performance characteristics. This guide provides an objective comparison of the cost-performance ratio of this compound against newer antioxidants, supported by experimental data and detailed methodologies to aid in informed decision-making.
Executive Summary
This compound remains a widely used and effective stabilizer for a broad range of polymers.[1][2] However, emerging research highlights the superior performance of certain newer antioxidants, particularly natural compounds like Vitamin E, quercetin, and curcumin, in specific applications.[3][4][5] These novel antioxidants can offer enhanced thermal stability and oxidative resistance, sometimes at lower concentrations than this compound. While a direct cost-per-performance unit comparison is challenging due to fluctuating market prices and varying purity grades, this guide presents available performance data to allow for a qualitative assessment of cost-effectiveness. The "high price" of some newer antioxidants like Vitamin E may be offset by their higher efficacy, potentially leading to lower loading requirements and thus, comparable overall formulation costs.
Performance Comparison: this compound vs. Newer Alternatives
The following tables summarize key performance data from comparative studies. The primary metrics for evaluating antioxidant performance are Oxidation Induction Time (OIT), which measures the resistance of a material to oxidation at a specific temperature, and thermal stability, often assessed through Thermogravimetric Analysis (TGA).
Table 1: Oxidative Induction Time (OIT) Comparison in Polyolefins
| Antioxidant | Polymer Matrix | Concentration (ppm) | OIT (minutes) @ 210°C | Source(s) |
| Control (No Antioxidant) | HDPE | 0 | < 5 | |
| This compound | HDPE | 2000 | ~89.73 | |
| Vitamin E (α-tocopherol) | HDPE | 2000 | >100 | |
| Irganox 1330 | HDPE | 2000 | ~97.25 |
Table 2: Thermal Stability Comparison by TGA
| Antioxidant | Polymer Matrix | Onset of Degradation (°C) | Key Observations | Source(s) |
| This compound | PP | ~270 | Exhibits good thermal stability. | |
| Curcumin | LDPE | Shifts degradation temperature by +17°C vs. control | Superior melt stabilizing efficiency compared to this compound. | |
| Quercetin | Cyclo-olefin copolymer | Increases thermo-oxidative stability | Prolongs oxidation induction time. |
Experimental Protocols
The data presented in this guide are derived from standardized testing methodologies. Below are detailed protocols for the key experiments cited.
Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
This method is based on ASTM D3895 and ISO 11357-6 standards.
Objective: To determine the time it takes for the oxidative degradation of a stabilized polymer to begin under isothermal conditions.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum pans
-
Gas flow controllers for nitrogen and oxygen
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in an open aluminum pan.
-
The sample is heated in the DSC under a nitrogen atmosphere to a specified isothermal temperature (e.g., 210°C for HDPE).
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol is guided by the principles outlined in ISO 11358.
Objective: To evaluate the thermal stability of an antioxidant and its effect on the degradation temperature of a polymer.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Alumina or platinum crucibles
Procedure:
-
A small sample of the material (typically 5-10 mg) is placed in the TGA crucible.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of weight loss indicates the beginning of thermal degradation.
Quantification of Antioxidant Content by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of the antioxidant within the polymer matrix.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or Diode Array)
-
Appropriate HPLC column (e.g., C18)
-
Solvents for extraction and mobile phase
Procedure:
-
The antioxidant is extracted from the polymer sample using a suitable solvent and extraction technique (e.g., dissolution-precipitation or pressurized liquid extraction).
-
The extract is filtered and injected into the HPLC system.
-
The antioxidant is separated from other components on the HPLC column.
-
The concentration is determined by comparing the peak area of the antioxidant in the sample to that of known standards.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of primary antioxidant action in polymers.
Caption: Experimental workflow for comparing antioxidant performance.
Caption: Logical relationship for cost-performance evaluation.
Conclusion
The choice between this compound and newer antioxidants is not straightforward and depends heavily on the specific application, performance requirements, and cost considerations. While this compound offers a well-documented and reliable performance, natural antioxidants like Vitamin E, curcumin, and quercetin have demonstrated the potential for superior efficacy, which could translate to lower required concentrations and, therefore, a competitive cost-in-use. For researchers and professionals in drug development and material science, a thorough evaluation based on the experimental protocols outlined in this guide is crucial for selecting the optimal antioxidant that balances performance, cost, and regulatory compliance. The continued exploration of novel antioxidant systems promises further advancements in material stability and product longevity.
References
A Comparative Guide to the Leachability of Antioxidant 1010 from Polymer Composites
For researchers, scientists, and drug development professionals, understanding the migration of additives from polymer composites is paramount for ensuring product safety and efficacy. This guide provides a comprehensive comparison of the leachability of Antioxidant 1010 (also known as Irganox 1010) from various polymer matrices, supported by experimental data and detailed protocols.
This compound, a sterically hindered phenolic antioxidant, is widely used to protect polymers from thermal degradation during processing and to extend their service life.[1][2] However, its potential to migrate from the polymer into contacting substances, such as food or pharmaceuticals, is a critical consideration.[3][4] The extent of this migration is influenced by several factors, including the type of polymer, the nature of the contacting liquid (food simulant), temperature, and exposure time.[5]
Comparative Leachability Data
The following tables summarize the migration of this compound from different polymer composites into various food simulants under diverse experimental conditions. This data has been compiled from multiple studies to provide a comparative overview.
Table 1: Migration of this compound from Polypropylene (PP) into Food Simulants
| Food Simulant | Temperature (°C) | Time | Migration Level | Reference |
| 95% Ethanol | 121 (Autoclave) | - | Highest among tested conditions | |
| 95% Ethanol | 700W (Microwave) | - | Lower than autoclave | |
| 95% Ethanol | -30 (Deep Freezing) | - | Increased migration due to brittleness | |
| Oily Vehicles | 25 | Various | Significant leaching observed | |
| Oily Vehicles | 50 | Various | Increased release compared to 25°C |
Table 2: Migration of this compound from Polyethylene (PE) into Food Simulants
| Polymer Type | Food Simulant | Temperature (°F) | Time (hours) | Migration Comparison | Reference |
| HDPE | 95% Ethanol | 250 | 2 | Slightly greater than cooking oil | |
| HDPE | 50% Ethanol | 250 | 2 | Slightly less than cooking oil | |
| HDPE | Higher Alcohols (C4-C8) | 250 | 2 | Much greater than cooking oil | |
| LDPE | Foods and Food Simulants | - | - | Migration is a known issue |
Table 3: Comparative Migration from Different Polymers
| Polymer | Food Simulant | Conditions | Migration Observation | Reference |
| Polypropylene (PP) | All tested simulants | Same time/temperature | Greater migration than HDPE | |
| High-Density Polyethylene (HDPE) | All tested simulants | Same time/temperature | Lower migration than PP | |
| Ethylene-Propylene Copolymers | Oily Vehicles | 25°C | Higher leaching than PP and HDPE |
Experimental Protocols
The following is a generalized methodology for conducting a leachability study of this compound from polymer composites, based on common practices cited in the literature.
1. Materials and Reagents
-
Polymer Samples: High-density polyethylene (HDPE), low-density polyethylene (LDPE), or polypropylene (PP) containing a known concentration of this compound.
-
Food Simulants:
-
Aqueous/Acidic: 10% ethanol, 3% acetic acid.
-
Fatty: 95% ethanol, olive oil, or other cooking oils.
-
-
Analytical Standards: Certified reference standard of this compound.
-
Solvents: HPLC-grade solvents such as methanol, acetonitrile, and tetrahydrofuran (THF).
2. Sample Preparation
-
Polymer films or sheets of a defined surface area are prepared.
-
The polymer samples are brought into contact with a known volume of the food simulant in a sealed container to ensure full immersion.
3. Migration Study Conditions
-
The sealed containers are stored under controlled temperature and time conditions, as specified in the experimental design (e.g., 40°C for 10 days, or accelerated testing at higher temperatures).
-
Processing conditions like autoclaving, microwaving, or freezing can also be simulated.
4. Analytical Quantification
-
After the exposure period, the polymer samples are removed.
-
The food simulant is analyzed to determine the concentration of migrated this compound.
-
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used.
-
For aqueous simulants, a pre-concentration step using solid-phase extraction (SPE) may be necessary.
-
For fatty food simulants, the sample is often diluted with a solvent like THF before injection.
-
-
Other analytical methods that can be used include Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared Spectroscopy.
5. Data Analysis
-
The amount of this compound migrated is typically expressed in mg/kg of food simulant or mg/dm² of the polymer surface area.
-
The results are compared against regulatory migration limits where applicable.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a leachability study of this compound.
Caption: Workflow for this compound leachability testing.
Alternative Antioxidants and Considerations
While this compound is widely used, other antioxidants such as Butylated Hydroxytoluene (BHT) and Irganox 1076 are also common in polymer formulations. Studies have shown that lower molecular weight antioxidants like BHT may migrate faster than the bulkier this compound molecule. The choice of antioxidant should consider its compatibility with the polymer matrix and its migration potential in the intended application. The crystallinity of the polymer also plays a role, with higher crystallinity generally leading to lower diffusion rates of additives.
References
- 1. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 2. partinchem.com [partinchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of leachable impurities in an ophthalmic drug product originating from a polymer additive Irganox 1010 using mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of migration of antioxidants from polyolefins in natural environments as a basis for bioconversion studies. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Antioxidant 1010: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of Antioxidant 1010, a commonly used phenolic antioxidant. The following procedures are based on information from safety data sheets and general laboratory chemical waste guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[1][2] In areas with potential for dust generation, a particulate filter respirator may be necessary.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust particles.[1][3]
-
Ignition Sources: Keep this compound away from open flames and other ignition sources, as finely dispersed particles can form explosive mixtures in the air. Use non-sparking tools when handling the material.
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service. Incineration is a commonly suggested method of disposal.
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated and stored separately from incompatible materials such as strong oxidants, strong acids, and strong bases.
-
Containerization:
-
Place waste this compound into a suitable, clearly labeled, and sealable container to prevent dusting.
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is kept tightly closed except when adding waste.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste" and the chemical name, "this compound" or its chemical name, "Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)".
-
Include the associated hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Harmful to aquatic life with long-lasting effects").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.
-
This storage area, often referred to as a Satellite Accumulation Area (SAA), should be at or near the point of generation.
-
-
Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Spill Cleanup Procedures
In the event of a spill, follow these steps:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Carefully sweep or vacuum the spilled solid material. If appropriate, moisten the material first to prevent dusting.
-
Collect Waste: Place the collected material into a suitable, labeled container for disposal.
-
Decontaminate the Area: Wash the spill area thoroughly after the material has been collected.
Quantitative Data
The following table summarizes key quantitative data for this compound relevant to safety and disposal.
| Property | Value | Source |
| Melting Point | 110.0 - 125.0 °C | |
| Flash Point | 298 °C (Closed Cup) | |
| Oral LD50 (Rat) | > 5,000 mg/kg | |
| LC50 (Zebra fish, 96h) | > 100 mg/L | |
| EC50 (Algae, 72h) | > 100 mg/L |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The procedures outlined above are based on general best practices for chemical waste management as described in Safety Data Sheets and laboratory safety guidelines. Always consult your institution's specific waste disposal protocols and Environmental Health and Safety (EHS) department for guidance.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
